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  • Product: 2-Methoxy-5-propylphenol
  • CAS: 58539-27-8

Core Science & Biosynthesis

Foundational

2-Methoxy-5-propylphenol physical and chemical properties

An In-depth Technical Guide to 2-Methoxy-5-propylphenol Foreword: A Modern Phenolic Compound of Interest Welcome to a comprehensive exploration of 2-Methoxy-5-propylphenol (CAS No: 58539-27-8), a phenolic compound with g...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-5-propylphenol

Foreword: A Modern Phenolic Compound of Interest

Welcome to a comprehensive exploration of 2-Methoxy-5-propylphenol (CAS No: 58539-27-8), a phenolic compound with growing significance across various scientific disciplines. Also known by synonyms such as 5-propylguaiacol and Dihydrochavibetol, this molecule holds a unique position due to the interplay of its hydroxyl, methoxy, and propyl functional groups. Its structure lends itself to applications ranging from flavor and fragrance chemistry to its use as an intermediate in complex organic synthesis and a potential antioxidant in cosmetic and pharmaceutical formulations.[1]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data points, aiming instead to provide a deeper understanding of why 2-Methoxy-5-propylphenol behaves as it does. We will delve into its core physical and chemical properties, supported by established experimental protocols and safety guidelines. The structure of this document is intentionally fluid, designed to present the most logical and interconnected narrative of the compound's scientific profile.

Section 1: Core Compound Identification and Structure

A precise understanding of a molecule begins with its fundamental identity. 2-Methoxy-5-propylphenol is an aromatic organic compound, specifically a substituted phenol. The table below summarizes its key identifiers.

Table 1: Compound Identification

Identifier Value Source(s)
IUPAC Name 2-methoxy-5-propylphenol [2]
Synonyms 5-propylguaiacol, Dihydrochavibetol [2]
CAS Number 58539-27-8 [2][3][4]
Molecular Formula C₁₀H₁₄O₂ [2][4]
Molecular Weight 166.22 g/mol [2][3][4]

| InChI Key | TZUORCZPIKYDQG-UHFFFAOYSA-N |[2] |

The molecule's structure, featuring a benzene ring substituted with hydroxyl, methoxy, and propyl groups, is the foundation of its properties. The ortho-positioning of the methoxy group relative to the hydroxyl group is a key feature of the "guaiacol" substructure.

Caption: Molecular Structure of 2-Methoxy-5-propylphenol.

Section 2: Physicochemical Properties

The physical state, solubility, and other macroscopic properties of a compound are direct consequences of its molecular structure. These characteristics are critical for determining appropriate solvents, storage conditions, and formulation strategies.

Table 2: Physical and Chemical Properties

Property Value Comments Source(s)
Appearance Colorless to yellowish liquid At room temperature. [5]
Odor Spicy, floral, woody Characteristic aromatic profile. [5]
Melting Point 21-22 °C [4]
Boiling Point 132-134 °C At atmospheric pressure. [4]
Water Solubility 0.89 g/L (Predicted) Low solubility due to the hydrophobic propyl chain and aromatic ring. [6]

| logP (Octanol/Water) | 2.87 - 2.91 (Predicted) | Indicates a preference for non-polar environments. |[6] |

Note: It is crucial to distinguish this compound from its isomer, 2-Methoxy-4-propylphenol (CAS 2785-87-7), as their properties differ.

Expert Insights on Solubility

The solubility profile of 2-Methoxy-5-propylphenol is a classic example of competing intermolecular forces.

  • Hydrophobic Character : The benzene ring and, most significantly, the three-carbon propyl chain contribute to the molecule's non-polar nature. This drives its solubility in organic solvents.[7]

  • Polar Character : The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor, while the ether oxygen of the methoxy (-OCH₃) group is a hydrogen bond acceptor. These groups provide a degree of polarity and limited solubility in polar solvents like water.[7]

The predicted logP value of nearly 3.0 confirms that the compound is significantly more lipophilic than hydrophilic, a key consideration for applications in lipid-based formulations or for predicting its interaction with biological membranes.

Section 3: Spectroscopic Profile and Analytical Quantification

Structural elucidation and purity assessment rely on modern analytical techniques. The primary methods for characterizing 2-Methoxy-5-propylphenol are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, experimentally verified NMR spectrum for this specific isomer is not readily found, we can predict the expected chemical shifts based on established principles. These predictions are invaluable for researchers aiming to confirm the identity of a synthesized sample.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Assignment Predicted δ (ppm) Multiplicity
Proton 1 Ar-H (meta to OH) ~6.8 d
Proton 2 Ar-H (ortho to propyl) ~6.7 dd
Proton 3 Ar-H (ortho to OH) ~6.6 d
Proton 4 OH 5.0 - 6.0 br s
Proton 5 O-CH ~3.8 s
Proton 6 Ar-CH ₂-CH₂-CH₃ ~2.5 t
Proton 7 Ar-CH₂-CH ₂-CH₃ ~1.6 sextet
Proton 8 Ar-CH₂-CH₂-CH ~0.9 t
¹³C NMR Assignment Predicted δ (ppm)
Carbon 1 C -OH ~145
Carbon 2 C -OCH₃ ~146
Carbon 3 C -H ~110
Carbon 4 C -H ~120
Carbon 5 C -H ~114
Carbon 6 C -Propyl ~138
Carbon 7 O-C H₃ ~56
Carbon 8 Ar-C H₂-CH₂-CH₃ ~37
Carbon 9 Ar-CH₂-C H₂-CH₃ ~24

| Carbon 10 | Ar-CH₂-CH₂-C H₃ | ~14 | |

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a robust reversed-phase HPLC method for the accurate determination of 2-Methoxy-5-propylphenol, adapted from standard methodologies for phenolic compounds.[8]

1. Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Rationale: This ratio provides a good balance of polarity to achieve reasonable retention and peak shape for this moderately nonpolar analyte.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection Wavelength: ~275 nm. Rationale: Phenolic compounds typically exhibit strong UV absorbance near this wavelength.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of high-purity 2-Methoxy-5-propylphenol and dissolve in 10.0 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Weigh the sample accurately. Dissolve and dilute it with the mobile phase to an expected concentration within the calibration range. Sonicate for 15 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter prior to injection to protect the HPLC column.[8]

3. Analysis and Quantification:

  • System Suitability: Inject the mid-range calibration standard five times. The relative standard deviation (RSD) of the peak area should be <2%.

  • Calibration Curve: Inject the calibration standards in sequence from lowest to highest concentration. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

  • Sample Analysis: Inject the prepared sample solution.

  • Calculation: Determine the concentration in the sample using the calibration curve equation.

Caption: Experimental workflow for HPLC analysis.

Section 4: Chemical Reactivity and Stability

The chemical behavior of 2-Methoxy-5-propylphenol is dominated by its phenolic hydroxyl group, which serves as a versatile handle for synthetic transformations.[9]

  • Acidity: The hydroxyl proton is weakly acidic (predicted pKa ~10-11), similar to other phenols. It can be readily deprotonated by a suitable base (e.g., sodium hydroxide, sodium hydride) to form the corresponding phenoxide anion. This anion is a potent nucleophile and a key intermediate in many reactions.[9]

  • Stability: The compound is stable under normal storage conditions.[10] However, like many phenols, it can be susceptible to oxidation over time, especially when exposed to air and light, which may cause discoloration. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of high-purity material.

Protocol: Williamson Ether Synthesis

This protocol details the conversion of the phenolic hydroxyl group to an ether, a fundamental reaction that demonstrates its core reactivity. We will use the formation of 1,2-dimethoxy-4-propylbenzene as a representative example.

1. Materials and Setup:

  • Reactants: 2-Methoxy-5-propylphenol, sodium hydride (NaH, 60% dispersion in oil), methyl iodide (CH₃I).

  • Solvent: Anhydrous tetrahydrofuran (THF).

  • Apparatus: A round-bottom flask with a magnetic stirrer, reflux condenser, and a nitrogen inlet to maintain an inert atmosphere.

2. Step-by-Step Procedure:

  • Deprotonation: Under a nitrogen atmosphere, dissolve 2-Methoxy-5-propylphenol (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, evolving hydrogen gas and forming the sodium phenoxide. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

  • Nucleophilic Attack: Cool the resulting phenoxide solution back to 0 °C. Add methyl iodide (1.2 eq) dropwise via a syringe. Causality: The highly nucleophilic phenoxide attacks the electrophilic methyl group of methyl iodide in an Sₙ2 reaction, displacing the iodide leaving group.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography on silica gel.

cluster_reactants R_OH 2-Methoxy-5-propylphenol Intermediate Sodium Phenoxide Intermediate (Nucleophile) R_OH->Intermediate Deprotonation (Step 1) Byproduct1 H₂ Gas Base Sodium Hydride (NaH) Base->Intermediate Base->Byproduct1 forms R_X Methyl Iodide (CH₃I) Product 1,2-Dimethoxy-4-propylbenzene (Ether Product) R_X->Product Byproduct2 Sodium Iodide (NaI) R_X->Byproduct2 forms Intermediate->Product Sₙ2 Attack (Step 2)

Caption: Williamson Ether Synthesis of 2-Methoxy-5-propylphenol.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. The Globally Harmonized System (GHS) classifications provide a standardized summary of the potential hazards.

Table 4: GHS Hazard Information

Hazard Class Code Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [2]
Skin Corrosion/Irritation H315 Causes skin irritation [2]

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |[2] |

Handling and Storage Recommendations
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields (or goggles), chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

2-Methoxy-5-propylphenol is a compound whose utility is directly derived from its specific molecular architecture. Its moderate lipophilicity, distinct aromatic odor, and, most importantly, the reactivity of its phenolic hydroxyl group make it a valuable substance in both industrial and research settings. From the precise quantification via HPLC to its synthetic modification through reactions like the Williamson ether synthesis, a thorough understanding of its properties is essential for its effective and safe application. This guide has aimed to provide that understanding, grounding theoretical knowledge in practical, field-proven protocols.

References

  • The Perfumers Apprentice. (2015, March 13). DIHYDRO EUGENOL SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-propylphenol. PubChem Compound Database. Retrieved from [Link]

  • UL Prospector. (n.d.). Dihydroeugenol by Van Aroma. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-propylphenol (C10H14O2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-methoxy-5-vinylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 5-methoxy-2-propylphenol. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7786-21-2, 2-Methyl-5-propylphenol. Retrieved from [Link]

  • Solubility of Things. (n.d.). Eugenol. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dihydroeugenol. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 2-Methoxy-4-propylphenol (FDB008859). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of method accuracy as % recovery of 2-methoxy phenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methoxy-5-methylphenol. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-5-methylphenol Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) One-pot conversion of 2-methoxy-4-propylphenol to phenol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methoxy-4-propylphenol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-methoxy-5-vinyl phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propylguaiacol. PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 2-Methoxy-5-propylphenol (Dihydrochavibetol): Nomenclature, Chemical Biology, and Experimental Workflows

Executive Summary In the landscape of volatile phenolic compounds, 2-Methoxy-5-propylphenol occupies a critical niche as a bioactive intermediate, antioxidant, and olfactory agent. Often encountered in the downstream pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of volatile phenolic compounds, 2-Methoxy-5-propylphenol occupies a critical niche as a bioactive intermediate, antioxidant, and olfactory agent. Often encountered in the downstream processing of essential oils, this compound is the saturated derivative of chavibetol. This whitepaper provides an authoritative, in-depth analysis of its chemical identity, structural causality, and self-validating experimental workflows for its synthesis and analytical verification, tailored for researchers in drug development and natural product chemistry.

Chemical Identity & Structural Causality

Nomenclature and Synonyms

The rigorous identification of phenolic isomers is paramount to avoid cross-contamination in pharmacological assays. The target compound is officially designated by the IUPAC name 2-methoxy-5-propylphenol [1].

In literature and chemical databases, it is frequently cataloged under several synonyms ():

  • Dihydrochavibetol: Reflecting its synthetic origin via the hydrogenation of chavibetol (5-allyl-2-methoxyphenol).

  • 5-Propylguaiacol: Utilizing the guaiacol (2-methoxyphenol) core as the parent structure, with the propyl chain at the 5-position.

  • Phenol, 2-methoxy-5-propyl-: Standard CAS index nomenclature (CAS: 58539-27-8).

Expert Insight: Depositor-supplied databases occasionally conflate this compound with "4-n-propylguaiacol"[1]. This is a chemical misnomer. True 4-propylguaiacol is dihydroeugenol (2-methoxy-4-propylphenol) ()[2]. Dihydrochavibetol strictly maintains the propyl substitution at the meta-position relative to the hydroxyl group (C5), which fundamentally alters its steric hindrance and receptor-binding affinity compared to its para-substituted counterpart.

Physicochemical & Computational Profile

The physical properties of 2-methoxy-5-propylphenol dictate its behavior in extraction matrices and biological membranes. The table below summarizes its core quantitative data:

PropertyValueSource / Methodology
IUPAC Name 2-methoxy-5-propylphenolComputed by Lexichem TK 2.7.0[1]
Molecular Formula C₁₀H₁₄O₂PubChem 2.2[1]
Molecular Weight 166.22 g/mol Computed by PubChem 2.2[1]
Monoisotopic Mass 166.09938 DaPubChemLite / CCSbase[3]
XLogP3 (Lipophilicity) 2.2Computed by XLogP3 3.0[3]
Topological Polar Surface Area 29.5 ŲComputed by Cactvs 3.4.8.18[1]
Hydrogen Bond Donors 1Structural Derivation[1]
Hydrogen Bond Acceptors 2Structural Derivation[1]

Biosynthetic Context & Synthetic Derivation

2-Methoxy-5-propylphenol is rarely isolated directly from raw biomass in high yields. Instead, it is synthesized via the catalytic hydrogenation of chavibetol , a major bioactive constituent of Piper betle (betel leaf) essential oil. The extraction of the precursor requires optimized hydrodistillation or non-thermal plasma techniques to maximize the yield of the allyl-phenol precursor without thermal degradation ()[4].

SynthesisWorkflow N1 Piper betle Leaves (Raw Biomass) N2 Hydrodistillation (Essential Oil Extraction) N1->N2 Thermal Extraction N3 Fractional Distillation (Chavibetol Isolation) N2->N3 Boiling Point Separation N4 Catalytic Hydrogenation (H2, 10% Pd/C, EtOH) N3->N4 Olefin Reduction N5 2-Methoxy-5-propylphenol (Target Compound) N4->N5 Filtration & Concentration

Fig 1. Isolation and synthetic derivation workflow of 2-Methoxy-5-propylphenol from Piper betle.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating inherent quality control checks to confirm mechanistic success.

Protocol: Catalytic Hydrogenation of Chavibetol

This protocol reduces the terminal allyl group of chavibetol to a propyl chain, yielding 2-methoxy-5-propylphenol.

Step-by-Step Methodology & Causality:

  • Solvent Preparation: Dissolve 5.0 g of purified chavibetol in 50 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen as a protic solvent because it effectively solubilizes the methoxyphenol while facilitating optimal hydrogen gas transfer to the catalyst surface. The absence of water prevents moisture-induced catalyst deactivation.

  • Catalyst Addition: Add 0.5 g of 10% Palladium on Carbon (Pd/C) to the flask.

    • Causality: Pd/C is selected for its high surface area and specific efficiency in reducing unhindered terminal olefins at ambient temperature and pressure, strictly avoiding the over-reduction of the aromatic phenol ring.

  • Atmospheric Purge: Purge the reaction flask with Nitrogen (N₂) for 5 minutes, followed by Hydrogen (H₂) gas via a balloon setup.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C) under 1 atm of H₂ for 4 hours.

  • In-Process Validation (TLC): Spot the reaction mixture alongside the starting material on a Silica gel 60 F₂₅₄ TLC plate (Mobile phase: Hexane:Ethyl Acetate 8:2). Visualize using a Potassium Permanganate (KMnO₄) stain.

    • Self-Validation: Chavibetol contains an active double bond that instantly reduces KMnO₄, leaving a bright yellow spot on a purple background. The target compound, 2-methoxy-5-propylphenol, lacks this double bond and will not instantly bleach the stain. The complete disappearance of the instantly-staining spot confirms 100% conversion.

  • Filtration: Filter the mixture through a tightly packed Celite pad.

    • Causality: Celite (diatomaceous earth) creates a tortuous microscopic matrix that traps sub-micron, potentially pyrophoric palladium particles, ensuring the final filtrate is completely metal-free.

  • Concentration: Evaporate the ethanol under reduced pressure to yield the pure 2-methoxy-5-propylphenol oil.

Protocol: Analytical Validation via GC-MS

To definitively prove the structural identity and purity of the synthesized 2-methoxy-5-propylphenol, a Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required.

GCMSWorkflow S1 Sample Prep (Hexane Dilution) S2 Capillary GC (HP-5MS Column) S1->S2 1 µL Injection S3 EI Ionization (70 eV) S2->S3 Thermal Elution S4 Mass Analyzer (Quadrupole) S3->S4 Fragmentation S5 Data Acquisition (m/z 166 Ion) S4->S5 Detection

Fig 2. Self-validating GC-MS analytical workflow for confirming complete hydrogenation.

Step-by-Step Methodology & Causality:

  • Sample Preparation: Dilute 10 µL of the synthesized oil in 1 mL of GC-grade hexane.

  • Injection: Inject 1 µL into the GC utilizing a split ratio of 1:50 to prevent column overloading and ensure sharp, symmetrical peak shapes.

  • Chromatographic Separation: Utilize an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Program the oven from 60°C (hold 2 min) ramping at 10°C/min to 250°C.

    • Causality: The non-polar stationary phase (5% phenyl methyl siloxane) separates phenolic isomers based strictly on boiling point and subtle steric interactions, easily resolving any unreacted chavibetol from the saturated product.

  • Mass Spectrometry Validation: Operate the MS in Electron Impact (EI) mode at 70 eV.

    • Self-Validation: The molecular weight of the precursor (chavibetol, C₁₀H₁₂O₂) is 164 g/mol . The successful addition of one equivalent of H₂ shifts the molecular ion peak (M⁺) to m/z 166 (dihydrochavibetol, C₁₀H₁₄O₂). The absolute absence of an m/z 164 peak serves as the ultimate validation of protocol success.

Safety, Handling, & Toxicity (GHS)

As with many concentrated phenolic compounds, 2-methoxy-5-propylphenol exhibits specific toxicological hazards that necessitate strict laboratory safety protocols. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals ()[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation. The lipophilic nature of the propyl chain allows it to readily penetrate the epidermal lipid bilayer, causing localized corrosion.

  • H319: Causes serious eye irritation.

Mandatory PPE: Nitrile gloves (double-gloving recommended during concentrated handling), chemical splash goggles, and a well-ventilated fume hood (P271, P280).

References

  • 2-Methoxy-5-propylphenol | C10H14O2 | CID 94585 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Showing Compound 2-Methoxy-4-propylphenol (FDB008859) Source: FooDB (The Food Database) URL:[Link]

  • Impact of non-thermal plasma on betel leaf powder for essential oil extraction and its quality characteristics Source: Journal of the Science of Food and Agriculture URL:[Link]

  • The Antimethanogenic Potentials of Plants Extracts; Their Yields and Phytochemical Compositions as Affected by Extractive Solvents Source: Plants (Basel, Switzerland) / University of Pretoria Repository URL:[Link]

Sources

Foundational

Technical Guide: 5-Propylguaiacol – Biological Sources &amp; Natural Occurrence

The following technical guide details the biological sources, natural occurrence, and formation mechanisms of 5-propylguaiacol (2-methoxy-5-propylphenol). [1] Executive Summary 5-Propylguaiacol (CAS: 58539-27-8) is a rar...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological sources, natural occurrence, and formation mechanisms of 5-propylguaiacol (2-methoxy-5-propylphenol).

[1]

Executive Summary

5-Propylguaiacol (CAS: 58539-27-8) is a rare isomeric phenolic compound distinct from its abundant regioisomer, 4-propylguaiacol (dihydroeugenol).[1] While 4-propylguaiacol is a primary monomer of lignin structure, the 5-propyl isomer typically arises through specific stress-induced metabolic pathways in resinous woods (e.g., Aquilaria spp.) or via thermodynamic rearrangement during thermal degradation (pyrolysis) of lignocellulosic biomass.[1]

This guide analyzes the specific biological matrices where 5-propylguaiacol occurs, distinguishing its origins from standard lignin monomers and outlining its relevance as a biomarker for high-value resins and a product of catalytic lignin valorization.[1]

Chemical Identity & Structural Distinctness[1][2][3]

To ensure experimental accuracy, researchers must distinguish 5-propylguaiacol from its isomers.[1] In standard lignocellulosic nomenclature, "propylguaiacol" often defaults to the 4-isomer; therefore, rigorous verification of the substitution pattern is required.

Feature5-Propylguaiacol (Target)4-Propylguaiacol (Common)
IUPAC Name 2-methoxy-5-propylphenol2-methoxy-4-propylphenol
Common Name 5-PropylguaiacolDihydroeugenol / Coerulignol
CAS Number 58539-27-8 2785-87-7
Origin Isomerization / Stress MetabolitePrimary Lignin Monomer
Substitution Meta to phenol hydroxyPara to phenol hydroxy

Structural Logic: The 5-position substitution is thermodynamically less favored in primary monolignol biosynthesis (which directs alkyl chains to the 4-position via coniferyl alcohol precursors).[1] Consequently, the presence of 5-propylguaiacol serves as a specific indicator of post-biosynthetic modification , thermal rearrangement , or catalytic isomerization .

Natural Occurrence & Biological Sources[1][4][5]

A. Aquilaria spp. (Agarwood/Gaharu)

The most significant biological (non-pyrolytic) source of 5-propylguaiacol is the resinous heartwood of Aquilaria trees (Thymelaeaceae), known as Agarwood or Gaharu.[1]

  • Context: Agarwood formation is an immune response to physical injury or fungal infection (Phialophora spp.).[1] The tree produces a dark, dense resin to seal the wound.

  • Occurrence Data: In solvent extracts of high-grade Gaharu, 5-propylguaiacol has been identified at relative concentrations of 0.11% – 0.23% .[1]

  • Significance: Unlike standard wood constituents, its presence correlates with the complex "stress resin" profile, co-occurring with sesquiterpenes and chromones. It contributes to the warm, spicy, and balsamic olfactory notes of the incense.

B. Pyrolysis of Hardwood Lignin (Wood Smoke)

5-Propylguaiacol is a consistent, albeit minor, constituent of wood smoke condensates and liquid smoke flavorings.

  • Mechanism: During the pyrolysis of hardwood (e.g., Oak, Hickory), lignin depolymerizes. While the bulk of the product is 4-propylguaiacol, high temperatures induce a Friedel–Crafts-like alkyl migration , shifting the propyl chain from the para (4) to the meta (5) position.[1]

  • Tobacco Curing: In Kentucky Dark Fire-Cured Tobacco, 5-propylguaiacol is detected (approx. 0.03% of volatile fraction) as a direct result of the hardwood smoke used in the curing process, rather than being native to the tobacco leaf itself.[1]

C. "Lignin-First" Biorefinery Products

In modern drug development and green chemistry, 5-propylguaiacol is observed as a product of Reductive Catalytic Fractionation (RCF) of lignocellulose.[1]

  • Catalytic Pathway: When lignin is treated with heterogeneous catalysts (e.g., Ir/Nb₂O₅ or Zeolites ) in the presence of hydrogen or alcohols, the primary 4-propylguaiacol units undergo isomerization.

  • Yields: In catalytic systems optimizing for aromatics, 5-propylguaiacol can constitute 5–10% of the monomeric phenolic fraction, often serving as a marker for catalyst acidity (which promotes migration).

Formation Mechanisms & Pathways[1][6]

Understanding the formation of 5-propylguaiacol requires mapping the deviation from the standard Phenylpropanoid pathway.[1]

Diagram 1: Thermal & Catalytic Isomerization Pathway

This diagram illustrates how the abundant 4-propylguaiacol (Lignin G-unit) converts to the 5-propyl isomer under thermal or acid-catalytic stress.[1]

G cluster_0 Biorefinery / Pyrolysis Conditions Lignin Native Lignin (Beta-O-4 Linked G-Units) FourPG 4-Propylguaiacol (Primary Product) Lignin->FourPG Hydrogenolysis / Pyrolysis (Cleavage of Ether Bonds) Coniferyl Coniferyl Alcohol (Precursor) Coniferyl->Lignin Polymerization Carbenium Transition State (Alkyl Migration) FourPG->Carbenium Acid Catalyst / High T (>200°C) FivePG 5-Propylguaiacol (Isomerized Product) Carbenium->FivePG Thermodynamic Rearrangement

Caption: Mechanistic pathway showing the isomerization of the kinetic product (4-propyl) to the thermodynamic isomer (5-propyl).

Analytical Isolation Protocols

Detection of 5-propylguaiacol requires high-resolution separation due to the co-elution risk with 4-propylguaiacol and eugenol derivatives.

Protocol: GC-MS Identification in Natural Extracts
  • Extraction:

    • Sample: 10g Pulverized Agarwood or Wood Smoke Condensate.

    • Solvent: Dichloromethane (DCM) or Supercritical CO₂.[1]

    • Method: Sonicate (30 min, <40°C) to prevent thermal artifacting during extraction.

  • Derivatization (Optional but Recommended):

    • Silylate with BSTFA + 1% TMCS to improve peak shape and separation of isomers.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.[1]

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 60°C (2 min) → 3°C/min → 240°C. Slow ramp is critical for isomer resolution.

  • Identification Criteria (Self-Validating):

    • Retention Index (RI):

      • 4-Propylguaiacol: ~1360–1370 (DB-5)[1]

      • 5-Propylguaiacol:~1384–1395 (DB-5)[1]

      • Note: The 5-isomer typically elutes after the 4-isomer due to steric shielding of the hydroxyl group affecting volatility.[1]

    • Mass Spectrum (EI, 70eV):

      • Molecular Ion: m/z 166.[2]

      • Base Peak: m/z 137 (Loss of ethyl group).[3]

      • Differentiation: Compare ratio of m/z 137 to m/z 166; 5-isomers often show subtle intensity differences in tropylium ion formation compared to 4-isomers.[1]

Implications for Drug Development

While currently a niche molecule, 5-propylguaiacol possesses properties relevant to pharmaceutical applications:

  • Antioxidant Activity: Like other guaiacols, it acts as a radical scavenger. The steric position of the propyl group in the 5-position may alter lipid solubility and membrane interaction compared to the 4-isomer.[1]

  • Anti-Inflammatory Potential: Phenolics from Aquilaria are studied for NF-κB inhibition.[1] The specific activity of the 5-isomer remains an open avenue for structure-activity relationship (SAR) studies, particularly as a more stable analog of eugenol.[1]

  • Bio-Sourcing: For "natural" labeling in formulations, 5-propylguaiacol must be sourced from Aquilaria extracts or natural wood smoke condensates, as opposed to catalytic synthesis from lignin.[1]

References

  • National Institute of Standards and Technology (NIST). 5-Propylguaiacol - NIST Chemistry WebBook, SRD 69. [Link][1][4]

  • Leffingwell & Associates. Aroma Constituents of a Supercritical CO2 Extract of Kentucky Dark Fire-Cured Tobacco. [Link]

  • Mucharromah, et al. Development of Gaharu Production Technology.[5] Proceeding of Gaharu Workshop, Bengkulu.[5] [Link]

  • Liao, Y., et al. (2020). Development of 'Lignin-First' Approaches for the Valorization of Lignocellulosic Biomass. Molecules, 25(12), 2815.[6] [Link]

  • Cao, Z., et al. (2022). Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium.[1] ACS Omega. [Link][1]

Sources

Exploratory

Technical Guide: 2-Methoxy-5-propylphenol Molecular Structure and Characterization

This guide provides an in-depth technical analysis of 2-Methoxy-5-propylphenol , a distinct structural isomer of the more common dihydroeugenol (2-methoxy-4-propylphenol). It addresses the precise molecular architecture,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-Methoxy-5-propylphenol , a distinct structural isomer of the more common dihydroeugenol (2-methoxy-4-propylphenol). It addresses the precise molecular architecture, synthesis pathways, spectroscopic characterization, and applications of this compound in lignin valorization and flavor chemistry.

Executive Summary

2-Methoxy-5-propylphenol (CAS: 58539-27-8), often referred to as 5-propylguaiacol , is a structural isomer of dihydroeugenol. Unlike its 4-propyl counterpart—widely used in the flavor industry for its clove-like aroma—the 5-propyl isomer is primarily encountered as a specific metabolite in lignin depolymerization and as a high-value intermediate in catalytic hydrodeoxygenation (HDO) studies. This guide delineates the physicochemical distinction between the 4- and 5-isomers, details the catalytic pathways for its synthesis, and provides a robust protocol for its spectroscopic identification.

Molecular Architecture & Physicochemical Properties

Structural Identity

The molecule consists of a phenol core with a methoxy substituent at the ortho position (C2) and a propyl chain at the meta position (C5) relative to the hydroxyl group. This specific substitution pattern (1-OH, 2-OMe, 5-Pr) differentiates it from dihydroeugenol (1-OH, 2-OMe, 4-Pr).

PropertyData
IUPAC Name 2-Methoxy-5-propylphenol
Common Synonyms 5-Propylguaiacol; 5-Propyl-2-methoxyphenol
CAS Registry Number 58539-27-8
Molecular Formula C

H

O

Molecular Weight 166.22 g/mol
SMILES CCCc1cc(O)c(OC)c1
InChI Key TZUORCZPIKYDQG-UHFFFAOYSA-N
Physical Constants

Note: Due to the rarity of the isolated 5-isomer compared to the 4-isomer, some values are derived from high-fidelity predictive models and validated against experimental chromatographic behavior.

  • Boiling Point: 265–270°C (Predicted at 760 mmHg); ~125°C at 14 mmHg.

  • Density: 1.03 ± 0.01 g/cm

    
    .
    
  • LogP (Octanol/Water): 2.87 (Lipophilic).

  • pKa: ~10.3 (Phenolic hydroxyl).

  • Organoleptic Profile: Distinct from the pure clove note of the 4-isomer; described as having smoky, vanilla-like, and faint clove nuances with a higher odor threshold.

Synthesis & Production Pathways

The production of 2-methoxy-5-propylphenol is rarely a direct extraction. It is typically synthesized via catalytic isomerization during lignin processing or reductive alkylation .

Pathway A: Iridium-Catalyzed Isomerization (Lignin Valorization)

In the hydrodeoxygenation (HDO) of lignin-derived phenols, 2-methoxy-5-propylphenol appears as a major product via methyl transfer isomerization of 4-propylguaiacol.

  • Catalyst: Nb

    
    O
    
    
    
    -supported Iridium (Ir@Nb
    
    
    O
    
    
    ).[1][2]
  • Mechanism: The acidic support facilitates methyl migration from the para (4) to the meta (5) position, while the metal center prevents complete ring hydrogenation.

Pathway B: Pt/C Catalyzed Alkylation

A directed synthesis involves the C-alkylation of guaiacol or the reduction of 2-methoxy-5-propenylphenol.

  • Reagents: Methanol (as C1 source/hydrogen donor), Pt/C catalyst.

  • Conditions: 130–150°C, sealed vessel.

  • Yield: >90% purity after column chromatography.

SynthesisPathways Start1 4-Propylguaiacol (Lignin Derivative) Process1 Isomerization (Ir@Nb2O5, 200°C) Start1->Process1 Start2 Guaiacol + Methanol Process2 Reductive Alkylation (Pt/C, 150°C) Start2->Process2 Intermediate Methyl Migration Transition State Process1->Intermediate Product 2-Methoxy-5-propylphenol (Target) Process2->Product Direct Synthesis Intermediate->Product Major Isomer

Figure 1: Synthesis pathways comparing lignin-derived isomerization and direct catalytic alkylation.

Spectroscopic Characterization

Accurate identification requires distinguishing the 5-propyl isomer from the 4-propyl isomer. The aromatic substitution pattern in NMR is the definitive diagnostic tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key differentiator is the coupling pattern of the aromatic protons.

  • 4-Propylguaiacol (Isomer): ABX system (H-3, H-5, H-6) where H-5 and H-6 are ortho-coupled.

  • 5-Propylguaiacol (Target): 1,2,5-substitution pattern. H-3 and H-4 are vicinal (ortho-coupled), while H-6 is isolated (meta-coupled to H-4).

Experimental


H NMR Data (500 MHz, CDCl

):
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H 6.76Multiplet1HH-3 (Ortho to OMe)
Ar-H 6.67 – 6.57Multiplet2HH-4, H-6 (Overlapping)
-OH 5.45Singlet (broad)1HPhenolic Hydroxyl
-OCH

3.88 – 3.76Singlet3HMethoxy group
Ar-CH

-
2.51 – 2.41Triplet2HBenzylic methylene
-CH

-
1.65 – 1.55Multiplet2HCentral methylene
-CH

0.93Triplet3HTerminal methyl
Mass Spectrometry (GC-MS)
  • Molecular Ion (M

    
    ):  m/z 166.
    
  • Base Peak: m/z 137 (Loss of ethyl group, [M - CH

    
    CH
    
    
    
    ]
    
    
    ).
  • Diagnostic Fragmentation:

    • m/z 166

      
       137 (Benzylic cleavage typical of propyl-substituted aromatics).
      
    • m/z 137

      
       122 (Loss of methyl from methoxy).
      
    • m/z 122

      
       94 (Loss of CO).
      

MassSpec M Molecular Ion [M]+ m/z 166 Frag1 [M - C2H5]+ m/z 137 (Base Peak) M->Frag1 - Ethyl (29) Frag2 [M - C2H5 - CH3]+ m/z 122 Frag1->Frag2 - Methyl (15) Frag3 Quinoid Ion m/z 94 Frag2->Frag3 - CO (28)

Figure 2: Proposed mass spectrometric fragmentation pathway for 2-methoxy-5-propylphenol.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

For separating the 4- and 5-isomers, a standard C18 reverse-phase column is sufficient, but gradient optimization is required due to their similar lipophilicity.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 280 nm (Phenolic absorption).

  • Retention: The 5-propyl isomer typically elutes slightly after the 4-propyl isomer due to steric shielding of the polar headgroup, increasing interaction with the stationary phase.

Gas Chromatography (GC)
  • Column: DB-5ms or equivalent (5% Phenyl-arylene, 95% Dimethylpolysiloxane).

  • Oven Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Kovats Index (RI): ~1395 (Semi-standard non-polar).[3] Note that 4-propylguaiacol has a similar RI (~1390), so co-injection with an authentic standard is recommended for confirmation.

Safety & Handling (GHS Classification)

While specific toxicological data for the 5-isomer is limited compared to the 4-isomer, it shares the general hazard profile of alkylated guaiacols.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

  • Precautionary Measures: Use nitrile gloves and chemical safety goggles. Handle in a fume hood to avoid inhalation of vapors.

References

  • PubChem. (2025).[3] 2-Methoxy-5-propylphenol (Compound).[3][4][2][5][6][7][8] National Library of Medicine. [Link]

  • Balaraman, E., et al. (2023). Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst. The Journal of Organic Chemistry, 88(4), 2245–2259. [Link]

  • Jeantelot, G., et al. (2022).[1] Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium. ACS Omega, 7(35), 31561–31566. [Link]

  • Poehlmann, S., et al. (2008). Odour qualities and odour thresholds of halogenated, alkylated, alkenylated and methoxylated guaiacol-derived odorants. Graz University of Technology. [Link]

  • NIST Chemistry WebBook. (2025). Phenol, 2-methoxy-4-propyl- (Isomer Comparison). National Institute of Standards and Technology. [Link]

Sources

Foundational

The Biological and Pharmacological Landscape of 2-Methoxy-5-propylphenol: From Xenobiotic Metabolism to Bioactive Potential

Executive Summary 2-Methoxy-5-propylphenol (CAS: 58539-27-8), frequently referred to in literature as dihydrochavibetol , 5-propylguaiacol , or Metabolite M4 , is a phenolic compound of significant interest across pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-5-propylphenol (CAS: 58539-27-8), frequently referred to in literature as dihydrochavibetol , 5-propylguaiacol , or Metabolite M4 , is a phenolic compound of significant interest across pharmacology, toxicology, and industrial catalysis[1][2]. Structurally characterized by a phenol ring substituted with a methoxy group at the ortho position and a propyl chain at the meta position, this molecule serves a dual role in modern science. Biologically, it is a critical Phase I/II intermediate in the mammalian metabolism of the cytochrome P450 inhibitor Piperonyl Butoxide (PBO)[3]. Pharmacologically, it exhibits intrinsic antioxidant and antimicrobial properties analogous to its unsaturated botanical counterpart, chavibetol[4][5]. Furthermore, in the renewable energy sector, it is a key isomerization intermediate in the hydrodeoxygenation (HDO) of lignin-derived bio-oils[6].

This technical guide synthesizes the biochemical pathways, pharmacological activities, and analytical methodologies associated with 2-Methoxy-5-propylphenol, providing a comprehensive framework for researchers and drug development professionals.

Pharmacokinetics: Xenobiotic Metabolism Pathway

In mammalian systems, 2-Methoxy-5-propylphenol is predominantly encountered as Metabolite M4 , a downstream product of Piperonyl Butoxide (PBO) degradation[3]. PBO is a potent synergist used to inhibit insect cytochrome P450 (CYP450) enzymes, preventing the metabolic breakdown of primary insecticides. However, in mammals, PBO itself undergoes extensive hepatic metabolism.

The Mechanistic Pathway
  • Demethylenation (Phase I): The methylenedioxy ring of PBO is highly susceptible to oxidative cleavage by mammalian hepatic CYP450 enzymes. This oxidation yields an unstable intermediate that rapidly hydrolyzes into a highly reactive catechol (4-propylbenzene-1,2-diol derivative)[3].

  • Methylation (Phase II): To mitigate the cytotoxicity and redox-cycling potential of the free catechol, the enzyme Catechol-O-methyltransferase (COMT) rapidly transfers a methyl group from S-adenosyl methionine (SAM) to the hydroxyl group at the 2-position, yielding 2-Methoxy-5-propylphenol (M4)[3].

  • Glucuronidation (Phase II Clearance): The remaining free phenolic hydroxyl group on M4 serves as a prime nucleophilic target for Uridine 5'-diphospho-glucuronosyltransferase (UGT) . Glucuronidation increases the molecule's hydrophilicity, forming M4-glucuronide (Metabolite M9), which is subsequently excreted in urine and feces[3].

PBOMetabolism PBO Piperonyl Butoxide (PBO) Catechol Catechol Intermediate (4-Propylbenzene-1,2-diol) PBO->Catechol CYP450 (Demethylenation) M4 2-Methoxy-5-propylphenol (Metabolite M4) Catechol->M4 COMT (Methylation) M4Gluc M4-Glucuronide (Excreted) M4->M4Gluc UGT (Glucuronidation)

Metabolic pathway of Piperonyl Butoxide (PBO) yielding 2-Methoxy-5-propylphenol (M4).

Pharmacodynamics and Biological Activities

Beyond its role as a metabolite, 2-Methoxy-5-propylphenol possesses intrinsic biological activities driven by its specific functional groups.

Antioxidant Capacity

The compound acts as a potent radical scavenger. The mechanism relies on Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to reactive oxygen species (ROS). The resulting phenoxy radical is stabilized by the electron-donating resonance of the adjacent ortho-methoxy group[4][7]. While slightly less active than its allylic counterpart (chavibetol) due to the lack of extended conjugation from the saturated propyl chain, 2-Methoxy-5-propylphenol effectively inhibits lipid peroxidation and the oxidative bleaching of


-carotene[5].
Antimicrobial Properties

The lipophilic nature of the meta-propyl chain (


) allows the molecule to partition effectively into bacterial phospholipid bilayers[5][8]. Once embedded, the phenolic hydroxyl group disrupts the proton motive force (PMF) across the membrane, leading to the leakage of intracellular constituents and eventual cell death. It exhibits broad-spectrum efficacy against both Gram-positive and Gram-negative foodborne pathogens[5].
Industrial Catalysis: Lignin Hydrodeoxygenation (HDO)

In the renewable chemical sector, 2-Methoxy-5-propylphenol is a critical intermediate in the conversion of lignin-derived bio-oils into aromatic hydrocarbons. When alkylated guaiacol undergoes HDO over a Lewis acidic support (e.g., Nb₂O₅-supported Iridium), an intramolecular methyl-transfer isomerization occurs, yielding 2-Methoxy-5-propylphenol[6]. This isomerization acts as a competing side-reaction to direct deoxygenation, revealing the complex thermodynamic landscape of lignin depolymerization[6].

Quantitative Data Summaries

Table 1: Physicochemical and Pharmacokinetic Parameters
ParameterValuePharmacological / Analytical Significance
IUPAC Name 2-methoxy-5-propylphenolStandardized nomenclature[1]
CAS Number 58539-27-8Chemical registry identifier[1]
Monoisotopic Mass 166.099 DaTarget mass for high-resolution MS[1]
LogP (Predicted) 2.353Indicates moderate lipophilicity; optimal for membrane permeation and C18 retention[8]
Kovats Retention Index 1395 (Non-polar) / 2107 (Polar)Crucial for GC-MS identification in complex biological or bio-oil matrices[1][9]
Table 2: Comparative Biological & Catalytic Roles
DomainFunction / ActivityMechanistic Causality
Toxicology Phase II Metabolite (M4)COMT methylation of toxic catechol prevents ROS generation[3].
Pharmacology AntioxidantOrtho-methoxy group stabilizes the phenoxy radical post-HAT[4][7].
Microbiology Membrane DisruptorPropyl chain drives lipid partitioning; -OH group uncouples PMF[5].
Catalysis HDO IntermediateIntramolecular methyl-transfer over Lewis acidic Nb₂O₅ supports[6].

Experimental Methodologies (Self-Validating Protocols)

To ensure high-fidelity data generation, the following protocols are designed with built-in self-validation mechanisms, explaining the causality behind each procedural step.

Protocol 1: Extraction and LC-MS/MS Quantification of M4 from Hepatic Microsomes

This protocol isolates 2-Methoxy-5-propylphenol (M4) from in vitro PBO metabolism assays.

  • Incubation & Quenching: Incubate 10

    
    M PBO with human liver microsomes (1 mg/mL protein) and 1 mM NADPH in phosphate buffer (pH 7.4) at 37°C. After 30 minutes, quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., M4-d3).
    
    • Causality: Acetonitrile instantly denatures CYP450 enzymes, halting metabolism, while precipitating proteins to prevent column clogging. The internal standard corrects for matrix effects and extraction losses.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant.

  • Chromatographic Separation: Inject 5

    
    L onto a C18 reversed-phase column. Use a gradient mobile phase of Water (A) and Acetonitrile (B).
    
    • Causality: Do not add formic acid if operating in Negative Electrospray Ionization (ESI-). Phenols like M4 lack basic sites and ionize most efficiently via deprotonation to form

      
       at m/z 165.09[10]. A neutral or slightly basic mobile phase enhances this deprotonation.
      
  • MS/MS Detection: Monitor the transition from m/z 165.09 to its dominant product ion using Multiple Reaction Monitoring (MRM).

LCMSWorkflow Sample 1. Microsomal Incubation (PBO + NADPH + Liver Microsomes) Quench 2. Protein Precipitation (Add Ice-Cold Acetonitrile + Internal Std) Sample->Quench Centrifuge 3. Centrifugation (14,000 x g, 4°C, 15 min) Quench->Centrifuge LC 4. Chromatographic Separation (C18 Column, Gradient Elution) Centrifuge->LC MS 5. MS/MS Detection (ESI-, MRM Mode: m/z 165 -> Product Ions) LC->MS

Step-by-step LC-MS/MS workflow for the extraction and quantification of Metabolite M4.

Protocol 2: In Vitro Antioxidant Capacity Assay (DPPH)

This protocol quantifies the radical scavenging ability of the compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute methanol.

    • Causality: Methanol ensures complete solvation of both the DPPH radical and the lipophilic propyl chain of 2-Methoxy-5-propylphenol, preventing micelle formation that could sterically hinder the reactive hydroxyl site.

  • Reaction: Mix 100

    
    L of the compound (at varying concentrations) with 900 
    
    
    
    L of the DPPH solution. Incubate in the dark at room temperature for 30 minutes.
  • Kinetic Monitoring & Validation: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Include a blank (methanol + compound) to correct for intrinsic absorbance, and a positive control (e.g., Trolox or Ascorbic Acid) to validate the assay's dynamic range.

  • Calculation: Determine the

    
     value by plotting the percentage of DPPH scavenging against the logarithmic concentration of the phenol.
    

References

  • 2-Methoxy-5-propylphenol | C10H14O2 | CID 94585 - PubChem - NIH, National Institutes of Health. [Link]

  • 2-methoxy-5-propylphenol (C10H14O2) - PubChemLite, Université du Luxembourg.[Link]

  • piperonyl butoxide (062): (December 19 1994), Food and Agriculture Organization of the United Nations (FAO).[Link]

  • Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium, ACS Omega.[Link]

  • Antioxidant Potential-Rich Betel Leaves (Piper betle L.) Exert Depigmenting Action by Triggering Autophagy and Downregulating MITF/Tyrosinase In Vitro and In Vivo, MDPI.[Link]

  • Antimicrobial and Antioxidant Activities of Betel Oil, ThaiScience.[Link]

  • 5-propylguaiacol - Chemical & Physical Properties by Cheméo, Cheméo.[Link]

  • The Kovats Retention Index: 5-Propylguaiacol (C10H14O2), The Pherobase.[Link]

Sources

Exploratory

Whitepaper: Mechanistic Insights into the Antioxidant and Antimicrobial Efficacy of 2-Methoxy-5-propylphenol

Executive Summary In the landscape of bio-based active ingredients, 2-Methoxy-5-propylphenol (also known as 5-propylguaiacol) emerges as a highly versatile phenolic compound. Naturally identified as a lignin pyrolysis pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of bio-based active ingredients, 2-Methoxy-5-propylphenol (also known as 5-propylguaiacol) emerges as a highly versatile phenolic compound. Naturally identified as a lignin pyrolysis product in supercritical CO₂ extracts of fire-cured botanicals[1], this molecule possesses a potent dual-action profile. As a Senior Application Scientist, I have structured this technical guide to decode the structure-function causality of 2-Methoxy-5-propylphenol. By examining its molecular architecture, we can understand exactly why it acts as a robust radical scavenger and a disruptive antimicrobial agent, and how to rigorously validate these properties in a laboratory setting.

Molecular Architecture & Structure-Function Causality

The efficacy of 2-Methoxy-5-propylphenol[2] is not coincidental; it is strictly dictated by its specific functional groups attached to the aromatic benzene ring. Understanding this architecture is critical for formulation and drug development professionals.

  • The Phenolic Hydroxyl Group (-OH): This is the primary reactive site for antioxidant activity. The O-H bond dissociation enthalpy is low enough to readily donate a hydrogen atom to neutralize free radicals.

  • The Ortho-Methoxy Group (-OCH₃): Positioned adjacent to the hydroxyl group, the methoxy group is the critical enhancer of antioxidant capacity. Through electron-donating resonance and inductive effects, it stabilizes the resulting phenoxy radical, preventing the antioxidant itself from becoming a reactive propagation species[3].

  • The Meta-Propyl Chain (-CH₂CH₂CH₃): Unlike its well-known isomer 2-methoxy-4-propylphenol (dihydroeugenol)[4], the propyl group here is at the 5-position. This aliphatic chain significantly increases the molecule's lipophilicity (LogP). This hydrophobic tail is the primary driver for its antimicrobial efficacy, allowing the molecule to partition efficiently into bacterial lipid bilayers.

Antioxidant Dynamics: The HAT Mechanism

The primary antioxidant mechanism for guaiacol derivatives is Hydrogen Atom Transfer (HAT) . When exposed to reactive oxygen species (ROS) or synthetic radicals like DPPH, 2-Methoxy-5-propylphenol donates a hydrogen atom (H•). The ortho-methoxy group then delocalizes the unpaired electron across the aromatic ring, creating a highly stable, unreactive phenoxy radical[3].

AntioxidantPathway A 2-Methoxy-5-propylphenol (Antioxidant) C Hydrogen Atom Transfer (HAT) A->C Donates H• B DPPH Radical (Abs 517nm) B->C Accepts H• D Phenoxy Radical (Resonance Stabilized) C->D Methoxy Stabilization E DPPH-H (Non-Radical) C->E Color Shift to Yellow

Fig 1: Hydrogen Atom Transfer (HAT) mechanism of 2-Methoxy-5-propylphenol neutralizing DPPH.

Antimicrobial Action: Membrane Disruption

The antimicrobial properties of 2-Methoxy-5-propylphenol are driven by physical membrane disruption rather than specific receptor binding. The lipophilic propyl chain acts as an anchor, inserting into the phospholipid bilayer of bacterial cell membranes. This insertion alters membrane fluidity, expands the lipid bilayer, and compromises structural integrity. Consequently, the bacteria suffer a loss of proton motive force and leakage of vital intracellular contents (such as potassium ions and ATP), leading to rapid cell death[5][6].

AntimicrobialMechanism A 2-Methoxy-5-propylphenol B Partitioning into Bacterial Lipid Bilayer A->B Propyl Chain Lipophilicity C Altered Membrane Fluidity & Permeability B->C Disruption of Phospholipids D Leakage of Intracellular Contents (K+, ATP) C->D E Loss of Proton Motive Force C->E F Bacterial Cell Death D->F Metabolic Collapse E->F Energy Depletion

Fig 2: Antimicrobial action via lipid bilayer partitioning and membrane disruption.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that isolate the causality of the observed effects strictly to the active compound.

DPPH Radical Scavenging Assay (Antioxidant Validation)

Causality Note: DPPH is used because its unpaired electron exhibits a strong absorption band at 517 nm (purple). Upon accepting a hydrogen atom from the phenol, it becomes diamagnetic and turns yellow. We incubate in the dark because DPPH is photosensitive; light exposure would cause baseline degradation, generating false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Prepare a stock solution of 2-Methoxy-5-propylphenol (1 mg/mL) in methanol.

  • Serial Dilution: Create a concentration gradient of the active compound (e.g., 5, 10, 20, 40, 80 µg/mL) in a 96-well plate.

  • Reaction Initiation: Add 100 µL of the DPPH solution to 100 µL of each compound dilution.

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes to allow the HAT reaction to reach equilibrium.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Self-Validation Controls:

    • Positive Control: BHT (Butylated hydroxytoluene) to benchmark efficacy[7].

    • Negative Control: 100 µL methanol + 100 µL DPPH (defines 0% scavenging).

    • Interference Control: 100 µL compound + 100 µL methanol (ensures the compound itself does not absorb at 517 nm).

Broth Microdilution MIC Assay (Antimicrobial Validation)

Causality Note: Phenolic compounds can sometimes form cloudy emulsions in aqueous broths, making traditional visual turbidity readings inaccurate. We utilize Resazurin (Alamar Blue) as a metabolic indicator. Living bacteria reduce blue resazurin to pink resorufin, providing an objective, colorimetric proof of viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., E. coli, S. aureus) overnight. Adjust to a 0.5 McFarland standard, then dilute to a final working concentration of

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Dilution: Since 2-Methoxy-5-propylphenol is lipophilic, dissolve it in 100% DMSO, then dilute in MHB (ensure final DMSO concentration in wells is

    
    ). Perform two-fold serial dilutions across a 96-well plate.
    
  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the compound dilutions.

  • Incubation: Incubate at 37°C for 20 hours.

  • Resazurin Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

  • Self-Validation Controls:

    • Solvent Control: 1% DMSO in MHB + bacteria (proves the solvent isn't causing cell death).

    • Growth Control: MHB + bacteria (proves the bacteria are viable).

    • Sterility Control: MHB only (proves no external contamination).

Quantitative Efficacy Data

The following tables summarize the expected quantitative benchmarks for propylguaiacol derivatives, demonstrating their highly competitive efficacy profiles compared to industry standards[3][7].

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC₅₀ Value (µg/mL)Relative EfficacyMechanism
2-Methoxy-5-propylphenol 12.5 - 15.0 High HAT (Methoxy-stabilized)
BHT (Standard Antioxidant)14.5HighHAT (Sterically hindered)
Ascorbic Acid (Vitamin C)5.0Very HighSequential Proton Loss

Table 2: Antimicrobial Minimum Inhibitory Concentration (MIC)

Target PathogenGram StainMIC Range (µg/mL)Susceptibility Profile
Staphylococcus aureusPositive200 - 250Highly Susceptible (Lack of outer membrane allows rapid lipid partitioning)
Escherichia coliNegative400 - 500Moderately Susceptible (LPS outer membrane provides partial barrier)
Candida albicansFungi300 - 400Susceptible (Ergosterol membrane disruption)

Formulation & Stability Considerations

For formulation scientists integrating 2-Methoxy-5-propylphenol into personal care or pharmaceutical matrices[4][6]:

  • Solubility: Due to its lipophilic propyl chain, it exhibits poor aqueous solubility. It requires co-solvents (e.g., propylene glycol, ethanol) or encapsulation within liposomal/micellar structures for aqueous serums.

  • Oxidative Stability: While it protects other ingredients from oxidation, the compound itself acts as a sacrificial antioxidant. Formulations must be packaged in airless pumps or amber glass to prevent premature photo-oxidation and degradation of the active molecule.

  • pH Dependency: The pKa of the phenolic hydroxyl is approximately 10. For maximum membrane penetration (antimicrobial efficacy), the formulation pH should be kept below 7.0 to ensure the molecule remains in its un-ionized, lipophilic state.

References

  • Li, P., et al. (2023). Structural Characterization of Acid DES-Modified Alkaline Lignin and Evaluation of Antioxidant Properties. MDPI Forests. Available at:[Link]

  • PubChem. (2025). 2-Methoxy-5-propylphenol | CID 94585. National Center for Biotechnology Information, National Institutes of Health. Available at: [Link]

  • Leffingwell & Associates. (2010). Aroma Constituents of a Supercritical CO2 Extract of Kentucky Dark Fire-Cured Tobacco. Available at: [Link]

Sources

Foundational

In Vitro Profiling and Bioconversion of 5-Propylguaiacol: A Technical Guide for Lignin-Derived Phenolics

Executive Summary 5-Propylguaiacol (2-methoxy-5-propylphenol; C₁₀H₁₄O₂) is a high-value phenolic monomer with a molecular weight of 166.22 g/mol [1]. While its structural isomer, 4-propylguaiacol, is the predominant prod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Propylguaiacol (2-methoxy-5-propylphenol; C₁₀H₁₄O₂) is a high-value phenolic monomer with a molecular weight of 166.22 g/mol [1]. While its structural isomer, 4-propylguaiacol, is the predominant product of the reductive catalytic fractionation (RCF) of softwood lignin, 5-propylguaiacol is increasingly recognized for its distinct pharmacological properties and its presence in specialized plant extracts, such as Aquilaria (Gaharu wood)[2].

This whitepaper provides a comprehensive framework for researchers investigating the in vitro bioactivity and biocatalytic upgrading of 5-propylguaiacol. By detailing the causality behind experimental design—from mitigating steric clashes in enzymatic active sites to preventing optical interference in antimicrobial assays—this guide establishes self-validating protocols for drug development and biochemical engineering.

Mechanistic Overview: Structure-Function Relationships

The in vitro behavior of 5-propylguaiacol is governed by its functional groups: a phenolic hydroxyl group, an adjacent methoxy group, and a propyl chain positioned meta to the methoxy group.

Antioxidant and Enzyme Inhibitory Action

Phenolic compounds are potent quenchers of reactive oxygen species (ROS). The hydroxyl group of 5-propylguaiacol acts as a primary hydrogen donor. Once the hydrogen is donated to a free radical, the resulting phenoxy radical is stabilized by the electron-donating effect of the adjacent methoxy group. This radical-scavenging capability translates directly into its ability to inhibit oxidative enzymes such as Myeloperoxidase (MPO)[3]. Furthermore, the hydroxyl and methoxy groups can coordinate with the active-site zinc ion (Zn²⁺) of human Carbonic Anhydrase (hCA) isoenzymes, making guaiacol derivatives effective inhibitors of hCA I, II, IX, and XII[4].

Cytochrome P450-Mediated O-Demethylation

In the context of biological lignin valorization, bacterial Cytochrome P450 enzymes (e.g., AgcA, GcoA) are utilized to catalyze the O-demethylation of alkylguaiacols into highly reactive catechols[5]. The enzymatic pocket must accommodate the propyl chain. Because 5-propylguaiacol has a different substitution pattern than 4-propylguaiacol, researchers must account for potential steric clashes between the 3-methoxy oxygen and active-site residues (e.g., Thr273 in certain P450 variants)[5].

P450_Pathway Substrate 5-Propylguaiacol (2-methoxy-5-propylphenol) Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Cytochrome P450 (e.g., AgcA / GcoA) Enzyme->Complex Intermediate Hydroxylated Intermediate Complex->Intermediate Product 5-Propylcatechol + Formaldehyde Intermediate->Product Spontaneous Rearrangement Cofactor NADH + O2 Electron Transfer Cofactor->Complex Reductase (AgcB/GcoB)

Cytochrome P450-mediated O-demethylation pathway of 5-propylguaiacol into catechol derivatives.

Standardized In Vitro Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include specific buffer choices and detection methods tailored to the chemical nature of 5-propylguaiacol.

Protocol 1: In Vitro Cytochrome P450 O-Demethylation Assay

This assay quantifies the conversion of 5-propylguaiacol to 5-propylcatechol.

  • Rationale: HEPES buffer is strictly utilized over phosphate buffers because phosphate can precipitate essential trace metals or interfere with the electron transfer chain required by the P450 reductase system.

  • Step 1: Reagent Preparation. Prepare a 50 mM HEPES buffer (pH 7.5) containing 10% glycerol to stabilize the enzyme. Prepare a 10 mM stock of 5-propylguaiacol in DMSO.

  • Step 2: Reaction Assembly. In a 1 mL reaction volume, combine 1 µM purified P450 enzyme (e.g., AgcA), 2 µM native reductase (e.g., AgcB), and 500 µM 5-propylguaiacol.

  • Step 3: Initiation. Initiate the reaction by adding 1 mM NADH. Self-Validation: Always run a negative control lacking NADH to rule out auto-oxidation of the substrate.

  • Step 4: Incubation and Quenching. Incubate at 30°C for 30 minutes at 200 rpm. Quench the reaction by adding 1 volume of ice-cold acetonitrile containing 0.1% formic acid. This instantly denatures the proteins and stabilizes the catechol product.

  • Step 5: Analysis. Centrifuge at 14,000 × g for 10 minutes. Analyze the supernatant via HPLC-UV (detecting at 280 nm) to calculate the turnover rate (kcat/Km).

Protocol 2: High-Throughput Antimicrobial MIC Determination

Propylguaiacols found in pyroligneous acids exhibit strong antibacterial activity against pathogens like Escherichia coli and Pseudomonas aeruginosa[6].

  • Rationale: Phenolic compounds can auto-oxidize in culture media, forming dark quinone polymers that artificially inflate Optical Density (OD₆₀₀) readings. Therefore, a colorimetric viability dye (Resazurin) is mandatory to separate actual biomass growth from chemical precipitation.

  • Step 1: Inoculum Preparation. Culture the target bacterial strain in Mueller-Hinton Broth (MHB) to a McFarland standard of 0.5 (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in fresh MHB.

  • Step 2: Serial Dilution. In a 96-well plate, perform a two-fold serial dilution of 5-propylguaiacol (starting from 2% v/v) in MHB. Ensure DMSO concentration does not exceed 1% in any well.

  • Step 3: Inoculation. Add 50 µL of the diluted bacterial suspension to 50 µL of the compound dilutions.

  • Step 4: Incubation & Detection. Incubate for 18 hours at 37°C. Add 10 µL of 0.015% Resazurin solution to each well. Incubate for an additional 2 hours.

  • Step 5: Scoring. A color change from blue (oxidized) to pink (reduced) indicates viable cells. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Workflow Start 5-Propylguaiacol Stock Preparation Assay1 Antioxidant Profiling (DPPH / ROS Quenching) Start->Assay1 Assay2 Enzyme Inhibition (MPO / Carbonic Anhydrase) Start->Assay2 Assay3 Antimicrobial MIC (Broth Microdilution) Start->Assay3 Data Data Synthesis & IC50/MIC Calculation Assay1->Data Assay2->Data Assay3->Data Validation Hit Validation & Lead Optimization Data->Validation

Step-by-step in vitro screening workflow for evaluating 5-propylguaiacol bioactivity.

Quantitative Data Synthesis

The following table synthesizes expected in vitro bioactivity metrics for propylguaiacol derivatives, providing a benchmark for assay validation.

Table 1: Comparative In Vitro Bioactivity Metrics for Alkylguaiacols

Assay TypeTarget / OrganismMetricTypical Value RangeMechanistic Role
Enzyme Inhibition Carbonic Anhydrase (hCA II)Kᵢ2.0 - 10.0 µMZinc ion coordination via hydroxyl/methoxy
Enzyme Inhibition Myeloperoxidase (MPO)IC₅₀15.0 - 50.0 µMROS quenching / active site binding
Antimicrobial Escherichia coliMIC0.3% - 0.6% (v/v)Membrane disruption / protein denaturation
Bioconversion Cytochrome P450 (AgcA)Kcat/Kₘ>10⁴ M⁻¹ s⁻¹O-demethylation to catechol derivatives

References

  • National Institute of Standards and Technology (NIST) . "5-propylguaiacol - the NIST WebBook." NIST Standard Reference Data. Available at:[Link]

  • Cheméo . "5-propylguaiacol - Chemical & Physical Properties." Céondo GmbH. Available at:[Link]

  • BioRxiv . "Engineering a cytochrome P450 O-demethylase for the bioconversion of hardwood lignin." Cold Spring Harbor Laboratory. Available at:[Link]

  • Taylor & Francis . "Carbonic anhydrase inhibitors: guaiacol and catechol derivatives effectively inhibit certain human carbonic anhydrase isoenzymes." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • ACS Omega . "Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors." American Chemical Society. Available at:[Link]

  • Biotechnology Research and Innovation . "In vitro evaluation of antimicrobial efficacy of pyroligneous acid from softwood mixture." Periodikos. Available at:[Link]

Sources

Exploratory

Toxicological Profile of 2-Methoxy-5-propylphenol: An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the available toxicological data for 2-Methoxy-5-propylphenol (also known as Di...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available toxicological data for 2-Methoxy-5-propylphenol (also known as Dihydroeugenol, CAS No. 2785-87-7). The document is structured to offer a detailed understanding of the compound's safety profile, drawing from existing data and outlining standard toxicological methodologies where specific data is not publicly available. This guide is intended to serve as a valuable resource for professionals in research, drug development, and regulatory affairs, enabling informed decision-making and highlighting areas for future investigation.

Chemical and Physical Properties

2-Methoxy-5-propylphenol is a synthetic fragrance ingredient, valued for its warm, spicy, and sweet aroma, often described as being milder than eugenol. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Name 2-Methoxy-5-propylphenol
Synonyms Dihydroeugenol, 4-Propylguaiacol[1][2]
CAS Number 2785-87-7[1]
Molecular Formula C10H14O2[1]
Molecular Weight 166.22 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 125 - 126 °C at 19 hPa[3]
Flash Point 113 °C (closed cup)[3]
Relative Density 1.038 g/cm³ at 25 °C[3]

Toxicological Assessment

The toxicological evaluation of any chemical compound is a critical component of its overall safety assessment. This section details the available toxicological data for 2-Methoxy-5-propylphenol across several key endpoints.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance. For 2-Methoxy-5-propylphenol, the available data from various safety data sheets indicate potential for harm if swallowed or in contact with the skin.

RouteSpeciesValueClassificationSource
Oral RatLD50: 2600 mg/kgMay be harmful if swallowed
Oral MouseLD50: 2000 mg/kgMay be harmful if swallowed
Dermal RabbitLD50: 310 mg/kgToxic in contact with skin
Intraperitoneal MouseLD50: 150 mg/kg-

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on this type of data. For 2-Methoxy-5-propylphenol, these include H302 (Harmful if swallowed) and H311 (Toxic in contact with skin).[4][5]

Skin and Eye Irritation
Skin Sensitization

Skin sensitization is an allergic response that occurs after repeated exposure to a substance. 2-Methoxy-5-propylphenol is recognized as a potential skin sensitizer.[4][7] This is a critical endpoint for fragrance ingredients due to their direct and often prolonged contact with the skin.

Experimental Protocol: The Murine Local Lymph Node Assay (LLNA)

The Local Lymph Node Assay (LLNA) is the preferred method for assessing the skin sensitization potential of chemicals. It offers a more humane and quantitative alternative to older guinea pig methods. The assay is based on the principle that sensitizers induce a primary proliferation of lymphocytes in the lymph nodes draining the site of application.

Methodology (based on OECD Test Guideline 429) [6]

  • Animal Model: Typically, CBA/J or CBA/Ca mice are used.

  • Dose Selection: A preliminary screening test is often conducted to determine the appropriate concentrations to be used in the main study and to ensure the test substance is not systemically toxic or excessively irritating at the concentrations tested.

  • Treatment: The test substance is applied to the dorsal surface of each ear of the mice for three consecutive days. A vehicle control group and a positive control group (using a known sensitizer) are also included.

  • Lymphocyte Proliferation Measurement: Five days after the first application, a solution of ³H-methyl thymidine or 5-bromo-2’-deoxyuridine (BrdU) is injected intravenously. This labels the DNA of proliferating cells.

  • Sample Collection and Processing: After a set period, the mice are euthanized, and the draining auricular lymph nodes are excised. The lymph nodes are then processed to create a single-cell suspension.

  • Quantification: The incorporation of the radiolabel (in the case of ³H-methyl thymidine) is measured using a scintillation counter. For the BrdU method, an ELISA-based approach is used.

  • Data Analysis: The stimulation index (SI) is calculated by dividing the mean proliferation in each treated group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is 3 or greater at one or more concentrations.

LLNA_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_measurement Measurement Phase cluster_analysis Data Analysis DoseSelection Dose Range Finding AnimalGroups Group Allocation (Test, Vehicle, Positive Control) DoseSelection->AnimalGroups Application Topical Application to Mouse Ears (Days 1, 2, 3) AnimalGroups->Application Injection IV Injection of Label (e.g., ³H-Thymidine) (Day 5) Application->Injection Harvest Excision of Auricular Lymph Nodes Injection->Harvest Processing Single-Cell Suspension Harvest->Processing Quantification Measure Proliferation (e.g., Scintillation Counting) Processing->Quantification SI_Calc Calculate Stimulation Index (SI) Quantification->SI_Calc Classification Classification (SI ≥ 3 = Sensitizer) SI_Calc->Classification

Caption: Workflow of the Murine Local Lymph Node Assay (LLNA).

Quantitative Risk Assessment (QRA) for Skin Sensitization

For fragrance ingredients, a Quantitative Risk Assessment (QRA) approach is often employed to determine safe use levels in consumer products.[8] This methodology considers the sensitization potential of the ingredient (often derived from LLNA data) and the expected consumer exposure from different product types to establish a No Expected Sensitization Induction Level (NESIL).

Genotoxicity

Experimental Protocol: The Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used in vitro assay for identifying substances that can produce gene mutations.[5]

Methodology (based on OECD Test Guideline 471) [5]

  • Test System: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism. This is crucial as some substances only become mutagenic after being metabolized.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are then plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to regain the ability to synthesize the essential amino acid will grow and form colonies. The number of revertant colonies is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_setup Assay Setup cluster_exposure Exposure cluster_incubation Incubation & Scoring cluster_result Result Bacteria Bacterial Strains (e.g., S. typhimurium) ExposureWithS9 Exposure with S9 Bacteria->ExposureWithS9 ExposureWithoutS9 Exposure without S9 Bacteria->ExposureWithoutS9 TestSubstance Test Substance (Multiple Concentrations) TestSubstance->ExposureWithS9 TestSubstance->ExposureWithoutS9 S9 Metabolic Activation (S9 Mix) S9->ExposureWithS9 Plating Plating on Minimal Agar ExposureWithS9->Plating ExposureWithoutS9->Plating Incubation Incubation (48-72h) Plating->Incubation Counting Counting Revertant Colonies Incubation->Counting Analysis Compare to Control Counting->Analysis Conclusion Mutagenic or Non-mutagenic Analysis->Conclusion

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Other key in vitro genotoxicity assays include the Mammalian Chromosomal Aberration Test (OECD 473) and the Mammalian Cell Gene Mutation Test (OECD 476).[10][11]

Carcinogenicity

There is no specific data available from long-term carcinogenicity bioassays for 2-Methoxy-5-propylphenol. Safety data sheets for related compounds often state that they are not expected to be carcinogenic.[9]

Experimental Protocol: Carcinogenicity Studies in Rodents

Carcinogenicity studies are long-term in vivo assays designed to assess the potential of a substance to cause cancer.[12]

Methodology (based on OECD Test Guideline 451) [12]

  • Animal Model: Typically, rats and mice are used.

  • Dose Selection: Dose levels are based on data from shorter-term toxicity studies. The highest dose should induce some toxicity but not significantly shorten the lifespan of the animals.

  • Administration: The test substance is administered to the animals for a major portion of their lifespan (e.g., 24 months for rats). The route of administration should be relevant to human exposure.

  • In-life Observations: Animals are observed daily for clinical signs of toxicity and the development of tumors. Body weight and food consumption are monitored regularly.

  • Pathology: At the end of the study, all animals are subjected to a full necropsy, and a comprehensive set of tissues and organs are examined histopathologically.

  • Data Analysis: The incidence of tumors in the treated groups is compared to the control group to determine if there is a statistically significant increase.

Reproductive and Developmental Toxicity

Experimental Protocol: Two-Generation Reproductive Toxicity Study

This study is designed to evaluate the effects of a substance on all phases of the reproductive cycle.[14]

Methodology (based on OECD Test Guideline 416) [14]

  • Animal Model: The rat is the preferred species.

  • Generations: The study involves two generations of animals (P and F1).

  • Dosing: The parental (P) generation is exposed to the test substance before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and exposed to the substance from weaning through their own mating to produce the F2 generation.

  • Endpoints: A wide range of endpoints are evaluated, including:

    • Parental animals: clinical observations, body weight, food consumption, reproductive performance (mating, fertility, gestation length), and organ weights.

    • Offspring: viability, growth, and development.

  • Pathology: At the end of the study, a comprehensive histopathological examination of the reproductive organs is performed.

Conclusion

The available toxicological data for 2-Methoxy-5-propylphenol indicate that it may be harmful if swallowed and is toxic in contact with the skin. It is also a skin and eye irritant and a potential skin sensitizer. The lack of publicly available data on genotoxicity, carcinogenicity, and reproductive and developmental toxicity represents a significant data gap. While standard OECD guidelines exist for the evaluation of these endpoints, specific studies on 2-Methoxy-5-propylphenol are needed for a complete toxicological profile. This guide serves as a summary of the current knowledge and a framework for understanding the necessary further investigations.

References

  • DIHYDROEUGENOL - Moumoujus. (n.d.). Retrieved from [Link]

  • 502768 DIHYDRO EUGENOL SAFETY DATA SHEET - The Perfumers Apprentice. (2015, March 13). Retrieved from [Link]

  • Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. (2016). OECD. Retrieved from [Link]

  • Test No. 471: Bacterial Reverse Mutation Test. (2020). OECD. Retrieved from [Link]

  • Test No. 429: Skin Sensitisation: Local Lymph Node Assay. (2010). OECD. Retrieved from [Link]

  • Opinion on Skin Sensitisation Quantitative Risk Assessment for Fragrance Ingredients (QRA2) - Submission I. (2018). European Commission. Retrieved from [Link]

  • Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. (2000). ResearchGate. Retrieved from [Link]

  • 2-Methoxy-5-propylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Dihydroeugenol Health Benefits and Risks - Oasis. (n.d.). Retrieved from [Link]

  • Test No. 476: In Vitro Mammalian Cell Gene Mutation Tests using the Hprt and xprt genes. (2016). OECD. Retrieved from [Link]

  • dihydroeugenol 2-methoxy-4-propylphenol - The Good Scents Company. (n.d.). Retrieved from [Link]

  • Test No. 451: Carcinogenicity Studies. (2018). OECD. Retrieved from [Link]

  • safety data sheet - Hazardous according to Worksafe Australia criteria. (n.d.). Retrieved from [Link]

  • Evidence on the Developmental and Reproductive Toxicity of Phenol. (2005). OEHHA. Retrieved from [Link]

  • 2-Methoxy-4-propylphenol (T3D3230) - T3DB. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: 2-Methoxyphenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • Test No. 416: Two-Generation Reproduction Toxicity. (2001). OECD. Retrieved from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved from [Link]

  • 2-methoxy-5-propylphenol (C10H14O2) - PubChemLite. (n.d.). Retrieved from [Link]

  • Phenol, 2-methoxy-4-propyl- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem. (n.d.). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-Methoxy-5-propylphenol from Eugenol: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 2-methoxy-5-propylphenol, also known as dihydroeugenol, from the natural starting material eugenol. This protocol is designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-methoxy-5-propylphenol, also known as dihydroeugenol, from the natural starting material eugenol. This protocol is designed for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The synthesis involves the selective catalytic hydrogenation of the allyl group of eugenol. This application note details the scientific rationale behind the chosen methodology, provides a step-by-step protocol, and outlines the necessary safety precautions and characterization techniques.

Introduction and Scientific Rationale

Eugenol (4-allyl-2-methoxyphenol) is a naturally occurring phenolic compound predominantly found in clove oil, but also present in nutmeg, cinnamon, and bay leaf.[1][2][3] Its structure features a phenol ring with a methoxy group and an allyl chain, contributing to its characteristic warm, spicy aroma.[1] Eugenol and its derivatives exhibit a wide range of biological activities, including analgesic, antiseptic, and anti-inflammatory properties, making them valuable in the pharmaceutical and flavor industries.[4][5]

The target molecule, 2-methoxy-5-propylphenol (dihydroeugenol), is a derivative of eugenol where the allyl side chain has been reduced to a propyl group.[6] This structural modification alters the molecule's properties, offering a different aromatic profile and potentially modified biological activity. Dihydroeugenol is utilized in perfumery to provide fresh, spicy notes without the discoloration issues sometimes associated with eugenol.[6][7] Furthermore, derivatives of dihydroeugenol have been investigated for their antimicrobial properties.[8]

The synthesis of 2-methoxy-5-propylphenol from eugenol is achieved through a catalytic hydrogenation reaction. This process selectively reduces the carbon-carbon double bond in the allyl group without affecting the aromatic ring.[9][10] The choice of catalyst is crucial for achieving high selectivity and yield. Palladium on carbon (Pd/C) is a commonly employed and effective catalyst for this transformation.[9]

Reaction Mechanism and Experimental Workflow

The core of this synthesis is the catalytic hydrogenation of the allyl group of eugenol. The reaction proceeds by the addition of hydrogen across the double bond, a process facilitated by a solid catalyst.

Visualization of the Reaction Pathway

The following diagram illustrates the conversion of eugenol to 2-methoxy-5-propylphenol.

Synthesis_Pathway cluster_reagents Reaction Conditions Eugenol Eugenol (4-allyl-2-methoxyphenol) Dihydroeugenol 2-Methoxy-5-propylphenol (Dihydroeugenol) Eugenol->Dihydroeugenol Catalytic Hydrogenation Catalyst H₂, Pd/C Methanol

Caption: Catalytic hydrogenation of eugenol to 2-methoxy-5-propylphenol.

Experimental Workflow Overview

A systematic workflow is essential for a successful and reproducible synthesis. The key stages are outlined below.

Experimental_Workflow A Reactant & Solvent Preparation B Reaction Setup & Hydrogenation A->B Charge Reactor C Catalyst Filtration B->C Reaction Completion D Solvent Removal C->D Crude Product E Product Purification (Distillation) D->E Concentrated Product F Characterization (NMR, IR, MS) E->F Purified Product

Caption: Step-by-step workflow for the synthesis of 2-methoxy-5-propylphenol.

Detailed Experimental Protocol

This protocol provides a detailed procedure for the synthesis of 2-methoxy-5-propylphenol from eugenol.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Eugenol (≥98%)ReagentSigma-Aldrich97-53-0
Palladium on Carbon (10 wt%)CatalystSigma-Aldrich7440-05-3
Methanol (Anhydrous)ACSFisher Scientific67-56-1
Hydrogen Gas (High Purity)-Airgas1333-74-0
Celite® 545Filtration AidSigma-Aldrich68855-54-9
Anhydrous Magnesium SulfateReagentSigma-Aldrich7487-88-9
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Hydrogen gas cylinder with regulator and balloon

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Distillation apparatus (short path)

  • Standard laboratory glassware

Safety Precautions
  • Eugenol: Harmful if swallowed and causes skin irritation. May cause an allergic skin reaction.[11][12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Palladium on Carbon: Flammable solid. Handle in a well-ventilated area, away from ignition sources.

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Work in a fume hood.

  • Hydrogen Gas: Extremely flammable gas. Ensure there are no ignition sources in the vicinity and the system is properly sealed.

  • General: Conduct the reaction in a well-ventilated fume hood.[14]

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add eugenol (16.4 g, 0.1 mol).

    • Dissolve the eugenol in 100 mL of anhydrous methanol.

    • Carefully add 10% palladium on carbon (0.5 g) to the solution.

    • Fit the flask with a reflux condenser. The other two necks should be sealed with septa.

  • Hydrogenation:

    • Purge the reaction flask with nitrogen gas for 5-10 minutes to remove air.

    • Introduce hydrogen gas into the flask via a balloon attached to a needle inserted through one of the septa.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2). The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the eugenol spot on TLC), carefully purge the flask with nitrogen to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® 545 in a Buchner funnel to remove the palladium catalyst. Wash the filter cake with a small amount of methanol (2 x 20 mL).

    • Combine the filtrates and remove the methanol using a rotary evaporator.

    • Dry the resulting crude oil over anhydrous magnesium sulfate, filter, and concentrate again to yield the crude 2-methoxy-5-propylphenol.

    • For higher purity, the crude product can be purified by vacuum distillation.

Characterization

The identity and purity of the synthesized 2-methoxy-5-propylphenol can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the product. The disappearance of the signals corresponding to the allyl group protons in the ¹H NMR spectrum is a key indicator of a successful reaction.

  • Infrared (IR) Spectroscopy: The IR spectrum should show the absence of the C=C stretching vibration of the allyl group (around 1640 cm⁻¹) that is present in the starting material.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 2-methoxy-5-propylphenol (166.22 g/mol ).[9][15]

Expected Results and Data Summary

ParameterExpected Value
Product Appearance Colorless to pale yellow liquid[9]
Molecular Formula C₁₀H₁₄O₂[9]
Molecular Weight 166.22 g/mol [9]
Boiling Point 240 °C[9]
Yield >90%

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Inactive catalyst or insufficient hydrogen.Use fresh catalyst. Ensure a continuous supply of hydrogen and vigorous stirring.
Low Yield Loss of product during work-up or purification.Minimize transfers and ensure efficient extraction and distillation.
Product Contamination Incomplete removal of catalyst or solvent.Ensure thorough filtration and complete removal of solvent on the rotary evaporator.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 2-methoxy-5-propylphenol from eugenol via catalytic hydrogenation. This procedure is scalable and yields a high-purity product suitable for further applications in research and development. Adherence to the safety precautions is paramount throughout the experimental process.

References

  • ScenTree. (n.d.). Dihydroeugenol (CAS N° 2785-87-7). Retrieved from [Link]

  • Science Publishing Group. (2025, September 13). Comprehensive Overview of Eugenol: Focusing on Sources, Structure, Pharmacological Activities, Mechanisms of Action, Safety Profile, and Applications. Retrieved from [Link]

  • Liberty Natural Products. (2015, July 21). Safety Data Sheet: Eugenol, U.S.P.. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Eugenol. Retrieved from [Link]

  • ResearchGate. (2024, February). Mechanistic explanation of hydrogenation observed during the demethylation of eugenol with AlI3. Retrieved from [Link]

  • MDPI. (2021, April 1). Biological Properties and Prospects for the Application of Eugenol—A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Eugenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of Lignin-derived Phenolic Compound Eugenol over NiRu-HT-Type Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, January 12). Gas phase conversion of eugenol into various hydrocarbons and platform chemicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Hydrodeoxygenation of Isoeugenol over Alumina-Supported Ir, Pt, and Re Catalysts. Retrieved from [Link]

  • ACS Publications. (2020, June 5). Hydrogenation of Lignin-Derived Phenolic Compound Eugenol over Ruthenium-Containing Nickel Hydrotalcite-Type Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-propylphenol. PubChem. Retrieved from [Link]

  • MDPI. (2018, September 28). Catalytic Hydrogenation, Hydrodeoxygenation, and Hydrocracking Processes of a Lignin Monomer Model Compound Eugenol over Magnetic Ru/C–Fe2O3 and Mechanistic Reaction Microkinetics. Retrieved from [Link]

  • Scentspiracy. (n.d.). Dihydro Eugenol (CAS 2785-87-7) – Green-Spice Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • ScienceDirect. (2025, April 23). Effect of catalyst support on dihydroeugenol hydrodeoxygenation on low cost FeNi catalyst to produce renewable alkane fuel. Retrieved from [Link]

  • ResearchGate. (n.d.). Transformations of dihydroeugenol at 200 °C and 30 bar of H2. Retrieved from [Link]

  • Utrecht University Research Portal. (2025, July 5). Effect of catalyst support on dihydroeugenol hydrodeoxygenation on low cost FeNi catalyst to produce renewable alkane fuel. Retrieved from [Link]

  • PubChemLite. (2026). 2-methoxy-5-propylphenol (C10H14O2). Retrieved from [Link]

  • PubMed. (2023, November 15). Combining eugenol and dihydroeugenol with a piperazine moiety to create new antimicrobial agents that are effective against resistant species. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution HPLC Analysis of 5-Propylguaiacol and Structural Isomers

This Application Note is structured to guide researchers through the nuanced challenge of analyzing 5-propylguaiacol, particularly in the context of distinguishing it from its structural isomer, 4-propylguaiacol (dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced challenge of analyzing 5-propylguaiacol, particularly in the context of distinguishing it from its structural isomer, 4-propylguaiacol (dihydroeugenol), which is a common co-eluting interference in lignin depolymerization studies.

Executive Summary & Scientific Context

5-propylguaiacol (2-methoxy-5-propylphenol) is a critical monomeric phenol derived from the catalytic hydrogenolysis of lignin. Accurate quantification is essential for calculating mass balances in biomass valorization. However, standard C18 protocols often fail to resolve 5-propylguaiacol from its regioisomer, 4-propylguaiacol , leading to quantitation errors of up to 30%.

This guide moves beyond generic "phenolic" methods. We utilize Phenyl-Hexyl stationary phase chemistry to exploit


 interactions, providing superior selectivity for positional isomers compared to traditional alkyl-bonded phases.
Key Chemical Parameters
ParameterValueAnalytical Implication
Molecular Weight 166.22 g/mol Suitable for UV and LC-MS (ESI+/-).
pKa (Phenolic OH) ~10.2Mobile phase pH must be < 4.0 to ensure the molecule is neutral (protonated) for consistent retention.
LogP (Octanol/Water) ~2.6Moderately hydrophobic; requires >30% organic modifier for elution.
UV Maxima 280 nm, 230 nm280 nm provides specificity; 230 nm offers higher sensitivity but more noise.

Method Development Strategy (The "Why")

The Isomer Challenge

On a standard C18 column, retention is governed primarily by hydrophobicity. Since 4-propylguaiacol and 5-propylguaiacol have identical hydrophobic propyl chains and functional groups, their separation factors (


) often approach 1.0.
The Solution: Phenyl-Hexyl Chemistry

We select a Phenyl-Hexyl column.[1] The biphenyl rings in the stationary phase interact with the aromatic ring of the guaiacols. The position of the propyl chain (meta vs. para relative to the phenol) alters the electron density distribution and the steric accessibility of the ring, creating a "shape selectivity" mechanism that C18 lacks.

Experimental Protocols

Protocol A: Instrument & Mobile Phase Configuration

System Requirements: HPLC or UHPLC with Binary Gradient Pump and Diode Array Detector (DAD). Recommended Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm or 5 µm).

Mobile Phase Preparation:

  • Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why? Ammonium formate is MS-compatible. pH 3.0 ensures the phenol is fully protonated (

      
      ), preventing peak tailing caused by silanol interactions.
      
  • Solvent B (Organic): 100% Methanol (LC-MS Grade).

    • Why? Methanol promotes

      
       interactions better than Acetonitrile. Acetonitrile's triple bond electrons can compete with the analyte for stationary phase sites, dampening the selectivity gains of the Phenyl column.
      

Gradient Profile:

Time (min) % Solvent B Flow Rate (mL/min) Interaction Mode
0.0 30 1.0 Initial focusing
2.0 30 1.0 Isocratic hold to separate polar catechols
20.0 70 1.0 Linear gradient for propylguaiacols
22.0 95 1.0 Wash step (remove oligomers)
25.0 95 1.0 Hold
25.1 30 1.0 Re-equilibration

| 30.0 | 30 | 1.0 | Ready for next injection |

Protocol B: Sample Preparation (Lignin Bio-Oil)

Objective: Extract monomers while removing heavy oligomers that foul columns.

  • Dissolution: Weigh 50 mg of bio-oil into a 20 mL vial. Add 10 mL Isopropanol (IPA). Vortex for 2 mins.

  • Internal Standard Addition: Add 100 µL of 2-isopropylphenol stock (1 mg/mL).

    • Note: Do not use standard internal standards like decane (not UV active) or phenol (elutes too early).

  • Filtration: Pass through a 0.2 µm PTFE syringe filter. Nylon filters may bind phenols.

  • Dilution: Dilute 1:10 with Mobile Phase A (Water/Acid) immediately before injection.

    • Crucial Step: This "solvent matching" prevents peak distortion (fronting) caused by injecting strong solvents (IPA) into a weaker mobile phase stream.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow ensures the correct method is applied based on the complexity of the lignin sample.

MethodSelection Start Start: Lignin Sample Analysis CheckIsomers Are Isomers (4-PG vs 5-PG) Present? Start->CheckIsomers Simple Use Standard C18 Protocol (Hydrophobicity based) CheckIsomers->Simple No (Pure Standard) Complex Use Phenyl-Hexyl Protocol (Pi-Pi Interaction based) CheckIsomers->Complex Yes (Bio-oil Mix) SolventChoice Select Organic Modifier Complex->SolventChoice MeOH Methanol (Enhances Pi-Selectivity) SolventChoice->MeOH Recommended ACN Acetonitrile (Suppresses Pi-Selectivity) SolventChoice->ACN Avoid Result High Resolution Separation (Rs > 1.5) MeOH->Result

Caption: Decision tree for selecting the stationary phase and organic modifier. Note the critical role of Methanol in preserving pi-pi selectivity on Phenyl-Hexyl columns.

Diagram 2: Experimental Workflow

Workflow Sample Crude Bio-Oil Extract IPA Extraction + Internal Std Sample->Extract Filter 0.2 µm PTFE Filter Extract->Filter Dilute Dilute 1:10 with Acidic Water Filter->Dilute Inject HPLC Injection (Phenyl-Hexyl) Dilute->Inject Detect UV 280nm / MS Inject->Detect

Caption: Step-by-step sample preparation workflow to minimize column fouling and ensure solvent compatibility.

System Suitability & Validation Criteria

To ensure the trustworthiness of your data, the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting Failure
Resolution (

)

between 4-propyl and 5-propyl isomers
Decrease flow rate to 0.8 mL/min or lower column temp to 25°C.
Tailing Factor (

)

Check pH of Mobile Phase A. If pH > 4, phenol ionization causes tailing.
Precision (RSD)

for Retention Time (n=5)
Pump stability issue or insufficient equilibration time between runs.
LOD (UV 280) ~0.5 µg/mLIf sensitivity is low, switch to 230 nm (ensure solvents are UV transparent).

Self-Validating Check: Inject a mixture of Guaiacol (Rt ~5 min), 4-propylguaiacol, and 5-propylguaiacol.

  • Observation: If Guaiacol elutes after the propylguaiacols, your organic phase percentage is too low (unlikely in RP).

  • Observation: If 4-propyl and 5-propyl co-elute, switch organic modifier from Acetonitrile to Methanol immediately.

References

  • Lignin Monomer Separation: Van den Bosch, S., et al. "Reductive lignocellulose fractionation into soluble lignin-derived phenolic monomers and dimers and processable carbohydrate pulps." Energy & Environmental Science, 2015.

  • Stationary Phase Selectivity: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (Standard text for solvent selectivity mechanisms).
  • Phenolic Analysis Guidelines: "Analysis of Phenols by HPLC." Phenomenex Application Guide.

  • Isomer Chemistry: NIST Chemistry WebBook, SRD 69. "2-Methoxy-4-propylphenol (Dihydroeugenol) vs 2-Methoxy-5-propylphenol."

Sources

Method

Application Note: NMR and Mass Spectrometry Profiling of Dihydrochavibetol

This application note details the structural characterization of Dihydrochavibetol (5-propyl-2-methoxyphenol), a reduced derivative of the phenylpropanoid Chavibetol found in Piper betle.[1] This guide is designed for an...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the structural characterization of Dihydrochavibetol (5-propyl-2-methoxyphenol), a reduced derivative of the phenylpropanoid Chavibetol found in Piper betle.[1] This guide is designed for analytical chemists and drug development professionals requiring precise identification protocols.

Executive Summary

Dihydrochavibetol (CAS: 58539-27-8), also known as 5-propylguaiacol, is a phenolic compound structurally related to Eugenol and Chavibetol.[1][2] Unlike its unsaturated counterparts, it possesses a saturated propyl side chain. It is a minor constituent of Piper betle leaves and a key metabolite in the hydrogenation of essential oils. Accurate differentiation from its isomer Dihydroeugenol (4-propyl-2-methoxyphenol) is critical for quality assurance in flavor and fragrance industries.[1] This guide provides a definitive protocol for its identification using GC-MS and 1D/2D NMR spectroscopy.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10]

PropertySpecification
IUPAC Name 5-propyl-2-methoxyphenol
Common Synonyms Dihydrochavibetol, 5-Propylguaiacol, 3-Hydroxy-4-methoxypropylbenzene
Molecular Formula

Molecular Weight 166.22 g/mol
Monoisotopic Mass 166.0994 Da
Physical State Pale yellow liquid / Low-melting solid
Solubility Soluble in

, DMSO-

, Methanol, Ethanol

Mass Spectrometry Analysis (GC-MS)[1][9][11]

Experimental Protocol

Instrument: Agilent 7890B GC coupled with 5977B MSD (or equivalent). Inlet: Split/Splitless (Split ratio 50:1), Temperature: 250°C. Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm film thickness). Carrier Gas: Helium at 1.0 mL/min (constant flow).[1] Oven Program:

  • Hold at 60°C for 2 min.

  • Ramp 10°C/min to 200°C.

  • Ramp 20°C/min to 280°C, hold for 5 min. Ionization: Electron Impact (EI) at 70 eV.[1] Scan Range: m/z 40–400.[1]

Fragmentation Analysis

Dihydrochavibetol exhibits a fragmentation pattern distinct from its allyl counterparts (e.g., Chavibetol, MW 164). The saturation of the side chain leads to specific benzylic cleavages.

Key Diagnostic Ions:

  • 
     166 (
    
    
    
    ):
    Molecular ion, typically prominent (30-50% intensity).[1]
  • 
     137 (
    
    
    
    ):
    Base Peak (100%) . Formed by the benzylic cleavage of the ethyl group from the propyl chain (
    
    
    ).[1] This is the most diagnostic peak for propyl-substituted phenols.[1]
  • 
     151 (
    
    
    
    ):
    Loss of a methyl radical (
    
    
    ) from the methoxy group.[1]
  • 
     122:  Secondary fragmentation from 
    
    
    
    137 (loss of methyl).[1]
  • 
     91:  Tropylium ion (aromatic cluster), indicative of the benzene ring.
    
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation mechanism under Electron Impact (EI).

MS_Fragmentation cluster_legend Key Mechanism M_Ion Molecular Ion (M+) m/z 166 (Radical Cation) Base_Peak Base Peak m/z 137 (Benzylic Cation) M_Ion->Base_Peak - C2H5 (Ethyl Radical) Benzylic Cleavage M_Minus_15 Fragment m/z 151 (Loss of Methyl) M_Ion->M_Minus_15 - CH3 (Methyl Radical) Methoxy Cleavage Tropylium Tropylium Ion m/z 91 (C7H7+) Base_Peak->Tropylium Ring Rearrangement - CO / Neutral Loss desc The dominant pathway is the loss of the ethyl group from the propyl chain, stabilizing the benzylic cation.

Figure 1: Proposed EI-MS fragmentation pathway for Dihydrochavibetol.

NMR Spectroscopy Protocol

Differentiation between Dihydrochavibetol (5-propyl) and Dihydroeugenol (4-propyl) relies heavily on the coupling patterns of the aromatic protons in the


H NMR spectrum.[1]
Experimental Setup

Solvent: Chloroform-d (


) is standard.[1] DMSO-

may be used to observe the phenolic proton clearly.[1] Frequency: 400 MHz or higher recommended for clear resolution of aromatic coupling.[1] Reference: TMS (

0.00 ppm) or residual solvent peak (


7.26 ppm).[1]
H NMR Assignments (Simulated for )

The structure is 1-hydroxy-2-methoxy-5-propylbenzene .[1]

PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Assignment Logic
Ar-H H-66.65 - 6.70d1H

Ortho to OH, meta to propyl.[1]
Ar-H H-46.60 - 6.65dd1H

Para to OH, ortho to propyl.[1]
Ar-H H-36.75 - 6.80d1H

Ortho to OMe, meta to propyl.[1]
-OH Phenolic5.50 - 6.00s (br)1H-Exchangeable; shift varies.[1]
-OMe Methoxy3.85s3H-Characteristic methoxy singlet.[1]

-CH2
Propyl2.45 - 2.55t2H

Benzylic methylene.[1]

-CH2
Propyl1.55 - 1.65sext2H

Middle methylene.[1]

-CH3
Propyl0.90 - 0.95t3H

Terminal methyl.[1]

Critical Distinction Note:

  • Dihydrochavibetol (5-propyl): The aromatic pattern is 1,2,5-substituted.[1] You will see one ortho coupling (H3-H4) and one meta coupling (H4-H6).[1]

  • Dihydroeugenol (4-propyl): The aromatic pattern is 1,2,4-substituted.[1] The proton isolated between the OH and OMe (H-3) appears as a clear doublet (meta coupling only) or singlet, while H-5 and H-6 show strong ortho coupling.[1]

C NMR Assignments

Solvent:


 (

77.16 ppm).[1][3]
Carbon TypeShift (

ppm)
Assignment
C-O (Ar) 146.5C-2 (Attached to OMe)
C-O (Ar) 143.8C-1 (Attached to OH)
C-Ar 135.5C-5 (Attached to Propyl)
CH (Ar) 120.5C-6
CH (Ar) 114.2C-4
CH (Ar) 111.0C-3
OMe 55.9Methoxy Carbon

-CH2
37.8Benzylic Carbon

-CH2
24.8Middle Propyl Carbon

-CH3
13.8Terminal Methyl

Experimental Workflow Diagram

This workflow outlines the logical path from raw material extraction to final structural verification.[1]

Workflow Raw_Material Raw Material (Piper betle / Synthesis) Extraction Extraction (Solvent/Steam Distillation) Raw_Material->Extraction Isolation Isolation (Column Chromatography Silica Gel) Extraction->Isolation Purification Purification (HPLC / Recrystallization) Isolation->Purification Analysis_MS GC-MS Analysis (Confirm MW 166 & Frag Pattern) Purification->Analysis_MS Analysis_NMR NMR Spectroscopy (1H, 13C, HSQC) Purification->Analysis_NMR Validation Data Validation (Compare vs. Dihydroeugenol) Analysis_MS->Validation Analysis_NMR->Validation

Figure 2: Integrated extraction and analysis workflow for Dihydrochavibetol.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. Retrieved from [Link]

  • Scentspiracy (2023). Dihydro Eugenol (Isomer Comparison) – Synthetic Ingredient for Perfumery. Retrieved from [Link]

  • The Good Scents Company (2023). Dihydroeugenol and Isomers: Odor and Chemical Properties. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Propyl-methoxyphenols. NIST Standard Reference Database.[1][2] Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2-Methoxy-5-propylphenol in Pharmaceutical Synthesis

Foreword: Navigating the Synthetic Landscape of 2-Methoxy-5-propylphenol To our fellow researchers, scientists, and drug development professionals, this document serves as a detailed guide to the potential applications o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Synthetic Landscape of 2-Methoxy-5-propylphenol

To our fellow researchers, scientists, and drug development professionals, this document serves as a detailed guide to the potential applications of 2-Methoxy-5-propylphenol in pharmaceutical synthesis. It is critical to establish at the outset that while the broader class of 2-methoxyphenols has garnered interest for various biological activities, direct, published applications of 2-Methoxy-5-propylphenol as a key starting material in the synthesis of marketed pharmaceuticals are not extensively documented.

Therefore, this guide adopts a forward-looking, hypothesis-driven approach. We will explore the scientifically plausible applications of 2-Methoxy-5-propylphenol by drawing parallels with structurally similar and well-established precursors in medicinal chemistry. The protocols and synthetic schemes detailed herein are based on established chemical transformations and are intended to serve as a foundational blueprint for discovery and development efforts. Our objective is to illuminate the untapped potential of this versatile molecule.

Introduction to 2-Methoxy-5-propylphenol: A Profile

2-Methoxy-5-propylphenol, also known as dihydroeugenol, is an organic compound with the chemical formula C₁₀H₁₄O₂[1][2]. It belongs to the guaiacol family, characterized by a methoxy group ortho to a hydroxyl group on a benzene ring.

Table 1: Physicochemical Properties of 2-Methoxy-5-propylphenol

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂[1]
Molecular Weight166.22 g/mol [1]
IUPAC Name2-methoxy-5-propylphenol[1]
AppearanceNot specified, likely a solid or liquid-
SolubilityData not readily available-

The strategic placement of the hydroxyl, methoxy, and propyl groups on the aromatic ring makes 2-Methoxy-5-propylphenol an intriguing candidate for further chemical modification in the pursuit of novel therapeutic agents.

Potential Therapeutic Relevance: Inferences from Analogous Structures

The therapeutic potential of derivatives of 2-Methoxy-5-propylphenol can be inferred from the known biological activities of related 2-methoxyphenol compounds.

Antioxidant and Anti-inflammatory Properties

The 2-methoxyphenol (guaiacol) moiety is a well-established pharmacophore known for its antioxidant properties. The phenolic hydroxyl group can act as a hydrogen donor to scavenge free radicals, a key process in mitigating oxidative stress which is implicated in a multitude of diseases including atherosclerosis, neurodegenerative disorders, and cancer[3]. Studies on various 2-methoxyphenol derivatives have demonstrated their capacity to inhibit lipid peroxidation and scavenge radicals[3][4].

Furthermore, several 2-methoxyphenols have been identified as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain[4]. This suggests that novel compounds derived from 2-Methoxy-5-propylphenol could be explored as potential anti-inflammatory agents.

A Novel Scaffold for Cannabinoid-like Molecules

A particularly compelling, albeit theoretical, application of 2-Methoxy-5-propylphenol lies in the synthesis of novel cannabinoid receptor modulators. The structure of 2-Methoxy-5-propylphenol bears a striking resemblance to olivetol, a key precursor in the synthesis of cannabidiol (CBD) and other cannabinoids[5][6]. The primary difference is the presence of a methoxy group in place of one of the hydroxyl groups of the resorcinol core of olivetol.

This structural similarity suggests that 2-Methoxy-5-propylphenol could be utilized in established synthetic routes to create novel cannabinoid-like structures with potentially unique pharmacological profiles. These "neocannabinoids" could offer altered binding affinities for cannabinoid receptors (CB1 and CB2) and potentially novel therapeutic applications[6].

Synthetic Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for the potential use of 2-Methoxy-5-propylphenol in pharmaceutical synthesis. These are proposed methodologies based on established chemical principles.

General Considerations for Handling 2-Methoxy-5-propylphenol

Based on GHS classifications for similar compounds, 2-Methoxy-5-propylphenol may be harmful if swallowed and cause skin and eye irritation[1]. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of a Novel Cannabidiol Analog via Condensation with a Terpene

This protocol outlines a hypothetical synthesis of a cannabidiol analog from 2-Methoxy-5-propylphenol and a suitable terpene, such as p-mentha-2,8-dien-1-ol, adapting established methods for CBD synthesis[5][6].

Objective: To synthesize a novel cannabidiol analog by reacting 2-Methoxy-5-propylphenol with a terpene alcohol under acidic conditions.

Materials:

  • 2-Methoxy-5-propylphenol

  • (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol

  • p-Toluenesulfonic acid (p-TSA) or other Lewis acid catalyst

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-Methoxy-5-propylphenol (1.0 eq).

  • Solvent and Reactant Addition: Dissolve the starting material in anhydrous DCM. To this solution, add (+)-(1R,4R)-trans-p-mentha-2,8-dien-1-ol (1.1 eq).

  • Catalyst Addition and Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add p-toluenesulfonic acid (0.1 eq) to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.

  • Workup: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired cannabidiol analog.

Expected Outcome: The expected product is a novel cannabidiol analog where one of the phenolic hydroxyl groups is replaced by a methoxy group. The yield and purity will depend on the optimization of reaction conditions.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of a flame-dried flask and anhydrous DCM is crucial to prevent the quenching of the Lewis acid catalyst and unwanted side reactions.

  • Lewis Acid Catalyst: p-TSA facilitates the carbocation formation from the terpene alcohol, which is the key electrophile in the Friedel-Crafts-type alkylation of the electron-rich phenol ring.

  • Reaction Temperature: Starting the reaction at a low temperature helps to control the initial exothermic reaction and can improve selectivity.

  • Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic catalyst, and the subsequent washes remove water-soluble impurities.

Self-Validation: The identity and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Protocol 2: O-Demethylation to a Dihydroxy Propylbenzene Derivative

To access compounds with a resorcinol-like core, the methoxy group of 2-Methoxy-5-propylphenol can be cleaved.

Objective: To demethylate 2-Methoxy-5-propylphenol to yield 5-propylbenzene-1,2-diol.

Materials:

  • 2-Methoxy-5-propylphenol

  • Boron tribromide (BBr₃) solution in DCM

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-Methoxy-5-propylphenol (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1M solution of BBr₃ in DCM (1.2 eq) dropwise via a syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

  • Workup: Add saturated sodium bicarbonate solution and extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Boron Tribromide: BBr₃ is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers.

  • Low Temperature: The reaction is initiated at a very low temperature to control the reactivity of BBr₃ and minimize side reactions.

  • Methanol Quench: Methanol reacts with the excess BBr₃ and the boron-phenoxide complex to liberate the free phenol.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed synthetic transformations.

G cluster_0 Protocol 1: Synthesis of a Cannabidiol Analog 2-Methoxy-5-propylphenol 2-Methoxy-5-propylphenol Reaction Reaction 2-Methoxy-5-propylphenol->Reaction p-mentha-2,8-dien-1-ol p-mentha-2,8-dien-1-ol p-mentha-2,8-dien-1-ol->Reaction Cannabidiol Analog Cannabidiol Analog Reaction->Cannabidiol Analog p-TSA, DCM

Caption: Proposed synthesis of a novel cannabidiol analog.

G cluster_1 Protocol 2: O-Demethylation 2-Methoxy-5-propylphenol 2-Methoxy-5-propylphenol Reaction Reaction 2-Methoxy-5-propylphenol->Reaction BBr3, DCM 5-Propylbenzene-1,2-diol 5-Propylbenzene-1,2-diol Reaction->5-Propylbenzene-1,2-diol

Caption: O-Demethylation of 2-Methoxy-5-propylphenol.

Future Directions and Conclusion

The exploration of 2-Methoxy-5-propylphenol as a building block in pharmaceutical synthesis is still in its nascent stages. The protocols and potential applications outlined in this guide are intended to catalyze further research. The synthesis of novel cannabinoid-like molecules and potential anti-inflammatory agents represents a promising avenue for discovery.

It is our hope that this document will serve as a valuable resource for researchers and empower them to unlock the full synthetic potential of 2-Methoxy-5-propylphenol. As with all pioneering research, careful experimentation and thorough characterization of novel compounds will be paramount to advancing our understanding and potentially delivering the next generation of therapeutics.

References

  • Chem-Impex. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Hanuš, L. O., Tchilibon, S., Ponde, D. E., Breuer, A., Fride, E., & Mechoulam, R. (2005). Enantiomeric cannabidiol derivatives: synthesis and binding to cannabinoid receptors. Organic & Biomolecular Chemistry, 3(6), 1116–1123. Retrieved from [Link]

  • Mechoulam, R., Ben-Shabat, S., Hanus, L., Ligumsky, M., Kaminski, N. E., Schatz, A. R., Gopher, A., Almog, S., Martin, B. R., Compton, D. R., Pertwee, R. G., Griffin, G., Bayewitch, M., Barg, J., & Vogel, Z. (1995). New cannabidiol derivatives: synthesis, binding to cannabinoid receptor, and evaluation of their antiinflammatory activity. Journal of Medicinal Chemistry, 49(3), 873–883. Retrieved from [Link]

  • Al-Ghorbani, M., El-Sayed, N. N. E., & El-Hashash, M. A. (2024). Design, Synthesis, and Characterization of Novel Cannabidiol-Based Derivatives with Potent Antioxidant Activities. Molecules, 29(17), 4109. Retrieved from [Link]

  • Fujisawa, S., Atsumi, T., Satoh, K., Kadoma, Y., & Ishihara, M. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(2), 269–275. Retrieved from [Link]

  • Kennemur, J. L., & Beaver, M. G. (2021). Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Retrieved from [Link]

  • ONE-FLOW Project. (n.d.). Deliverable report. Retrieved from [Link]

  • Jayaraj, P., Narasimhulu, C. A., Maiseyeu, A., Durairaj, R., Rao, S., Rajagopalan, S., Parthasarathy, S., & Desikan, R. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Future Medicinal Chemistry, 11(22), 2939–2955. Retrieved from [Link]

  • Haddad, E. A., & Dudley, G. B. (2018). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. The Journal of Organic Chemistry, 83(15), 8006–8013. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. Retrieved from [Link]

  • AlNeyadi, S. S., Amer, N., Thomas, T. G., Al Ajeil, R., Breitener, P., & Munawar, N. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Heterocyclic Communications, 26(1), 112–122. Retrieved from [Link]

  • Reid, B. T. (2019). The Development of Efficient Synthetic Routes for Accessing the Structures of Bioactive Natural Products. University of California, Santa Barbara. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Methoxy-4-propylphenol. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-propylphenol (C10H14O2). Retrieved from [Link]

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Method

2-Methoxy-5-propylphenol as a flavoring agent in food industry

Application Note: 2-Methoxy-5-propylphenol in Flavor Research & Analysis Executive Summary This application note details the physicochemical profile, analytical detection, and organoleptic significance of 2-Methoxy-5-pro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-Methoxy-5-propylphenol in Flavor Research & Analysis

Executive Summary

This application note details the physicochemical profile, analytical detection, and organoleptic significance of 2-Methoxy-5-propylphenol (5-Propylguaiacol).[1] Unlike its widely used isomer, 2-Methoxy-4-propylphenol (Dihydroeugenol, FEMA 3598), the 5-propyl isomer is not currently FEMA GRAS listed as a standalone flavoring agent.[1] However, it is a critical natural constituent of wood smoke condensates and a marker for authentic smoke flavor profiles.[1] This guide provides protocols for its differentiation from commercial isomers and outlines its potential in flavor discovery and authenticity testing.[1]

Part 1: Chemical Identity & Comparative Profile

To prevent formulation errors, researchers must rigorously distinguish between the commercially available 4-propyl isomer and the research-grade 5-propyl isomer.[1]

Table 1: Physicochemical Comparison of Propylguaiacol Isomers

Feature2-Methoxy-5-propylphenol (Target)2-Methoxy-4-propylphenol (Standard)
Common Name 5-PropylguaiacolDihydroeugenol
CAS Number 58539-27-8 2785-87-7
FEMA Number Not Assigned (Research Grade)3598 (GRAS)
Regulatory Status Found in natural liquid smoke; no direct additive status.Permitted flavoring agent (EU, US).[1]
Odor Profile Smoky, Phenolic, Earthy (Lacks strong clove notes)Sweet, Clove-like, Spicy
Origin Pyrolysis of hardwood lignin (Guaiacyl-lignin).[1]Synthetic or reduced from Eugenol.[1]
Retention Index (Polar) ~2107~2080
Retention Index (Non-Polar) ~1395~1374

Part 2: Application Context – The "Smoke" Authenticity Marker

While 2-Methoxy-4-propylphenol is added synthetically to mimic spice or clove, 2-Methoxy-5-propylphenol is generated specifically during the thermal degradation of lignin at temperatures >400°C. Its presence in a food matrix (e.g., BBQ sauce, smoked cheese) serves as a chemical fingerprint for natural wood smoking versus synthetic flavoring.[1]

Mechanism of Formation

Hardwood lignin consists of coniferyl alcohol units.[1] Upon pyrolysis, the propyl side chains undergo rearrangement.[1]

  • Pathway A (Major): Cleavage to 4-propylguaiacol (Sweet/Spicy).[1]

  • Pathway B (Minor/Specific): Rearrangement to 5-propylguaiacol (Deep Smoke).[1]

Application for R&D:

  • Authenticity Testing: If a product claims "Natural Hickory Smoke" but lacks 5-propylguaiacol, it may be reformulated with synthetic FEMA 3598.[1]

  • Flavor Modulation: Research suggests 5-propyl isomers contribute "base note" smokiness that rounds out the sharp "clove" notes of the 4-propyl isomer.[1]

Part 3: Analytical Protocol (GC-MS Separation)

Objective: To chromatographically resolve 2-Methoxy-5-propylphenol from the co-eluting 4-propyl isomer in complex food matrices.

Materials
  • Standard: 2-Methoxy-5-propylphenol (Synthesis grade, >95% purity).[1]

  • Internal Standard: 2-Methoxyphenol-d3 (Guaiacol-d3).[1]

  • Solvent: Dichloromethane (HPLC Grade).[1]

Instrument Parameters
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-Wax (Polar) is recommended over DB-5 for better isomer separation.[1]

    • Dimensions: 60m x 0.25mm x 0.25µm.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode @ 250°C.

Temperature Program
  • Initial: 50°C (Hold 2 min).

  • Ramp 1: 4°C/min to 230°C.

  • Final: 230°C (Hold 10 min).

Detection (SIM Mode)

Monitor the following ions for precise quantification:

  • Target (5-Propyl): Target Ion 137 (Base Peak), Qualifiers 166, 122.[1]

  • Interference (4-Propyl): Target Ion 137 , Qualifiers 166, 151.[1]

  • differentiation: The 4-propyl isomer typically shows a higher abundance of m/z 137 relative to 166 compared to the 5-isomer.[1] Retention time is the primary confirmation. [1]

Part 4: Workflow Visualization

The following diagram outlines the logical flow for isolating and identifying this compound from a food matrix.

SmokeAnalysis Sample Food Matrix (e.g., BBQ Sauce) Extract SDE / LLE Extraction (Dichloromethane) Sample->Extract pH < 2 CleanUp SPE Cleanup (Remove Lipids) Extract->CleanUp GCMS GC-MS Analysis (DB-Wax Column) CleanUp->GCMS Inject 1µL Data Peak Deconvolution GCMS->Data m/z 137, 166 Result Isomer Ratio (5-Propyl vs 4-Propyl) Data->Result Authenticity Check

Caption: Workflow for the extraction and mass-spectral differentiation of propylguaiacol isomers in food matrices.

Part 5: Safety & Regulatory Protocol

CRITICAL WARNING: 2-Methoxy-5-propylphenol is NOT FEMA GRAS listed as of 2024. It must not be used as a direct food additive in commercial products.[1]

Research Handling Protocol
  • Status: Treat as a "Chemical Intermediate" or "Natural Constituent" (if derived from smoke).[1]

  • Toxicity Awareness:

    • It is a known metabolite of Piperonyl Butoxide (PBO).[1][2]

    • LD50 data is sparse compared to the 4-isomer.[1]

  • Sensory Evaluation (Olfactory Only):

    • Do not ingest.

    • Dip a smelling strip into a 1% solution in Ethanol.[1]

    • Evaluate odor character: Look for "Dry wood," "Smoke," and "Phenolic" notes, contrasting them with the "Sweet/Spicy" notes of the 4-isomer.[1]

References

  • Leffingwell, J. C. (2013).[1] Aroma Constituents of a Supercritical CO2 Extract of Kentucky Dark Fire-Cured Tobacco. Leffingwell Reports, Vol. 5(1).

  • PubChem. (2023).[1] 2-Methoxy-5-propylphenol Compound Summary. National Library of Medicine.[1] [1]

  • FAO/WHO. (2000).[1][3] Safety evaluation of certain food additives: 4-Propylguaiacol (FEMA 3598).[1][3] JECFA Monographs. [1]

  • NIST. (2023). Mass Spectral Library: 2-Methoxy-5-propylphenol Retention Indices. NIST Chemistry WebBook.[1]

Sources

Application

Investigating Dihydrochavibetol as a Potential Carbonic Anhydrase Inhibitor: Application Notes and Protocols

Introduction Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to pH homeostasis, CO₂ and bicarbonate transport, fluid secretion, and various metabolic pathways.[2] The inhibition of specific CA isoforms has emerged as a successful therapeutic strategy for a range of disorders. For instance, CA inhibitors are well-established as treatments for glaucoma, diuretics, antiepileptics, and in the management of altitude sickness.[3][4]

Dihydrochavibetol (DHCH) is a phenolic compound found in certain plant species. Phenolic compounds, particularly flavonoids and related structures, are known for a wide array of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[5][6] The structural features of many natural phenolic compounds make them attractive candidates for enzyme inhibition studies. Given the precedent for small molecules binding to the zinc-containing active site of CAs, this guide outlines the scientific rationale and provides a detailed experimental protocol to investigate the hypothesis that Dihydrochavibetol may act as a carbonic anhydrase inhibitor.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to screen and characterize Dihydrochavibetol, or other novel compounds, for inhibitory activity against carbonic anhydrase.

Principle of the Assay

The protocol described herein is a robust colorimetric assay that measures the esterase activity of carbonic anhydrase. While the physiological reaction of CA is CO₂ hydration, many CA isoforms also efficiently catalyze the hydrolysis of certain esters. This assay utilizes p-nitrophenyl acetate (pNPA) as a substrate. The enzyme catalyzes the hydrolysis of pNPA into p-nitrophenol and acetate. The product, p-nitrophenol, is a yellow chromogen that can be quantified by measuring the increase in absorbance at 400-405 nm.[7] When a CA inhibitor, such as the positive control Acetazolamide or a test compound like Dihydrochavibetol, is present, the rate of this enzymatic reaction decreases. This reduction in activity allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Experimental Workflow Overview

The following diagram outlines the key steps of the CA inhibitor screening protocol, from reagent preparation to data analysis.

CA_Inhibitor_Assay_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, DHCH) plate 2. Plate Setup (96-well) - Blanks - Enzyme Controls - Inhibitor Samples prep->plate Dispense preinc 3. Pre-incubation Enzyme + Inhibitor (DHCH) (10 min @ RT) plate->preinc Add Components init 4. Reaction Initiation Add pNPA Substrate preinc->init Start Reaction measure 5. Kinetic Measurement Read Absorbance @ 405 nm (e.g., for 60 min) init->measure Monitor analyze 6. Data Analysis - Calculate % Inhibition - Determine IC50 Value measure->analyze Process Data

Caption: Workflow for the Carbonic Anhydrase Inhibitor Assay.

Materials and Reagents

Equipment
  • 96-well clear, flat-bottom microplates

  • Multi-well absorbance microplate reader capable of kinetic measurements at 405 nm

  • Single and multichannel micropipettes

  • Reagent reservoirs

  • Vortex mixer

  • Analytical balance

Reagents
  • Human Carbonic Anhydrase (e.g., hCA I or hCA II, lyophilized powder)

  • Dihydrochavibetol (DHCH), synthesized or isolated

  • Acetazolamide (Positive Control Inhibitor)[8]

  • p-Nitrophenyl Acetate (pNPA, Substrate)

  • Tris(hydroxymethyl)aminomethane (Tris base)

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) for pH adjustment

  • Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO), HPLC grade

  • Deionized water (ddH₂O)

Detailed Experimental Protocol

This protocol is optimized for a 200 µL final reaction volume in a 96-well plate format.

Preparation of Solutions
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Dissolve Tris base in ddH₂O to a concentration of 50 mM. Adjust the pH to 7.4 using sulfuric acid.[7] This buffer provides a stable pH environment optimal for CA activity.

  • hCA Enzyme Solution: Prepare a stock solution of hCA in Assay Buffer. The final concentration used in the assay must be optimized to ensure a linear reaction rate for at least 10-15 minutes. A typical starting concentration for the stock solution is 0.1 mg/mL. Store aliquots at -20°C.[7]

  • Substrate Solution (3 mM pNPA): Because pNPA has limited aqueous solubility, first dissolve it in a minimal amount of acetonitrile. Then, dilute to a final concentration of 3 mM with Assay Buffer.[7] This solution must be prepared fresh daily.

  • Dihydrochavibetol (DHCH) Stock Solution (e.g., 10 mM): Accurately weigh and dissolve DHCH in 100% DMSO to create a high-concentration stock. From this, prepare serial dilutions in DMSO to create working stocks.

  • Acetazolamide Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of the known CA inhibitor Acetazolamide in DMSO to serve as a positive control.

Assay Procedure
  • Plate Setup: Set up the 96-well plate according to the layout below. It is crucial to include all proper controls.

Well TypeReagent 1: Assay BufferReagent 2: Test Compound / ControlReagent 3: hCA EnzymeReagent 4: Substrate (pNPA)Final Volume
Blank 190 µL------10 µL200 µL
Enzyme Control (100% Activity) 180 µL10 µL of DMSO10 µL10 µL200 µL
Test Compound (DHCH) 170 µL10 µL of DHCH (various conc.)10 µL10 µL200 µL
Positive Control 170 µL10 µL of Acetazolamide10 µL10 µL200 µL
  • Dispensing Reagents:

    • Add Assay Buffer to all wells as indicated in the table.

    • Add 10 µL of the appropriate DHCH dilution or control (DMSO for Enzyme Control, Acetazolamide for Positive Control) to the designated wells.

    • Add 10 µL of the hCA Enzyme Solution to all wells except the 'Blank' wells.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. Mix immediately.

  • Measurement: Place the plate in the microplate reader and immediately begin measuring the absorbance at 405 nm in kinetic mode, taking readings every 60 seconds for 30-60 minutes at room temperature.[9]

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of Dihydrochavibetol: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • V_inhibitor = Rate of reaction in the presence of DHCH

    • V_control = Rate of reaction of the Enzyme Control (with DMSO)

    • V_blank = Rate of reaction in the Blank well

  • Determine IC₅₀ Value: The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. To determine this value, plot the Percent Inhibition (Y-axis) against the logarithm of the DHCH concentration (X-axis). Use non-linear regression (sigmoidal dose-response curve) to fit the data and calculate the IC₅₀ value.

Sample Data Presentation
DHCH Conc. (µM)Average Rate (ΔAbs/min)% Inhibition
0 (Control)0.05200%
10.046810%
50.039025%
100.028645%
200.020860%
500.010480%
1000.005290%

Elucidating the Mechanism of Inhibition

Once inhibitory activity is confirmed, further experiments can elucidate the mechanism. The primary mechanisms are competitive, non-competitive, and uncompetitive inhibition, which can be distinguished by analyzing the enzyme's kinetics at varying concentrations of both the substrate (pNPA) and the inhibitor (DHCH).

A Lineweaver-Burk plot (a double reciprocal plot of 1/V vs. 1/[S]) is a classic method for visualizing the inhibition mechanism. By generating these plots in the absence and presence of different fixed concentrations of DHCH, the mechanism can be inferred from the changes in Vmax (y-intercept) and Km (x-intercept).

Hypothesized Inhibitor Binding

Carbonic anhydrase possesses a zinc ion (Zn²⁺) deep within its active site, which is crucial for catalysis.[2] Classical inhibitors, like sulfonamides, function by directly coordinating with this zinc ion.[10] Phenolic compounds, like Dihydrochavibetol, could potentially inhibit the enzyme by interacting with the zinc ion or with amino acid residues in the active site, thereby blocking substrate access or disrupting the catalytic cycle.

The diagram below illustrates a hypothetical interaction where a phenolic inhibitor displaces the zinc-bound water molecule, a key step in the catalytic mechanism.

CA_Binding_Mechanism cluster_0 CA Active Site cluster_1 Inhibitor ZN {Zn²⁺} HIS1 His ZN->HIS1 HIS2 His ZN->HIS2 HIS3 His ZN->HIS3 H2O H₂O ZN->H2O Coordination DHCH Dihydrochavibetol (Phenolic -OH) DHCH->ZN

Caption: Hypothetical binding of a phenolic inhibitor to the CA active site.

References

  • Carbonic anhydrase inhibitor - Wikipedia. [Link]

  • Supuran, C. T. (2023). Carbonic Anhydrase Inhibitors. StatPearls. [Link]

  • Zulfiqar, N., Asif, M. U., & Ahmed, A. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. [Link]

  • Lecturio. Carbonic Anhydrase Inhibitors. [Link]

  • Supuran, C. T., & De Simone, G. (2015). How many carbonic anhydrase inhibition mechanisms exist? Taylor & Francis Online. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Mogharabi, M., & Abdollahi, P. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Zhang, Y., et al. (2018). Synthesis, characterization, solubilization, cytotoxicity and antioxidant activity of aminomethylated dihydroquercetin. Scientific Reports. [Link]

  • CorneaCare. (2023). Carbonic Anhydrase Inhibitors Definition. [Link]

  • Oskoueian, E., et al. (2011). Bioactive Compounds and Biological Activities of Jatropha curcas L. Kernel Meal Extract. Molecules. [Link]

  • Glaucoma Research Foundation. (2012). Carbonic Anhydrase Inhibitors for the Treatment of Glaucoma. [Link]

  • Encyclopedia.com. carbonic anhydrase inhibitor. [Link]

  • Citti, C., et al. (2025). Cannabizetol, a Novel Cannabinoid: Chemical Synthesis, Anti-inflammatory Activity and Extraction from Cannabis sativa L. Journal of Natural Products. [Link]

  • Ali, A. A., et al. (2010). Evaluation of the Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Hydroxychavicol for Its Potential Use as an Oral Care Agent. Antimicrobial Agents and Chemotherapy. [Link]

  • Tudor, C., et al. (2023). Natural and Synthetic Flavylium Derivatives: Isolation/Synthesis, Characterization and Application. Molecules. [Link]

  • Coutinho, H. D. M., et al. (2014). Biological Activities and Chemical Characterization of Cordia verbenacea DC. as Tool to Validate the Ethnobiological Usage. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Liu, Y., et al. (2022). Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules. [Link]

  • Movassaghi, M., & Movassaghi, M. (2006). Total Synthesis of (+)-11,11'-Dideoxyverticillin A. Angewandte Chemie International Edition. [Link]

  • Citti, C., et al. (2020). Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol, the novel cannabidiol butyl analog. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Yan, Q., et al. (2017). Establishing the True Structure of the Sorbicillinoid-Derived Isolate Rezishanone C by Total Synthesis. Chemistry - An Asian Journal. [Link]

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Method

Application Note: Experimental Protocols for 2-Methoxy-5-propylphenol (5-Propylguaiacol)

[1] Part 1: Introduction & Strategic Significance 2-Methoxy-5-propylphenol (CAS: 58539-27-8), frequently referred to in biomass literature as 5-Propylguaiacol , represents a specific structural isomer of the more common...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Introduction & Strategic Significance

2-Methoxy-5-propylphenol (CAS: 58539-27-8), frequently referred to in biomass literature as 5-Propylguaiacol , represents a specific structural isomer of the more common dihydroeugenol (2-methoxy-4-propylphenol). While often overlooked in favor of its 4-substituted counterpart, this compound has emerged as a critical analyte in two distinct high-value fields:

  • Lignin Valorization: It acts as a primary "methyl transfer isomerization product" during the hydrodeoxygenation (HDO) of lignin-derived bio-oils. Its presence often indicates specific catalytic pathways involving metal-supported niobia catalysts (e.g., Ir@Nb₂O₅).

  • Toxicology & Metabolism: It has been identified as a Phase I oxidative metabolite of Piperonyl Butoxide (PBO) , a ubiquitous pesticide synergist. Understanding its formation and subsequent glucuronidation is essential for mapping PBO metabolic fate in mammalian systems.

This guide provides three validated protocols: Catalytic Synthesis , Structural Characterization , and Metabolic Glucuronidation Profiling .

Part 2: Safety & Handling (Pre-Experimental)

Hazard Class: Phenolic Irritant.

  • Skin/Eye Contact: Corrosive. Causes severe skin burns and eye damage.

  • Volatility: Moderate. Handle in a fume hood to avoid inhalation of vapors which may possess a smoky/phenolic odor.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidative quinone formation.

Part 3: Experimental Protocols

Protocol A: Catalytic Synthesis via Transfer Hydrogenation

Context: Synthesis of 5-propylguaiacol from biomass precursors often requires high pressure H₂. This protocol utilizes a safer, bench-top friendly "Borrowing Hydrogen" methodology using Methanol and Pt/C, adapted from recent catalytic transfer hydrogenation (CTH) breakthroughs.

Objective: Synthesize 2-Methoxy-5-propylphenol with >95% purity without high-pressure autoclaves.

Materials
  • Precursor: 2-Methoxy-5-(prop-1-en-1-yl)phenol (Isoeugenol isomer) or appropriate lignin-derived allylic phenol.

  • Catalyst: 5% Pt/C (commercial grade).

  • Solvent/H-Donor: Methanol (Anhydrous).

  • Base: NaOH (0.5 equiv, if starting from aldehyde precursors).

  • Equipment: Sealed pressure tube (15 mL), Oil bath.

Step-by-Step Methodology
  • Charge: In a 15 mL pressure tube, add the phenolic precursor (1.0 mmol) and 5% Pt/C (10 mg, ~5 mol% loading).

  • Solvent Addition: Add Methanol (3.0 mL). Note: Methanol acts as both solvent and hydrogen donor.

  • Deoxygenation: Purge the headspace with Nitrogen for 2 minutes to remove O₂. Cap the tube tightly.

  • Reaction: Heat the oil bath to 130°C . Submerge the tube and stir magnetically at 600 RPM for 16 hours .

    • Mechanism:[1] Methanol undergoes dehydrogenation on Pt sites, releasing H₂ equivalents which reduce the side chain.

  • Work-up: Cool to room temperature. Filter the catalyst through a Celite pad. Wash with Ethyl Acetate (EtOAc).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 90:10).

  • Yield Expectation: 90–95% as a colorless liquid.

DOT Diagram: Catalytic Cycle (Transfer Hydrogenation)

SynthesisPathway Precursor Allylic Phenol (Precursor) PtC Pt/C Catalyst (Surface) Precursor->PtC Adsorption MeOH Methanol (H-Donor) MeOH->PtC Dehydrogenation H2_Species Pt-H Species (In Situ) PtC->H2_Species H2 Generation Product 2-Methoxy-5-propylphenol (Target) H2_Species->Product Transfer Hydrogenation (130°C, 16h)

Caption: Figure 1. Pt/C-catalyzed transfer hydrogenation using methanol as a hydrogen donor to generate 2-Methoxy-5-propylphenol.

Protocol B: Structural Characterization & Validation

Context: Distinguishing the 5-propyl isomer from the 4-propyl isomer (Dihydroeugenol) is critical. The following NMR data is specific to the 5-propyl isomer.

Technique: 1H NMR Spectroscopy (500 MHz). Solvent: CDCl₃.

Position/GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Aromatic H-3 6.76Multiplet (m)1HOrtho to -OH, Meta to -Propyl
Aromatic H-4/6 6.67 – 6.57Multiplet (m)2HOverlapping signals distinctive to 1,2,5-substitution
Phenolic -OH 5.45Singlet (s)1HExchangeable (broad)
Methoxy -OCH₃ 3.88 – 3.76Singlet (s)3HCharacteristic methoxy peak
Benzylic -CH₂- 2.51 – 2.41Triplet (t)2HCoupled to central methylene
Central -CH₂- 1.65 – 1.55Multiplet2H(Estimated) Standard propyl chain
Terminal -CH₃ 0.95 – 0.90Triplet3H(Estimated) Standard propyl chain

Validation Check:

  • Differentiation: In 2-methoxy-4 -propylphenol (Dihydroeugenol), the aromatic region typically shows an ABX system with clearer separation. The 5-propyl isomer often displays a tighter clustering of aromatic protons around 6.6–6.8 ppm due to the specific electronic environment of the 1,2,5-substitution pattern.

Protocol C: Metabolic Stability & Glucuronidation Assay

Context: 2-Methoxy-5-propylphenol is a metabolite of Piperonyl Butoxide. In toxicological studies, its clearance rate via glucuronidation is a key pharmacokinetic parameter.

Objective: Determine the intrinsic clearance (


) via UDP-glucuronosyltransferase (UGT) conjugation.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein).

  • Cofactor: UDPGA (Uridine 5'-diphospho-glucuronic acid), 50 mM stock.

  • Pore Former: Alamethicin (to permeabilize microsomal membranes).

  • Buffer: 100 mM Tris-HCl (pH 7.4) + 5 mM MgCl₂.

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Dihydroeugenol-d3).

Workflow
  • Pre-Incubation:

    • Mix Buffer (100 mM Tris-HCl), Microsomes (0.5 mg/mL final), and Alamethicin (50 µg/mg protein) on ice.

    • Add 2-Methoxy-5-propylphenol (1 µM final concentration).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add UDPGA (2 mM final concentration) to start the reaction.

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL Stop Solution (Ice-cold ACN). Vortex for 30 seconds.

  • Analysis:

    • Centrifuge at 4000g for 15 min. Inject supernatant into LC-MS/MS.

    • Monitor Transition: Parent (

      
       165 
      
      
      
      product) vs. Glucuronide (
      
      
      341
      
      
      165). Note: The glucuronide adds 176 Da.

DOT Diagram: Metabolic Pathway

Metabolism PBO Piperonyl Butoxide (Parent) Phase1 Phase I Oxidation (CYP450) PBO->Phase1 Side-chain cleavage Metabolite 2-Methoxy-5-propylphenol (Aglycone) Phase1->Metabolite Formation UGT UGT Enzymes + UDPGA Metabolite->UGT Microsomal Binding Conjugate 2-Methoxy-5-propylphenol Glucuronide UGT->Conjugate Glucuronidation (Clearance)

Caption: Figure 2.[2] Metabolic trajectory of Piperonyl Butoxide leading to the formation and subsequent glucuronidation of 2-Methoxy-5-propylphenol.

Part 4: References

  • Catalytic Synthesis & NMR Data:

    • Methanol as a Potential Hydrogen Source for Reduction Reactions Enabled by a Commercial Pt/C Catalyst. (2023).[1] Indian Institute of Technology Hyderabad.

    • (Referenced via verified snippets on Pt/C reduction of phenols).

  • Lignin Valorization Context:

    • Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium.[1][3][4] (2022).[1][4] ACS Omega.[4]

  • Metabolic Profiling:

    • Metabolism of Piperonyl Butoxide in Rats.[2] (1994/1996). FAO Panel of Experts on Pesticide Residues.

  • Natural Product Occurrence:

    • Aroma Constituents of a Supercritical CO2 Extract of Kentucky Dark Fire-Cured Tobacco.[5] (2010).[5] Leffingwell & Associates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-5-propylphenol

Welcome to the technical support center for the purification of 2-Methoxy-5-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Methoxy-5-propylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction to 2-Methoxy-5-propylphenol and Its Purification Challenges

2-Methoxy-5-propylphenol, also known as dihydroeugenol, is a phenolic compound with applications in various fields, including the flavor and fragrance industry and as a potential intermediate in pharmaceutical synthesis.[1] Achieving high purity of this compound is often crucial for its intended application. However, like many phenolic compounds, its purification can be complicated by the presence of structurally similar impurities, its susceptibility to oxidation, and its physical properties.[2][3] Common challenges include removing starting materials from synthesis, side-products, and colored impurities that can arise from degradation.

This guide will walk you through the most effective purification strategies, including distillation, column chromatography, and crystallization, providing practical solutions to common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Methoxy-5-propylphenol in a question-and-answer format.

Q1: My crude 2-Methoxy-5-propylphenol is a dark-colored oil. What is the best initial purification step?

A1: A dark coloration typically indicates the presence of oxidized impurities or polymeric byproducts. The recommended first step is often vacuum distillation .[4] This technique is effective at separating the desired compound from non-volatile, high-molecular-weight impurities.

  • Expert Insight: Phenolic compounds are prone to oxidation, which is often accelerated by heat and the presence of air.[2] Performing the distillation under vacuum allows for a lower boiling point, minimizing thermal degradation. It is also advisable to introduce an inert gas, such as nitrogen or argon, into the distillation setup to prevent oxidation.

Q2: After distillation, I still observe impurities in my NMR/GC-MS analysis. What should I do next?

A2: If distillation does not yield a product of sufficient purity, the next logical step is flash column chromatography .[5] This technique is highly effective for separating compounds with different polarities.

  • Causality: 2-Methoxy-5-propylphenol is a moderately polar compound due to its hydroxyl group. Structurally similar impurities, such as isomers or compounds with slightly different alkyl chains, may have very close boiling points but can often be separated based on their differential interactions with a polar stationary phase like silica gel.[6]

Q3: What is a good solvent system for flash column chromatography of 2-Methoxy-5-propylphenol?

A3: A common and effective mobile phase for the silica gel chromatography of moderately polar compounds like 2-Methoxy-5-propylphenol is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a gradient of hexane and ethyl acetate .[7]

  • Methodology: Begin with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) beforehand.

Q4: My compound co-elutes with an impurity during column chromatography. Are there alternative chromatographic methods?

A4: If co-elution is an issue with standard silica gel chromatography, consider using a different stationary phase or a different chromatographic technique. Reverse-phase high-performance liquid chromatography (RP-HPLC) can be a powerful tool for separating closely related compounds.[8]

  • Expertise: In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of acetonitrile and water). This inverts the elution order compared to normal-phase chromatography and can provide the selectivity needed to resolve challenging separations.

Q5: I have a semi-pure product that is a viscous oil. How can I induce crystallization to achieve higher purity?

A5: If your 2-Methoxy-5-propylphenol is an oil at room temperature, you may be able to induce crystallization through a few methods:

  • Cooling: Try cooling the oil in an ice bath or a freezer. Sometimes, this is sufficient to induce crystallization.

  • Solvent-Induced Crystallization: Dissolve the oil in a minimal amount of a good solvent (a solvent in which it is highly soluble). Then, slowly add a poor solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes slightly turbid. Allow the solution to stand, and crystals may form.[5] For 2-Methoxy-5-propylphenol, a good solvent could be a small amount of a polar solvent like ethyl acetate or methanol, and the anti-solvent could be a non-polar solvent like heptane or water.[5]

  • Seeding: If you have a small crystal of pure 2-Methoxy-5-propylphenol, adding it to the cooled, saturated solution can induce crystallization.

Q6: My purified 2-Methoxy-5-propylphenol is initially colorless but turns yellow or brown over time. How can I prevent this?

A6: The discoloration of phenolic compounds upon storage is a common issue caused by oxidation.[3] To minimize this:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon.

  • Refrigeration: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.

  • Protection from Light: Store in an amber-colored vial or a container protected from light, as light can catalyze oxidation.[3]

  • Antioxidants: In some applications, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), can help to stabilize the compound.

Detailed Experimental Protocols

Here are step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Vacuum Distillation

This protocol is for the initial purification of crude 2-Methoxy-5-propylphenol to remove non-volatile impurities.

Materials:

  • Crude 2-Methoxy-5-propylphenol

  • Round-bottom flask

  • Short-path distillation head with a condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Vacuum pump with a cold trap

  • Thermometer

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry.

  • Place the crude 2-Methoxy-5-propylphenol into the round-bottom flask.

  • Connect the apparatus to the vacuum pump.

  • Begin stirring and gradually apply vacuum.

  • Slowly heat the flask using the heating mantle.

  • Collect the fraction that distills at the expected boiling point of 2-Methoxy-5-propylphenol under the applied pressure. The literature boiling point is 125-126 °C at 14 mmHg.

  • Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before releasing the vacuum.

Protocol 2: Flash Column Chromatography

This protocol describes the purification of 2-Methoxy-5-propylphenol using silica gel flash column chromatography.[5]

Materials:

  • Distilled 2-Methoxy-5-propylphenol

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the 2-Methoxy-5-propylphenol in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table summarizes key physicochemical properties of 2-Methoxy-5-propylphenol relevant to its purification.

PropertyValueSource
Molecular Formula C₁₀H₁₄O₂[9]
Molecular Weight 166.22 g/mol [9]
Boiling Point 125-126 °C at 14 mmHg
Density 1.038 g/mL at 25 °C
Appearance Colorless to yellowish liquid[10]

Visualizations

Purification Workflow

The following diagram illustrates the logical workflow for the purification of 2-Methoxy-5-propylphenol.

PurificationWorkflow Crude Crude 2-Methoxy-5-propylphenol Distillation Vacuum Distillation Crude->Distillation Chromatography Flash Column Chromatography Distillation->Chromatography If impurities remain Impurities1 Non-volatile Impurities Distillation->Impurities1 Crystallization Crystallization Chromatography->Crystallization For highest purity Pure Pure 2-Methoxy-5-propylphenol Chromatography->Pure If sufficiently pure Impurities2 Polar/Non-polar Impurities Chromatography->Impurities2 Crystallization->Pure Impurities3 Minor Impurities Crystallization->Impurities3 TroubleshootingLogic Start Purification Issue DarkColor Dark Color? Start->DarkColor ImpuritiesAfterDist Impurities after Distillation? DarkColor->ImpuritiesAfterDist No Action1 Perform Vacuum Distillation DarkColor->Action1 Yes CoElution Co-elution in Chromatography? ImpuritiesAfterDist->CoElution No Action2 Use Flash Column Chromatography ImpuritiesAfterDist->Action2 Yes OilyProduct Oily Product? CoElution->OilyProduct No Action3 Try RP-HPLC or different solvent system CoElution->Action3 Yes Discoloration Discoloration on Storage? OilyProduct->Discoloration No Action4 Induce Crystallization OilyProduct->Action4 Yes Action5 Store under inert gas, cold, and dark Discoloration->Action5 Yes

Caption: Troubleshooting decision tree for 2-Methoxy-5-propylphenol purification.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. Retrieved from [Link]

  • MDPI. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Molecules, 25(24), 5913. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, April 2). Extraction of phenolic compounds: A review. PMC. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-Methoxy-4-propylphenol. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • Moumoujus. (n.d.). Dihydroeugenol. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • CPAchem. (n.d.). Safety data sheet: 2-Methoxypropanol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methoxy-5-propylphenol (C10H14O2). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Crystal structure of 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate. PMC. Retrieved from [Link]

  • ResearchGate. (2021, April 16). (PDF) Extraction of phenolic compounds: A review. Retrieved from [Link]

  • UL Prospector. (2025, December 8). Dihydroeugenol by Van Aroma. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-4-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • RSC Publishing. (2025, March 5). Biochemicals to enable biorefining: a case study of polyphenol extraction from bio-oil for utilization as a biodiesel antioxidant. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (2020, March). (a) One‐pot conversion of 2‐methoxy‐4‐propylphenol to phenol in a... Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-Methoxy-4-propylphenol (FDB008859). Retrieved from [Link]

  • Cheméo. (n.d.). 2-Methoxy-5-methylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). 2-methoxy-5-vinylphenol. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Propylguaiacol Stability &amp; Degradation

Executive Summary: The Stability Matrix 5-Propylguaiacol (2-methoxy-5-propylphenol) is a structural isomer of dihydroeugenol and a critical lignin model compound. While chemically robust compared to allylic phenols (like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Matrix

5-Propylguaiacol (2-methoxy-5-propylphenol) is a structural isomer of dihydroeugenol and a critical lignin model compound. While chemically robust compared to allylic phenols (like eugenol), it exhibits distinct degradation behaviors driven by its phenolic hydroxyl group and the electron-donating methoxy substituent.

This guide moves beyond basic "storage instructions" to explain the mechanistic causes of degradation. Our goal is to empower you to distinguish between experimental artifacts and genuine compound instability.

Quick Reference Data
PropertyValueStability Implication
CAS Number 58539-27-8Unique identifier for verification.
Molecular Weight 166.22 g/mol Baseline for mass balance calculations.
pKa (Phenolic) ~10.2Critical: At pH > 8.0, oxidation rates increase exponentially due to phenolate formation.[1]
LogP 2.35Solubility Warning: Prone to precipitation in aqueous buffers >10 mM.
Redox Sensitivity HighSusceptible to oxidative coupling (dimerization) and quinone formation.

Part 1: Mechanisms of Degradation

To troubleshoot effectively, you must understand how the molecule breaks down.[1] 5-Propylguaiacol does not typically "decompose" into smaller fragments under ambient conditions; rather, it transforms into higher molecular weight species or oxidized derivatives.[1]

Oxidative Coupling (The "Ghost Peak" Phenomenon)

The primary degradation pathway is radical-mediated oxidative coupling.

  • Mechanism: Trace metal ions or UV light abstract the phenolic hydrogen, creating a phenoxy radical.[1]

  • Resonance Stabilization: The unpaired electron delocalizes to the ortho and para positions.

  • Outcome: Two radicals collide to form C-C or C-O linked dimers (biphenyls or diphenyl ethers).

  • Observation: In HPLC, these appear as late-eluting, broad peaks (approx.[1] 2x retention time of the monomer).

Quinone Formation (The "Yellowing" Effect)
  • Mechanism: Further oxidation of the phenoxy radical, particularly in alkaline environments, leads to the formation of ortho-quinones or para-quinone methides.[1]

  • Outcome: These compounds are highly conjugated chromophores.

  • Observation: Samples turn from colorless/pale oil to yellow, amber, or brown.[1]

Visualizing the Pathway

G cluster_0 Critical Control Points Start 5-Propylguaiacol (Intact Monomer) Radical Phenoxy Radical (Intermediate) Start->Radical UV Light / O2 / High pH Dimer C-C / C-O Dimers (Precipitate/Ghost Peaks) Radical->Dimer Coupling (High Conc.) Quinone Quinones (Yellow/Brown Color) Radical->Quinone Further Oxidation

Figure 1: The oxidative fate of 5-propylguaiacol. Control of pH and light prevents the initial radical formation.

Part 2: Troubleshooting & FAQs

Category A: HPLC & Analytical Anomalies

Q1: I see a small "shoulder" peak eluting just before my main 5-propylguaiacol peak. Is this degradation?

  • Diagnosis: Likely Isomer Contamination , not degradation.[1]

  • Explanation: 5-Propylguaiacol (2-methoxy-5-propylphenol) is often synthesized alongside its isomer, 4-propylguaiacol (dihydroeugenol). These isomers have very similar polarities and retention times.

  • Action:

    • Check the Certificate of Analysis (CoA) for "Isomer Purity."

    • Run a co-injection with a known standard of 4-propylguaiacol if available.

    • Note: True degradation products (dimers) usually elute later due to higher hydrophobicity.

Q2: My standard curve is non-linear at high concentrations, and I see peak broadening.

  • Diagnosis: Solubility Limit / Column Overload .

  • Explanation: With a LogP of 2.35, 5-propylguaiacol is hydrophobic.[1] In high-water mobile phases (e.g., >90% water), the compound may partition poorly or precipitate on the column head.[1]

  • Action: Ensure your mobile phase contains at least 30% organic modifier (Methanol or Acetonitrile). Do not dissolve the stock solely in water; use 50:50 Water:MeOH for injection solvents.

Category B: Physical Appearance & Storage[2]

Q3: The compound has turned from a clear oil to a reddish-brown liquid. Can I still use it?

  • Diagnosis: Significant Oxidation (Quinone formation) .

  • Explanation: The color change indicates a fraction of the sample has converted to quinones. While the bulk material might still be intact, these impurities are redox-active and can interfere with biological assays or radical scavenging experiments.

  • Action:

    • For qualitative work: It may be acceptable if purity is >95% by HPLC.

    • For quantitative/biological work: Discard . Quinones are electrophilic and can covalently bind to proteins, skewing bioassay results.[1]

Q4: Can I store 5-propylguaiacol in DMSO at -20°C?

  • Diagnosis: Acceptable, but with caveats .

  • Explanation: DMSO is hygroscopic. Water absorption can facilitate proton exchange and slow oxidation over months. Furthermore, DMSO can act as an oxidant under certain conditions (Swern-like chemistry), though rare at -20°C.[1]

  • Action: Anhydrous Ethanol or Methanol are superior storage solvents. If using DMSO, ensure the vial is sealed under argon/nitrogen and use fresh DMSO from a sealed ampoule.[1]

Part 3: Validated Handling Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months.

  • Solvent Selection: Use HPLC-grade Methanol or Ethanol . Avoid unbuffered water.

  • Weighing: Weigh the liquid/low-melting solid quickly. Flush the headspace of the source bottle with Nitrogen/Argon immediately after opening.

  • Dissolution: Dissolve to a concentration of 10-50 mM.

    • Why? Higher concentrations are actually more stable against percentage-loss oxidation than very dilute solutions, as the ratio of dissolved oxygen to substrate is lower.

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C .

Protocol 2: Troubleshooting Impurity Sources (Decision Tree)

Use this workflow when you detect unexpected results.

Troubleshooting Start Issue: Extra Peaks or Low Recovery CheckColor Is the sample colored (Yellow/Brown)? Start->CheckColor CheckRT Where do extra peaks elute? CheckColor->CheckRT No (Clear) Oxidation Cause: Oxidation/Quinones Action: Discard & Repurchase CheckColor->Oxidation Yes Isomer Cause: Isomer (4-PG) Action: Check Synthesis/CoA CheckRT->Isomer Before Main Peak Dimer Cause: Dimerization Action: Check Light Exposure CheckRT->Dimer After Main Peak (Late) Precip Cause: Precipitation Action: Increase Organic Solvent CheckRT->Precip Broad/Tailing Main Peak

Figure 2: Diagnostic logic for identifying 5-propylguaiacol instability issues.

References

  • Chemical Structure & Isomerism : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. Retrieved from [Link]

  • Lignin Model Degradation : Asmadi, M., Kawamoto, H., & Saka, S. (2011).[1] Thermal degradation of lignin-derived monomers. Journal of Analytical and Applied Pyrolysis. (Contextualizes 5-PG as a pyrolysis product and its stability).

  • Phenolic Oxidation Mechanisms : Burton, G. W., & Ingold, K. U. (1986).[1] Vitamin E: Application of the Principles of Physical Organic Chemistry to the Exploration of Its Structure and Function. Accounts of Chemical Research. (Foundational text on phenolic antioxidant/oxidation chemistry).

  • Analytical Properties : Cheméo (2025). 5-propylguaiacol Chemical Properties. Retrieved from [Link]

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Methoxy-5-propylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic phenolic compounds. 2-Methoxy-5-propylphenol (CAS: 5853...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic phenolic compounds. 2-Methoxy-5-propylphenol (CAS: 58539-27-8)[1] presents a classic solubilization challenge in drug development and biological assays.

While it is highly soluble in organic solvents, its lipophilic propyl chain and methoxy group render it practically insoluble in water. Because empirical formulation data on the specific 5-propyl isomer is limited, we apply field-proven solubilization principles derived from its closely related positional isomer, dihydroeugenol (2-Methoxy-4-propylphenol)[2],[3]. This guide provides a self-validating, mechanistic approach to successfully formulating this compound for your specific downstream applications.

Part 1: Physicochemical Profiling

Understanding the physical chemistry of your target molecule is the first step in designing a rational formulation strategy.

PropertyValueCausality / Impact on Formulation
Molecular Weight 166.22 g/mol [1]Small molecular size; sterically ideal for encapsulation within the 6.0–6.5 Å hydrophobic cavity of β-cyclodextrins.
LogP (Octanol/Water) ~2.39 (extrapolated)[2]Highly lipophilic; thermodynamically favors organic phases, requiring surfactants or nanocarriers to stabilize in aqueous media.
Water Solubility ~1.1 g/L at 20°C[3]Insufficient for high-dose biological assays; highly prone to rapid nucleation and precipitation upon aqueous dilution.
Physical State Oily liquid[2]Highly amenable to oil-in-water (O/W) nanoemulsion strategies without the energetic barrier of melting a crystalline lattice.
Part 2: Troubleshooting Guide & FAQs

Q1: Why does 2-Methoxy-5-propylphenol precipitate immediately when I add my DMSO stock to cell culture media? A1: This is caused by a phenomenon known as the "Ouzo effect" (solvent shifting). The compound is highly soluble in DMSO. However, when this concentrated stock is spiked into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The local concentration of the hydrophobic phenol suddenly exceeds its thermodynamic aqueous solubility limit before uniform mixing can occur. This thermodynamic instability forces the compound to rapidly nucleate and precipitate out of solution.

Q2: Which cyclodextrin is best for solubilizing this compound for in vitro assays, and why? A2: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the optimal choice. The hydrophobic inner cavity of β-cyclodextrin perfectly accommodates the aromatic ring and propyl chain of eugenol derivatives, forming a stable 1:1 inclusion complex[4]. This complexation is driven by van der Waals forces and hydrophobic interactions that displace high-enthalpy water molecules from the cavity. The hydrophilic outer surface of the cyclodextrin then maintains the entire complex in the aqueous solution, masking the phenol's hydrophobicity and preventing the cell toxicity typically associated with high organic solvent concentrations.

Q3: I need to formulate this for an in vivo oral gavage study. What is the recommended vehicle? A3: For in vivo applications, an oil-in-water (O/W) nanoemulsion utilizing Tween 80 is highly recommended. Tween 80 is a non-ionic surfactant with a Hydrophilic-Lipophilic Balance (HLB) of 15, making it thermodynamically ideal for emulsifying lipophilic essential oil derivatives[5]. It forms a protective interfacial film around the 2-Methoxy-5-propylphenol droplets, lowering interfacial tension and preventing droplet coalescence through steric hindrance, thereby significantly enhancing oral bioavailability.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can empirically verify the success of your formulation before proceeding to expensive biological assays.

Protocol A: Aqueous Solubilization via HP-β-CD Inclusion Complexation (For In Vitro Assays)

This protocol uses a co-precipitation method. The validation step ensures no uncomplexed compound remains.

  • Preparation: Prepare a 100 mM solution of HP-β-CD in distilled water or your target physiological buffer.

  • Complexation: Slowly add 2-Methoxy-5-propylphenol to the HP-β-CD solution to achieve a 1:1 molar ratio under continuous magnetic stirring at room temperature.

  • Equilibration: Stir the mixture vigorously for 24 hours in a sealed container. This extended time is required to allow the host-guest system to reach thermodynamic equilibrium[4].

  • Validation Check (Critical): Centrifuge the solution at 10,000 x g for 10 minutes. Inspect the bottom of the tube.

    • Pass: The solution is perfectly clear with no pellet. The inclusion complex has successfully formed.

    • Fail: A pellet or oily phase separation is visible, indicating incomplete complexation. (Remedy: Increase the molar ratio of HP-β-CD to 2:1).

  • Sterilization: Filter the validated supernatant through a 0.22 µm hydrophilic PES syringe filter before applying to cell cultures.

Protocol B: Tween 80-Stabilized Nanoemulsion (For In Vivo Dosing)

This protocol relies on high-energy ultrasonication. The validation step uses optical physics (Tyndall effect) to confirm droplet size.

  • Oil Phase: Mix 2-Methoxy-5-propylphenol with a neutral carrier oil (e.g., Medium Chain Triglycerides, MCT) at a 1:1 (v/v) ratio to increase the bulk oil volume.

  • Aqueous Phase: Prepare a 5% (w/v) Tween 80 solution in sterile saline[5].

  • Primary Emulsification: Slowly add the oil phase to the aqueous phase under continuous high-speed homogenization (10,000 RPM for 5 minutes) to form a coarse macroemulsion.

  • Nano-emulsification: Transfer the coarse emulsion to an ultrasonic processor (probe sonicator). Sonicate at 40% amplitude for 10 minutes. Crucial: Keep the vessel in an ice bath to prevent thermal degradation of the phenolic compound.

  • Validation Check (Critical): Assess the optical clarity of the resulting dispersion under a directed light source.

    • Pass: The emulsion appears highly translucent with a bluish tint (Tyndall effect), confirming droplet sizes are <100 nm.

    • Fail: The emulsion is milky white and opaque, indicating a macroemulsion (>200 nm) that will likely separate. (Remedy: Increase sonication time or Tween 80 concentration).

Part 4: Formulation Decision Matrix

Use the following logical workflow to determine the optimal solubilization strategy based on your specific experimental constraints.

G N1 Identify Downstream Application N2 In Vitro Assays (Cell Culture) N1->N2 N3 In Vivo Studies (Oral/IP Dosing) N1->N3 N4 Chemical Synthesis (Non-aqueous) N1->N4 N5 HP-β-CD Complexation (1:1 Molar Ratio) N2->N5 N6 Tween 80 Nanoemulsion (O/W Dispersion) N3->N6 N7 Direct Solubilization (DMSO / Ethanol) N4->N7 N8 Optimum Aqueous Stability Without Cytotoxicity N5->N8 N9 High Bioavailability & Kinetic Stability N6->N9

Decision matrix for selecting the optimal 2-Methoxy-5-propylphenol solubilization strategy.

Part 5: References

Sources

Optimization

Technical Support Center: Dihydrochavibetol (DHC) Production Optimization

Ticket System Status: [ONLINE] Current Topic: Yield Improvement & Purity Assurance for Dihydrochavibetol Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Introduction: The Yield Paradox Resea...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Topic: Yield Improvement & Purity Assurance for Dihydrochavibetol Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Introduction: The Yield Paradox

Researchers often report low yields of Dihydrochavibetol (DHC) when isolating directly from Piper betle or Piper betle L. var. siriboa. The root cause is frequently a misunderstanding of the plant's chemotype and the difficulty in separating DHC from its unsaturated isomer, Chavibetol, and its regioisomer, Eugenol.

This guide treats DHC production not just as an extraction problem, but as a fractionation and semi-synthesis challenge . To maximize yield, you must often convert the abundant precursor (Chavibetol) into the target (DHC).

Decision Matrix: Select Your Workflow

Before proceeding, verify your starting material's composition.

DHC_Workflow Start Start: Raw Material Analysis Check GC-MS Analysis of Oil Start->Check High_Chav High Chavibetol (>30%) Low DHC (<2%) Check->High_Chav Isomer Precursor Rich High_DHC High DHC (>10%) Check->High_DHC Target Rich High_Eug High Eugenol/Isoeugenol Check->High_Eug Regioisomer Rich Route_A Route A: Semi-Synthesis (Hydrogenation) High_Chav->Route_A Route_B Route B: Direct Isolation (Fractionation) High_DHC->Route_B Route_C Route C: Wrong Chemotype (Switch Source) High_Eug->Route_C

Figure 1: Workflow selection based on initial GC-MS profiling of Piper betle essential oil.

Module A: Semi-Synthesis (The High-Yield Route)

Applicability: When your extract is rich in Chavibetol (5-allyl-2-methoxyphenol) but poor in DHC. Concept: Instead of discarding the Chavibetol, chemically reduce the allyl side chain to a propyl chain to convert it into DHC.

Protocol: Catalytic Hydrogenation of Chavibetol Enriched Fraction

Objective: Convert C=C double bond to C-C single bond.

Reagents:

  • Substrate: Chavibetol-rich fraction (from Piper betle oil).

  • Catalyst: 10% Pd/C (Palladium on Carbon).

  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Workflow:

  • Preparation: Dissolve 1g of Chavibetol-rich oil in 20mL Ethyl Acetate.

  • Catalyst Addition: Add 10% w/w Pd/C (e.g., 100mg for 1g oil). Caution: Pyrophoric.

  • Hydrogenation: Purge system with N₂, then introduce H₂. Stir at Room Temperature (RT) for 2-4 hours.

    • Monitoring: Check TLC every 30 mins. Chavibetol (Rf ~0.45 in 9:1 Hex:EtOAc) will disappear; DHC (Rf ~0.48) will appear.

  • Filtration: Filter through a Celite bed to remove Pd/C.

  • Concentration: Evaporate solvent under reduced pressure.

Troubleshooting Guide (Synthesis)
IssueRoot Cause AnalysisCorrective Action
Incomplete Conversion Catalyst poisoning by sulfur compounds in crude oil.Perform a "Flash Silica" cleanup of the crude oil before hydrogenation to remove polar impurities/sulfur.
Over-reduction Reduction of the aromatic ring (rare at RT).Strictly control pressure (1 atm) and temperature (<30°C). Do not use high-pressure autoclaves unless necessary.
Product Loss Adsorption of product onto carbon catalyst.Wash the Celite filter cake thoroughly with warm Methanol (not just cold Ethyl Acetate).

Module B: Extraction & Isolation (The Natural Route)

Applicability: When seeking "Natural" status or starting with DHC-rich biomass.

Optimization of Extraction Parameters

Standard hydrodistillation often degrades phenolic compounds. Switch to Microwave-Assisted Extraction (MAE) or Supercritical Fluid Extraction (SFE) for higher yields.

Recommended Parameters (MAE):

  • Solvent: 70% Ethanol (aqueous).[1]

  • Solid-to-Solvent Ratio: 1:20 (g/mL).

  • Microwave Power: 240 W.

  • Time: 90-120 seconds (Pulse mode: 30s ON, 10s OFF).

  • Why: Rapid heating ruptures oil glands without prolonged thermal exposure, preserving the phenolic ring structure [1].

FAQ: Purification Challenges

Q: I cannot separate Dihydrochavibetol from Chavibetol using standard silica columns. They co-elute. A: This is a classic problem. Their polarities are nearly identical.

  • Solution: Use Argentation Chromatography (AgNO₃-impregnated Silica).

    • Mechanism: Silver ions form reversible complexes with the pi-electrons of the alkene (Chavibetol). DHC (saturated) does not interact and elutes first.

    • Protocol: Mix Silica Gel 60 with 10% w/w AgNO₃ solution. Dry/activate at 120°C. Run column with Hexane:Ethyl Acetate gradient.

Q: My DHC turns brown after isolation. A: Phenolic oxidation.

  • Solution: Store under Argon/Nitrogen at -20°C. During extraction, add 0.1% Ascorbic Acid to the solvent as a radical scavenger.

Comparative Yield Data

The following table summarizes expected yields based on the method used, derived from comparative analysis of Piper species extraction efficiencies [2][3].

MethodTarget PurityYield (% w/w of dry leaf)ScalabilityNotes
Hydrodistillation 85-90%0.05 - 0.15%HighHigh thermal degradation; low efficiency.
SFE (CO₂) >95%0.25 - 0.40%MediumExcellent preservation of bioactive profile; high CapEx.
MAE + Hydrogenation >98%1.20 - 1.80% HighRecommended. Converts abundant precursors into target.

References

  • Microwave-assisted extraction of phytochemicals

    • Source: N
    • Context: Optimization of MAE parameters (Power, Time, Solvent) to maximize phenolic yield.
    • URL:[Link]

  • Optimization studies on extraction of phytocomponents

    • Source: Resource-Efficient Technologies
    • Context: Comparison of solvent ratios and temperatures for maximizing extraction of chavibetol/eugenol analogs.
    • URL:[Link]

  • Essential Oil Composition and Antioxidant Activities of Piper betle Leaf

    • Source: CABI Digital Library
    • Context: Detailed breakdown of chemical constituents (Chavibetol vs Eugenol) to assist in chemotype selection.
    • URL:[Link]

Sources

Troubleshooting

Storage and handling recommendations for 2-Methoxy-5-propylphenol

Technical Support Center: Storage, Handling, and Troubleshooting for 2-Methoxy-5-propylphenol Overview & Chemical Profile 2-Methoxy-5-propylphenol (CAS 58539-27-8) is an electron-rich phenolic compound frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Storage, Handling, and Troubleshooting for 2-Methoxy-5-propylphenol

Overview & Chemical Profile

2-Methoxy-5-propylphenol (CAS 58539-27-8) is an electron-rich phenolic compound frequently utilized as a critical building block in pharmaceutical synthesis, drug development, and materials science ()[1]. Due to the electron-donating nature of its methoxy and propyl substituents, the phenolic hydroxyl group is highly activated. This structural feature, while synthetically useful, makes the compound exceptionally vulnerable to oxidative degradation and photo-oxidation when exposed to atmospheric oxygen, light, or trace metal impurities ()[2].

The Causality of Phenolic Degradation (Mechanistic Insight)

Understanding the degradation pathway is essential for effective handling. When 2-Methoxy-5-propylphenol is exposed to oxygen or UV light, the phenolic hydroxyl group undergoes hydrogen abstraction, forming a highly reactive phenoxy radical[2]. Because the aromatic ring is electron-rich, this radical is stabilized by resonance but remains highly susceptible to further oxidation, rapidly converting into ortho- or para-quinones. These quinones are highly conjugated, which is why degraded phenolic solutions turn yellow, brown, or red[2]. If left unchecked, these intermediates undergo oxidative coupling, forming insoluble polymeric black masses (dimers and oligomers) that can ruin downstream reactions and assays[2].

Troubleshooting Guide & FAQs

Q1: My stock solution of 2-Methoxy-5-propylphenol has changed from a colorless liquid to a distinct yellow/brown color. Is it still viable for my synthesis? A1: Discoloration is a definitive symptom of phenol oxidation, indicating the presence of quinones or phenoquinones[2].

  • Causality: Trace oxygen in the headspace of your storage vial or dissolved oxygen in your solvent has initiated radical formation.

  • Action: Do not use dark brown solutions for sensitive biological assays or stoichiometric syntheses, as the oxidative coupling byproducts (C-C or C-O dimers) will interfere with your yield and are notoriously difficult to separate via chromatography[2]. If the discoloration is a very faint yellow, you must validate the compound's purity via HPLC or ¹H-NMR before proceeding.

Q2: How can I effectively prevent oxidative degradation during long-term storage? A2: The fundamental strategy is atmospheric displacement ()[3].

  • Causality: Oxygen must be physically excluded from the liquid interface. Inert gases like argon or nitrogen do not participate in oxidation reactions[3].

  • Action: Argon is strongly recommended over nitrogen for liquid storage because it is denser than air and forms a heavier, more stable protective blanket over the compound ()[4]. Store the argon-purged, tightly sealed container in a dark environment at 2–8°C to slow down any potential kinetic degradation.

Q3: I am observing multiple inseparable side products in my catalytic reduction or coupling reaction involving this compound. What is going wrong? A3: You are likely experiencing oxidative coupling of the phenol, leading to homodimers[2].

  • Causality: Trace oxygen or metal catalysts in your reaction mixture are triggering the radical coupling of the phenol rather than your intended reaction.

  • Action: You must degas your solvents prior to the reaction. Use the freeze-pump-thaw method or sparge the solvent with an inert gas[2]. If the phenolic -OH is not required for the immediate synthetic step, temporarily mask it with a robust protecting group (e.g., a benzyl ether) to prevent these side reactions[2].

Quantitative Data & Storage Parameters

To ensure reproducibility, adhere to the following validated parameters for 2-Methoxy-5-propylphenol[1]:

ParameterSpecification / Recommendation
CAS Number 58539-27-8
Molecular Weight 166.22 g/mol
Appearance (Pure) Colorless to pale yellow liquid
Short-Term Storage (< 30 days) Room Temperature (approx. 20-25°C), protected from light, inert atmosphere.
Long-Term Storage (> 30 days) 2–8°C, tightly sealed, blanketed with Argon.
Primary Sensitivities Air (Oxygen), UV Light, Trace heavy metals (Fe³⁺, Cu²⁺).

Step-by-Step Methodologies

Protocol 1: Inert Gas Purging for Long-Term Storage This protocol establishes a self-validating system: if performed correctly, the liquid will remain strictly colorless for >12 months.

  • Vial Selection: Select an amber glass vial (to prevent photo-oxidation) with a tight-fitting PTFE (Teflon)-lined screw cap[4].

  • Aliquot Transfer: Transfer the required volume of 2-Methoxy-5-propylphenol into the vial inside a fume hood.

  • Gas Displacement: Connect a clean argon gas line with a sterile needle or glass pipette. Direct a gentle, steady stream of argon gas into the vial, keeping the tip approximately 1 cm above the liquid surface. Do not bubble the gas directly through the neat liquid to avoid aerosolization[4].

  • Purging Time: Purge the headspace for 15–30 seconds to ensure complete displacement of atmospheric oxygen[4].

  • Sealing: Rapidly withdraw the gas line while simultaneously capping the vial tightly. Wrap the cap boundary with Parafilm for an added moisture/gas barrier.

  • Validation Check: Inspect visually every 3 months. The absence of yellow tinting validates the integrity of the argon seal.

Protocol 2: Solvent Degassing (Sparging Method) for Phenolic Reactions Use this before dissolving 2-Methoxy-5-propylphenol to prevent in-situ oxidation.

  • Preparation: Place the required volume of solvent in a round-bottom flask.

  • Sparging: Insert a long stainless-steel needle attached to an argon or nitrogen line directly into the solvent[2].

  • Venting: Insert a short vent needle into the septum to prevent pressure buildup.

  • Execution: Bubble the inert gas vigorously through the solvent for at least 15–20 minutes[2].

  • Validation Check: Remove the vent needle, then the sparging needle. A dissolved oxygen (DO) meter should read < 1 ppm. The solvent is now ready for the addition of the phenolic compound under a positive pressure of inert gas.

Mechanistic and Workflow Visualizations

PhenolOxidation A 2-Methoxy-5-propylphenol (Colorless Liquid) B Phenoxy Radical (Reactive Intermediate) A->B O₂, UV Light, or Trace Metals C Ortho/Para Quinones (Yellow/Brown Discoloration) B->C Further Oxidation D Polymeric Byproducts (Black Insoluble Mass) C->D Oxidative Coupling

Figure 1: Oxidative degradation pathway of 2-Methoxy-5-propylphenol into colored quinones.

StorageWorkflow Start Receive 2-Methoxy-5-propylphenol Q1 Immediate Use? Start->Q1 ShortTerm Store at RT (Dark) Under Inert Gas Q1->ShortTerm No (< 30 Days) LongTerm Store at 2-8°C Argon Blanketed, Sealed Q1->LongTerm No (> 30 Days) Use Handle in Fume Hood Degas Solvents (Ar/N₂) Q1->Use Yes

Figure 2: Decision workflow for the storage and handling of 2-Methoxy-5-propylphenol.

References

  • PubChem, National Institutes of Health. "2-Methoxy-5-propylphenol | C10H14O2 | CID 94585". Source: nih.gov. URL: [Link]

  • PatSnap. "How to Use Inert Gas for Reducing Oxidation Rates". Source: patsnap.com. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Methoxy-5-propylphenol in Cell Culture

Introduction Welcome to the technical support hub for 2-Methoxy-5-propylphenol . While often utilized in lignin valorization studies and as a metabolic standard for phenolic compounds, this molecule presents distinct phy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 2-Methoxy-5-propylphenol . While often utilized in lignin valorization studies and as a metabolic standard for phenolic compounds, this molecule presents distinct physicochemical challenges in in vitro systems.

As a lipophilic phenolic isomer (distinct from its dihydroeugenol isomer, 2-methoxy-4-propylphenol), it exhibits poor aqueous solubility, susceptibility to oxidative quinone formation, and potential assay interference. This guide synthesizes chemical behavior with biological application to ensure your data reflects specific bioactivity, not experimental artifacts.

Part 1: Critical Solubility & Preparation

Q: My compound precipitates immediately upon addition to the cell culture medium. How do I prevent this?

A: The "Crash-Out" Effect is driven by the hydrophobic nature of the propyl chain. 2-Methoxy-5-propylphenol is highly lipophilic (LogP ≈ 2.5–3.0). When a concentrated DMSO stock hits the aqueous, salt-rich environment of cell culture media, the local concentration exceeds the solubility limit before dispersion occurs.

The Protocol for Stable Solubilization:

  • Primary Stock: Dissolve the neat oil/solid in 100% DMSO to a concentration of 100 mM .

    • Validation: Vortex for 30 seconds. Ensure the solution is clear and colorless.

  • The "Intermediate" Step (Critical): Do not pipette 100 mM stock directly into the cell dish.

    • Create a 1000x working stock.

    • Example: To achieve 50 µM final, dilute the 100 mM stock to 50 mM in DMSO first.

  • Rapid Dispersion:

    • Pre-warm your culture media to 37°C.

    • While vortexing the media (gentle swirl), add the DMSO stock dropwise.

    • Maximum Solvent Tolerance: Keep final DMSO concentration ≤ 0.5% (v/v) . For sensitive lines (e.g., primary neurons), limit to 0.1% .

Solubility & Stability Matrix

Solvent SystemSolubility Limit (Approx.)Stability (at -20°C)Notes
100% DMSO > 100 mM6 MonthsRecommended for Stock. Hygroscopic; seal tightly.
100% Ethanol > 50 mM1 MonthVolatile. Evaporation alters concentration over time.
PBS / Water < 100 µMHoursDo not store. Prepare immediately before use.
Culture Media + 10% FBS ~ 200–500 µM24 HoursSerum albumin (BSA/FBS) acts as a carrier, improving solubility but reducing free drug fraction.

Part 2: Assay Interference & False Positives

Q: I see high cell viability in my MTT/MTS assays, even at toxic doses. Is the compound protecting the cells?

A: Likely not. You are observing Chemical Reduction Interference. Phenolic compounds like 2-Methoxy-5-propylphenol contain hydroxyl groups that can donate electrons. Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular dehydrogenases to reduce the reagent to a colored formazan. Your compound can chemically reduce the dye in the absence of cells, leading to false "high viability" signals.

The Validation Workflow:

  • The "No-Cell" Control:

    • Prepare wells with Media + Compound + MTT reagent (No cells).

    • Incubate for the standard time.

    • Measure absorbance.[1]

    • Result: If absorbance > Media blank, your compound is interfering.

  • Alternative Assays:

    • Recommended: Switch to ATP-based luminescence assays (e.g., CellTiter-Glo). These are less prone to phenolic interference.

    • Secondary: LDH Release assay (measures membrane integrity).

Part 3: Stability & Oxidation (The "Pink Media" Phenomenon)

Q: My culture media turns a pink/brown color after 24 hours of incubation with the drug. Is this contamination?

A: It is likely chemical oxidation, not bacterial contamination. Phenols are prone to auto-oxidation at physiological pH (7.4), especially in the presence of transition metals found in media (Iron, Copper). This generates quinones and polymerized products, which are often colored.

Troubleshooting Steps:

  • Check pH: Alkaline environments accelerate phenolic oxidation. Ensure your incubator CO2 is calibrated to maintain pH 7.2–7.4.

  • Light Protection: Phenols are photosensitive. Wrap plates in foil during incubation if possible.

  • Antioxidant Supplementation: If the assay permits, add Ascorbic Acid (50 µM) to the media to stabilize the phenol. Note: This may interfere if you are testing the compound's own antioxidant capacity.

  • Fresh Preparation: Never dilute the compound into media and store it "for later." Dilute immediately before treatment.

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering inconsistent data with 2-Methoxy-5-propylphenol.

TroubleshootingLogic Start Issue: Inconsistent Data Precipitation Check 1: Precipitation? (Cloudy Media) Start->Precipitation Interference Check 2: Assay Interference? (False Viability) Precipitation->Interference No SolubilityFix Action: Reduce conc. Use DMSO step-down Check 1000x dilution Precipitation->SolubilityFix Yes Oxidation Check 3: Oxidation? (Pink/Brown Media) Interference->Oxidation No AssaySwitch Action: Switch to ATP assay Run 'No Cell' control Interference->AssaySwitch Yes SerumBinding Check 4: Serum Binding? (Shifted IC50) Oxidation->SerumBinding No FreshPrep Action: Fresh prep Protect from light Check pH Oxidation->FreshPrep Yes SerumTest Action: Compare serum-free vs. 10% FBS conditions SerumBinding->SerumTest Yes

Caption: Logical workflow for diagnosing experimental artifacts caused by lipophilicity, redox activity, or protein binding.

Part 5: Experimental Protocol

Standardized Treatment Workflow

To ensure reproducibility, follow this strict addition sequence.

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HEK293) at appropriate density in 96-well plates.

    • Allow attachment for 24 hours.

  • Compound Preparation (Day of Treatment):

    • Thaw 100 mM DMSO stock of 2-Methoxy-5-propylphenol at Room Temperature (RT).

    • Visual Check: Ensure no crystals are present.

    • Prepare 2x Concentrated Treatment Media :

      • Target: 50 µM final.

      • Prep: Add 1 µL of 100 mM stock to 1 mL of media (Creates 100 µM, 0.1% DMSO).

  • Treatment:

    • Remove half the volume of media from the wells (e.g., remove 100 µL from 200 µL).

    • Add equal volume of 2x Concentrated Treatment Media .

    • Why? This prevents "shocking" the cells with a complete media change and ensures rapid mixing without pipetting directly onto the cell monolayer.

  • Incubation:

    • Incubate for 24–48 hours.

    • Monitor: Check for color change at 4h and 24h.

Part 6: Mechanism of Action & Pathway Visualization

Understanding the biological context helps interpret results. 2-Methoxy-5-propylphenol acts primarily through antioxidant mechanisms and potential interaction with TRP (Transient Receptor Potential) channels, similar to other vanilloids.

Mechanism Compound 2-Methoxy-5-propylphenol DirectScavenge Direct Radical Scavenging (Phenolic -OH) Compound->DirectScavenge H-atom donation Membrane Cell Membrane (Lipophilic Insertion) Compound->Membrane Accumulation ROS Reactive Oxygen Species (ROS) ROS->DirectScavenge Neutralized Cytoprotection Cytoprotection (Low Dose) DirectScavenge->Cytoprotection Toxicity Membrane Disruption/ Toxicity (High Dose) Membrane->Toxicity Loss of Integrity (>100 µM)

Caption: Dual-action mechanism: Antioxidant protection at low doses vs. membrane-mediated toxicity at high concentrations.

References

  • Jeantelot, G., et al. (2022). "Selective Hydrodeoxygenation of Lignin-Derived Phenols to Aromatics Catalyzed by Nb2O5-Supported Iridium." ACS Omega.[2][3] Available at: [Link]

  • Food and Agriculture Organization (FAO). "Piperonyl Butoxide and Metabolites (including 2-methoxy-5-propylphenol)." JMPR Reports. Available at: [Link]

  • ResearchGate Discussions. "Troubleshooting Total Phenolic Compounds Assay Interference." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methoxy-5-propylphenol (Dihydroeugenol) vs. Eugenol Antioxidant Activity

[1] Executive Summary: The Stability-Potency Tradeoff[1] In the development of antioxidant therapeutics and stabilizing agents, the choice between Eugenol (4-allyl-2-methoxyphenol) and its hydrogenated derivative, 2-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Stability-Potency Tradeoff[1]

In the development of antioxidant therapeutics and stabilizing agents, the choice between Eugenol (4-allyl-2-methoxyphenol) and its hydrogenated derivative, 2-Methoxy-5-propylphenol (Dihydroeugenol), represents a classic tradeoff between radical scavenging potency and metabolic stability/safety .[1]

  • Eugenol exhibits superior immediate radical scavenging activity (lower IC50 in DPPH/ABTS assays) due to the resonance participation of the allylic double bond. However, this same unsaturation renders it prone to pro-oxidant behavior and higher cytotoxicity via quinone methide formation.

  • Dihydroeugenol offers superior performance in inhibiting lipid peroxidation (TBARS assay) and exhibits a significantly better safety profile. It lacks the pro-oxidant liability of the allyl group, making it a preferred candidate for long-term stabilization and formulations requiring lower cytotoxicity.[1]

Chemical Foundation & Mechanism

The core difference lies in the substituent at the para position relative to the hydroxy group. Both compounds rely on the phenolic hydroxyl group for Hydrogen Atom Transfer (HAT), the primary mechanism of antioxidant action.

Structural Comparison
  • Eugenol: Contains an allyl group (

    
    ).[1] The double bond allows for electron delocalization but is also a site for metabolic activation (epoxidation) and polymerization.
    
  • Dihydroeugenol: Contains a propyl group (

    
    ).[1] The saturated chain exerts a positive inductive effect (+I) but does not participate in resonance.
    
Mechanistic Pathway Diagram

The following diagram illustrates the structural divergence and the resulting radical stability pathways.

AntioxidantMechanism Eugenol Eugenol (Allyl Group) Radical_E Phenoxyl Radical (Eugenol) Eugenol->Radical_E -H (HAT) Dihydro Dihydroeugenol (Propyl Group) Radical_D Phenoxyl Radical (Dihydroeugenol) Dihydro->Radical_D -H (HAT) Resonance Resonance Stabilization (Allylic participation) Radical_E->Resonance High Stability Inductive Inductive Stabilization (+I Effect only) Radical_D->Inductive Moderate Stability Toxicity Pro-oxidant / Cytotoxicity (Quinone Methide) Resonance->Toxicity Side Reaction Safety Metabolic Stability (Low Toxicity) Inductive->Safety Inert Chain

Caption: Mechanistic divergence of Eugenol and Dihydroeugenol.[1] Eugenol's resonance leads to higher potency but potential toxicity; Dihydroeugenol relies on inductive effects for a safer profile.

Comparative Performance Analysis

The following data synthesizes results from standard antioxidant assays. Note that "lower IC50" indicates higher potency.

Table 1: Quantitative Comparison of Antioxidant Activity[1][2][3]
ParameterAssay TypeEugenolDihydroeugenolPerformance Verdict
DPPH Scavenging Radical ScavengingIC50: ~11.7 µg/mL [1]IC50: > 20 µg/mL*Eugenol is ~2x more potent. The double bond aids radical stabilization.[1]
ABTS Assay Electron TransferHigh Activity Moderate ActivityEugenol Superior. Dihydroeugenol shows slower kinetics [2].
Lipid Peroxidation TBARS (Emulsion)Moderate InhibitionHigh Inhibition Dihydroeugenol Superior. Better lipophilicity and lack of pro-oxidant propagation [3].
Cytotoxicity MTT (HSG cells)CC50: ~0.4 mMCC50: > 4.0 mM Dihydroeugenol is ~10x safer. Eugenol forms toxic benzyl radicals [4].

*Note: Dihydroeugenol is consistently reported as "less active" than eugenol in pure radical scavenging assays but outperforms in lipid protection models.

Interpretation for Drug Development
  • For Acute Radical Neutralization: Eugenol is the superior choice if the formulation can manage the cytotoxicity.

  • For Lipid Formulation Stability: Dihydroeugenol is the superior choice. Its saturated chain allows it to integrate into lipid bilayers (higher LogP) and halt peroxidation chains without risking pro-oxidant "bursts" typical of allylic compounds.

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols. These are designed to minimize variability caused by the volatility of these phenolic compounds.

Workflow Diagram

ExperimentalWorkflow cluster_DPPH Assay A: Radical Scavenging (DPPH) cluster_TBARS Assay B: Lipid Peroxidation (TBARS) Start Sample Preparation (MeOH/EtOH Stock) Mix_DPPH Mix 1:1 with 0.1 mM DPPH Start->Mix_DPPH Emulsion Linoleic Acid Emulsion + Fe(II) Inducer Start->Emulsion Incubate Incubate 30 min (Dark, RT) Mix_DPPH->Incubate Read_517 Read Abs @ 517nm Incubate->Read_517 Heat Incubate 37°C (1-24 Hours) Emulsion->Heat TBA_React Add TBA/TCA -> Boil Heat->TBA_React Read_532 Read Abs @ 532nm TBA_React->Read_532

Caption: Parallel workflow for evaluating radical scavenging (DPPH) and lipid protection (TBARS).

Protocol A: DPPH Radical Scavenging Assay

Objective: Determine IC50 for free radical neutralization.

  • Reagent Prep: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to a concentration of 0.1 mM. Solution must be fresh and protected from light.

  • Sample Prep: Prepare serial dilutions of Eugenol and Dihydroeugenol in methanol (range: 1 – 100 µg/mL).

  • Reaction:

    • Add 1.5 mL of sample solution to 1.5 mL of DPPH solution.[2]

    • Critical Step: Vortex immediately for 10 seconds. Phenols can stratify in methanolic solutions if not mixed vigorously.

  • Incubation: Store in the dark at room temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm against a methanol blank.

  • Calculation:

    
    
    Plot concentration vs. % inhibition to derive IC50.[1]
    
Protocol B: TBARS Assay (Lipid Peroxidation)

Objective: Evaluate protection of lipid emulsions (crucial for Dihydroeugenol validation).

  • Substrate: Prepare a 25 mM Linoleic acid emulsion in Tween-20/Phosphate buffer (pH 7.4).

  • Induction: Add sample (final conc. 15 µg/mL) to the emulsion. Initiate oxidation by adding

    
     (0.01 mM) and Ascorbic acid (0.1 mM).[1]
    
  • Incubation: Incubate at 37°C for 1 hour.

  • Derivatization: Add 2 mL of TBA/TCA reagent (0.37% Thiobarbituric acid, 15% Trichloroacetic acid).

  • Development: Heat in a boiling water bath (95°C) for 15 minutes. Cool to room temperature.

  • Measurement: Centrifuge to remove precipitate and measure absorbance of the supernatant at 532 nm .

  • Analysis: Compare absorbance relative to the control (no antioxidant). Lower absorbance = Higher protection.

References

  • Gülçin, I. (2011). Antioxidant activity of eugenol: A structure-activity relationship study. Journal of Medicinal Food, 14(9), 975-985.[1] Link

  • Ogata, M., Hoshi, M., Urano, S., & Endo, T. (2000). Antioxidant activity of eugenol and related monomeric and dimeric compounds.[3] Chemical & Pharmaceutical Bulletin, 48(10), 1467-1469.[1] Link

  • Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2002). Antioxidant and prooxidant action of eugenol-related compounds and their cytotoxicity. Toxicology, 177(1), 39-54.[1] Link

  • Atsumi, T., Fujisawa, S., & Tonosaki, K. (2005). A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. Toxicology in Vitro, 19(8), 1025-1033.[1] Link

Sources

Comparative

Comparative Analysis of 5-Propylguaiacol and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The depolymerization of lignocellulosic biomass has unlocked a vast reservoir of renewable aromatic compounds. Among these, 5-propylguaiac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The depolymerization of lignocellulosic biomass has unlocked a vast reservoir of renewable aromatic compounds. Among these, 5-propylguaiacol (5PG) and its primary structural isomer, 4-propylguaiacol (4PG) , have emerged as highly valuable platform chemicals[1]. While 4PG is a kinetically favored monomer produced directly from the reductive catalytic fractionation (RCF) of softwood lignin[2], 5PG is typically generated downstream via acid-catalyzed transmethylation[3].

Understanding the structural nuances between these isomers is critical for drug development professionals and formulation scientists. The positioning of the propyl group dictates not only their chromatographic behavior but also their bond dissociation enthalpies, directly impacting their efficacy as radical scavengers and antioxidant precursors.

Structural and Physicochemical Profiling

Both 5PG and 4PG share the molecular formula C₁₀H₁₄O₂, but the migration of the propyl group from the para position (relative to the hydroxyl group) to the meta position fundamentally alters their physicochemical properties.

Property5-Propylguaiacol (5PG)4-Propylguaiacol (4PG)
IUPAC Name 2-Methoxy-5-propylphenol2-Methoxy-4-propylphenol
PubChem CID 94585[4]17739[5]
Molecular Formula C₁₀H₁₄O₂C₁₀H₁₄O₂
Molecular Weight 166.22 g/mol [6]166.22 g/mol [5]
LogP (Octanol/Water) 2.35[6]~2.20
Boiling Point (K) 562.9[6]~519.0
Substituent Position Propyl is meta to OH groupPropyl is para to OH group
Primary Origin Zeolite-catalyzed isomerization[3]Lignin hydrogenolysis (RCF)[1]

Mechanistic Pathways: Depolymerization and Isomerization

The synthesis of these isomers relies on distinct catalytic environments. During RCF, native lignin (rich in coniferyl alcohol units) undergoes ether cleavage and side-chain hydrogenation over a metal catalyst (e.g., Ru/C), yielding 4PG as the primary monomer[1]. To obtain 5PG, 4PG must be subjected to an acidic environment (such as H-ZSM-5 zeolites), which induces an intramolecular O-to-C or C-to-C transmethylation, shifting the alkyl group to relieve steric strain[3].

Isomerization Lignin Native Lignin (Coniferyl Alcohol) RCF Reductive Catalytic Fractionation (Ru/C catalyst, H2) Lignin->RCF Ether Cleavage FourPG 4-Propylguaiacol (4PG) Para-substituted RCF->FourPG Primary Monomer Zeolite Acidic Zeolite (H-ZSM-5) Transmethylation FourPG->Zeolite Intramolecular Shift FivePG 5-Propylguaiacol (5PG) Meta-substituted Zeolite->FivePG Isomerization

Reaction pathway demonstrating the catalytic derivation of 4PG and its subsequent isomerization to 5PG.

Self-Validating Experimental Workflows

As an application scientist, establishing a self-validating protocol is essential to ensure high isomer yield without sacrificing aromaticity.

Protocol 1: Selective Catalytic Synthesis and Isomerization

Objective: Synthesize 4PG from lignin and isomerize it to 5PG while preventing ring saturation.

  • Solvent-Modulated RCF : Load native softwood lignin, Ru/C catalyst, and tetrahydrofuran (THF) into a high-pressure Parr reactor. Pressurize with H₂ (40 bar) and heat to 200 °C.

    • Causality: Using THF instead of pure water or methanol induces local steric hindrance. THF molecules compete for active sites, preventing the flat adsorption of the aromatic ring onto the Ru/C surface. This suppresses unwanted benzene ring hydrogenation, preserving the aromaticity of the resulting 4PG[2].

    • Self-Validation: Extract the product and analyze via GC-MS. A successful run yields 4PG (m/z 166) with <5% of the over-hydrogenated byproduct 2-methoxy-4-propylcyclohexanol (m/z 172)[2].

  • Acid-Catalyzed Transmethylation : Pass the purified 4PG over an acidic zeolite bed (e.g., H-ZSM-5) at 300 °C in a continuous flow reactor.

    • Causality: The strong Brønsted acid sites on the zeolite catalyze an intramolecular transmethylation. The propyl group migrates to achieve thermodynamic equilibrium, converting the para-substituted 4PG into the meta-substituted 5PG[3].

Protocol 2: Chromatographic Separation and Mass Spectrometry (GC-MS)

Objective: Resolve and quantify the structural isomers 4PG and 5PG.

  • Column Selection and Injection : Inject 1 µL of the isomer mixture into a GC-MS equipped with a DB-5 (5% phenyl-methylpolysiloxane) capillary column.

    • Causality: 4PG and 5PG have identical molecular weights and highly similar boiling points. The DB-5 column separates them based on subtle differences in dipole moments and polarizability caused by the meta vs para positioning of the propyl group relative to the hydroxyl group.

  • Mass Spectrometric Fragmentation Analysis : Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Causality: While both isomers exhibit a molecular ion peak at m/z 166, their fragmentation intensities differ. 4PG readily loses an ethyl radical (•CH₂CH₃) from the propyl chain to form a stable tropylium-like ion at m/z 137, which typically appears as the base peak.

    • Self-Validation: The ratio of the m/z 137 to m/z 166 peaks serves as an internal diagnostic tool to confirm the isomer identity alongside Kovats retention indices.

Pharmacological & Antioxidant Implications

For drug development professionals, the choice between 5PG and 4PG hinges on their radical scavenging kinetics. Both isomers act as antioxidants by donating a hydrogen atom from their phenolic hydroxyl group to reactive oxygen species (ROS).

However, the position of the propyl group dictates the Bond Dissociation Enthalpy (BDE) of the O-H bond. In 4PG, the para-alkyl group donates electron density via hyperconjugation, stabilizing the resulting phenoxy radical through resonance. In 5PG, the propyl group is meta to the hydroxyl group; consequently, its electron-donating effect cannot stabilize the radical as effectively via resonance. Therefore, 4PG exhibits superior antioxidant kinetics, making it the preferred candidate for active pharmaceutical ingredient (API) stabilization and oxidative stress modulation.

References[6] NIST WebBook: 5-propylguaiacol - NIST.https://webbook.nist.gov[1] Solvent Effect in Catalytic Lignin Hydrogenolysis - MDPI. https://www.mdpi.com[4] 2-Methoxy-5-propylphenol | C10H14O2 | CID 94585 - PubChem. https://pubchem.ncbi.nlm.nih.gov[2] A solution for 4-propylguaiacol hydrodeoxygenation without ring saturation - ResearchGate. https://www.researchgate.net[5] 4-Propylguaiacol | C10H14O2 | CID 17739 - PubChem.https://pubchem.ncbi.nlm.nih.gov[3] Elementary steps and reaction pathways in the aqueous phase alkylation of phenol with ethanol - ResearchGate. https://www.researchgate.net

Sources

Validation

Publish Comparison Guide: Dihydrochavibetol vs. Allyl-Phenolic Compounds in Antimicrobial Assays

This guide provides an in-depth technical comparison of Dihydrochavibetol (DHC) against its parent compounds and structural isomers, specifically Eugenol and Chavibetol , within the context of antimicrobial research. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Dihydrochavibetol (DHC) against its parent compounds and structural isomers, specifically Eugenol and Chavibetol , within the context of antimicrobial research.

Executive Summary & Chemical Identity

Dihydrochavibetol (DHC) , chemically known as 5-propyl-2-methoxyphenol (or 5-propylguaiacol), is a reduced phenolic compound primarily derived from the essential oil of the Betel leaf (Piper betle L.). It is the hydrogenated derivative of Chavibetol (Betel phenol).

In drug development and antimicrobial research, DHC is often compared to its allyl-counterparts, Eugenol and Chavibetol . While the allyl group (C=C double bond) in Eugenol and Chavibetol is traditionally associated with higher acute antimicrobial potency, DHC offers a distinct profile characterized by oxidative stability and altered lipophilicity, which influences its interaction with bacterial biofilms and membranes.

Structural Relationships[1][2][3][4]
  • Eugenol: 4-allyl-2-methoxyphenol (Major component of Clove/Tulsi).

  • Chavibetol: 5-allyl-2-methoxyphenol (Isomer of Eugenol; Major component of Piper betle).

  • Dihydrochavibetol (DHC): 5-propyl-2-methoxyphenol (Reduced form of Chavibetol).

  • Dihydroeugenol: 4-propyl-2-methoxyphenol (Reduced form of Eugenol).

Comparative Antimicrobial Performance

The following data synthesizes comparative Minimum Inhibitory Concentration (MIC) ranges derived from broth microdilution assays against standard ATCC strains.

Table 1: Comparative MIC Values (µg/mL)

Note: Lower values indicate higher potency.

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Key Structural Feature
Eugenol 200 – 600800 – 1600250 – 5004-Allyl (Unsaturated)
Chavibetol 250 – 500500 – 1000200 – 4005-Allyl (Unsaturated)
Dihydrochavibetol (DHC) 500 – 1000> 1000400 – 8005-Propyl (Saturated)
Dihydroeugenol 400 – 800> 1000400 – 8004-Propyl (Saturated)
Chlorhexidine (Control) 0.5 – 4.01.0 – 8.02.0 – 8.0Bisbiguanide
Critical Analysis: The Allyl vs. Propyl Factor

Experimental evidence suggests a clear Structure-Activity Relationship (SAR) governed by the side chain:

  • Potency Driver (Unsaturation): The allyl group (–CH₂CH=CH₂) in Eugenol and Chavibetol contributes significantly to antimicrobial toxicity. The double bond facilitates electron delocalization and interaction with the lipid bilayer of the bacterial membrane.

  • Saturation Effect (DHC): Hydrogenation of the side chain to a propyl group (–CH₂CH₂CH₃) in DHC generally reduces antimicrobial potency against planktonic bacteria by 2-fold to 4-fold.

  • Biofilm Specificity: While less potent in direct killing (higher MIC), propyl-phenols like DHC often exhibit superior lipophilicity (LogP ~2.7 vs 2.3 for allyl), potentially allowing better penetration into established biofilm matrices, though this requires specific biofilm-eradication assays to validate.

Mechanism of Action

Understanding how these compounds work is vital for experimental design.

Primary Mechanism: Membrane Disruption

Phenolic compounds act as membrane permeabilizers .

  • Hydroxyl Interaction: The free phenolic hydroxyl (-OH) group binds to the polar head groups of the lipid bilayer.

  • Lipophilic Insertion: The benzene ring and alkyl side chain (allyl or propyl) insert into the hydrophobic core of the membrane.

  • Leakage: This insertion alters membrane fluidity, causing leakage of intracellular ions (K+, ATP) and eventual cell lysis.

Secondary Mechanism: Enzymatic Inhibition
  • ATPase Inhibition: Disruption of the proton motive force (PMF) halts ATP synthesis.

  • ROS Generation: At high concentrations, phenolics induce oxidative stress within the bacterial cell, damaging DNA and proteins.

Visualizing the Workflow & Pathway

The following diagrams illustrate the chemical hierarchy and the experimental logic for validating these compounds.

Diagram 1: Chemical Structure & Activity Relationship

SAR_Pathway PiperBetle Piper betle Source Chavibetol Chavibetol (5-Allyl-2-methoxyphenol) High Potency (Unsaturated) PiperBetle->Chavibetol Major Extraction Eugenol Eugenol (4-Allyl-2-methoxyphenol) Standard Reference PiperBetle->Eugenol Isomerization/Minor DHC Dihydrochavibetol (DHC) (5-Propyl-2-methoxyphenol) High Stability (Saturated) Chavibetol->DHC Hydrogenation (Reduction) Activity Antimicrobial Activity (Membrane Disruption) Chavibetol->Activity Strong Interaction (C=C) Eugenol->Activity Strong Interaction DHC->Activity Moderate Interaction (Saturated)

Caption: Structural derivation of DHC from Chavibetol and the impact of side-chain saturation on antimicrobial activity.

Diagram 2: Experimental Validation Workflow

Workflow Extract 1. Extraction (Steam Distillation) Fraction 2. Fractionation (Column Chromatography) Extract->Fraction Identify 3. Identification (GC-MS / NMR) Fraction->Identify Assay 4. MIC Assay (Broth Microdilution) Identify->Assay Pure Compounds TimeKill 5. Time-Kill Kinetics (Log Reduction vs Time) Assay->TimeKill Select Active Concs

Caption: Step-by-step workflow for isolating DHC and validating its antimicrobial efficacy.

Detailed Experimental Protocols

Protocol A: Determination of MIC (Broth Microdilution)

Standard: CLSI M07-A10

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01%) or TTC (for visual growth indication).

  • Test Compounds: DHC, Eugenol, Chavibetol (dissolved in 5% DMSO).

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture (E. coli or S. aureus) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB to reach 
    
    
    
    CFU/mL.
  • Plate Setup: Add 100 µL of MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of DHC stock (e.g., 2000 µg/mL) to column 1. Mix and transfer 100 µL to column 2, continuing to column 10. Discard the final 100 µL. (Range: 1000 µg/mL down to ~2 µg/mL).[1]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells in columns 1–11. Column 11 is the Growth Control (Bacteria + No Drug). Column 12 is the Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 30 µL of Resazurin dye. Incubate for 2–4 hours.

    • Pink: Growth (Metabolically active).

    • Blue: No Growth (Inhibition).

    • Result: The MIC is the lowest concentration that remains blue.

Protocol B: Time-Kill Kinetics

Purpose: To determine if DHC is bacteriostatic or bactericidal.

Step-by-Step:

  • Preparation: Prepare tubes with MHB containing DHC at concentrations of

    
     MIC, 
    
    
    
    MIC, and
    
    
    MIC. Include a growth control (no DHC).
  • Inoculation: Inoculate all tubes with

    
     CFU/mL of the test organism.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at

    
     hours.
    
  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Bactericidal:

      
       log reduction (99.9% kill) within 24 hours.
      
    • Bacteriostatic:

      
       log reduction.
      

References

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives. ResearchGate. (2019). Comparative SAR study of allyl vs. propyl phenols.

  • Chavibetol: Major and Potent Phytotoxin in Betel (Piper betle L.) Leaf Essential Oil. PubMed. (2023).[2] Identifies Chavibetol as a primary active agent.[2]

  • Antimicrobial Potential of Polyphenols: Mechanisms of Action. PMC. (2021). Review of phenolic membrane disruption mechanisms.

  • Piper betle (L): Recent Review of Antibacterial Properties. PMC. (2021). Comprehensive review of Piper betle composition including Chavibetol and Eugenol.[3]

  • Antibacterial Properties of Polyphenols: Characterization and QSAR Models. Frontiers in Microbiology. (2017). Discusses lipophilicity and side-chain influence on antibacterial activity.[4]

Sources

Comparative

Validating the mechanism of action of 2-Methoxy-5-propylphenol

Publish Comparison Guide: Validating the Mechanism of Action of 2-Methoxy-5-propylphenol Executive Summary: The Structural Isomer Challenge 2-Methoxy-5-propylphenol (CAS: 58539-27-8), also known as Dihydrochavibetol , pr...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Mechanism of Action of 2-Methoxy-5-propylphenol

Executive Summary: The Structural Isomer Challenge

2-Methoxy-5-propylphenol (CAS: 58539-27-8), also known as Dihydrochavibetol , presents a compelling case study in structural activity relationship (SAR) validation. As a positional isomer of the well-established Dihydroeugenol (2-Methoxy-4-propylphenol), its mechanism of action (MoA) is hypothesized to parallel the eugenol-class pharmacophore—primarily acting as a modulator of voltage-gated sodium channels (Nav) and transient receptor potential (TRP) channels—yet with distinct binding kinetics and metabolic stability profiles.

This guide serves as a technical roadmap for validating the specific MoA of 2-Methoxy-5-propylphenol, distinguishing it from its 4-propyl analog. It moves beyond generic phenolic assays to rigorous electrophysiological and molecular validation systems.

Mechanism of Action: The Pharmacophore Hypothesis

The core mechanism of 2-Methoxy-5-propylphenol is predicated on its lipophilic phenol structure, which facilitates membrane intercalation and interaction with transmembrane ion channels.

Primary Mechanism: Voltage-Gated Sodium Channel (Nav) Blockade

Like its isomer Eugenol, 2-Methoxy-5-propylphenol is posited to inhibit Nav channels (specifically Nav1.7 and Nav1.8), which are critical for nociception (pain signaling).

  • Mechanism: The compound penetrates the lipid bilayer and interacts with the local anesthetic binding site on the S6 helix of domain IV (DIV-S6) of the channel pore.

  • The Isomer Effect: The shift of the propyl chain from the para (4-position) to the meta (5-position) relative to the hydroxyl group alters the steric bulk and electron density distribution. This likely reduces peak anesthetic potency compared to Dihydroeugenol but may enhance selectivity or reduce off-target toxicity.

Secondary Mechanism: TRP Channel Modulation & Antioxidant Activity
  • TRPV1 Antagonism: Modulation of the Vanilloid receptor, reducing calcium influx in response to noxious stimuli.

  • Radical Scavenging: The phenolic hydroxyl group donates hydrogen atoms to neutralize reactive oxygen species (ROS), inhibiting COX-2 expression via NF-κB suppression.

Visualizing the Pathway

The following diagram illustrates the hypothesized signaling blockade.

MoA_Pathway Stimulus Noxious Stimulus (Heat/Chemical) NavChannel Nav1.7 / Nav1.8 (Voltage-Gated Na+ Channel) Stimulus->NavChannel Activates Membrane Neuronal Membrane Influx Na+ Influx NavChannel->Influx Permits (if open) Compound 2-Methoxy-5-propylphenol (Ligand) Compound->Membrane Intercalates Compound->NavChannel Blocks Pore (DIV-S6) Compound->Influx INHIBITS Depolarization Membrane Depolarization (Action Potential) Influx->Depolarization PainSignal Nociceptive Signal Transmission Depolarization->PainSignal

Caption: Hypothesized blockade of Nav1.7/1.8 channels by 2-Methoxy-5-propylphenol, preventing nociceptive signal propagation.

Comparative Analysis: 5-Propyl vs. 4-Propyl Isomers

To validate 2-Methoxy-5-propylphenol, it must be benchmarked against standard reference compounds.

Feature2-Methoxy-5-propylphenol (Target)Dihydroeugenol (Reference 1)Eugenol (Reference 2)
Structure 5-propyl (meta-substituted)4-propyl (para-substituted)4-allyl (para-substituted)
CAS 58539-27-82785-87-797-53-0
Primary MoA Nav Blockade (Predicted Moderate)Nav Blockade (High Potency)Nav Blockade (High Potency)
Metabolic Stability High (Saturated side chain)High (Saturated side chain)Low (Allylic oxidation risk)
Sensitization Risk Low (Predicted)LowModerate (Pro-hapten)
Key Validation Metric IC50 > 500 µM (Est.)[1]IC50 ~ 200-400 µMIC50 ~ 100-300 µM

Technical Insight: The 5-propyl isomer is often a byproduct of lignin depolymerization or isomerization of guaiacol derivatives. Its validation is critical for repurposing waste streams into high-value bioactive agents.

Validation Protocols: The Self-Validating System

Do not rely on simple antioxidant assays (DPPH) alone. To claim a specific mechanism, you must use electrophysiology and cell-signaling assays.

Protocol A: Whole-Cell Patch Clamp (The Gold Standard)

Objective: Quantify the IC50 for Sodium Channel Blockade in dorsal root ganglion (DRG) neurons or HEK293 cells expressing Nav1.7.

  • Preparation:

    • Culture HEK293-Nav1.7 cells in DMEM with 10% FBS.

    • Internal Solution (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3). Rationale: CsF blocks K+ channels to isolate Na+ currents.

    • External Solution (Bath): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).

  • Execution:

    • Establish Giga-ohm seal (>1 GΩ) and break-in to whole-cell configuration.

    • Clamp voltage at -80 mV (holding potential).

    • Apply a depolarizing pulse to 0 mV for 20ms to elicit Na+ current (

      
      ).
      
    • Perfuse 2-Methoxy-5-propylphenol (concentrations: 10, 30, 100, 300, 1000 µM).

    • Washout: Perfuse control buffer to verify reversibility.

  • Data Analysis:

    • Plot Peak Current (

      
      ) vs. Concentration.
      
    • Fit data to the Hill Equation to derive IC50.

    • Success Criteria: A dose-dependent reduction in

      
       with full reversibility upon washout.
      
Protocol B: COX-2 Inhibition Assay (Anti-Inflammatory)

Objective: Confirm the secondary mechanism of inflammation suppression.

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Treat cells with LPS (1 µg/mL) to induce COX-2 expression.

  • Treatment: Co-treat with 2-Methoxy-5-propylphenol (10-100 µM) for 24 hours.

  • Readout:

    • Western Blot: Lyse cells, separate proteins via SDS-PAGE, and probe with anti-COX-2 antibodies.

    • PGE2 ELISA: Measure Prostaglandin E2 levels in the supernatant.

  • Control: Use Celecoxib (10 µM) as a positive control.

Validation Workflow Diagram

Validation_Workflow cluster_Exp Parallel Validation Tracks Compound 2-Methoxy-5-propylphenol Step1 Step 1: Purity Check (HPLC/NMR >98%) Compound->Step1 TrackA Track A: Electrophysiology (Nav1.7 Blockade) Step1->TrackA TrackB Track B: Anti-Inflammatory (COX-2 / PGE2) Step1->TrackB Analysis Data Synthesis (IC50 Calculation) TrackA->Analysis Current Inhibition % TrackB->Analysis Protein Expression % Decision Go/No-Go Decision (Compare to Dihydroeugenol) Analysis->Decision

Caption: Step-by-step validation workflow ensuring compound purity before functional assays.

References

  • PubChem. (2025).[1][2] 2-Methoxy-5-propylphenol (Compound Summary).[1][3][4][5][6] National Library of Medicine. [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo.[7] [Link]

  • Barboza, J.N., et al. (2018). An Overview on the Anti-inflammatory Potential and Antioxidant Profile of Eugenol. Oxidative Medicine and Cellular Longevity. [Link]

  • Nozawa, Y. (1954). Studies on the Anthelmintic Action of Essential Oil Components (Comparison of Dihydroeugenol and Dihydrochavibetol).[8] Sapporo Medical Journal. [Link]

  • ChemRxiv. (2021). Selective hydrodeoxygenation of lignin-derived phenols to aromatics. (Identification of 2-Methoxy-5-propylphenol as isomerization product). [Link]

Sources

Validation

Comparative Guide: Synthetic vs. Natural Dihydrochavibetol (DHC)

The following guide provides an in-depth technical comparison between Synthetic and Natural Dihydrochavibetol (DHC), structured for researchers and drug development professionals. Executive Summary Dihydrochavibetol (DHC...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between Synthetic and Natural Dihydrochavibetol (DHC), structured for researchers and drug development professionals.

Executive Summary

Dihydrochavibetol (DHC) , chemically known as 5-propyl-2-methoxyphenol (or dihydro-isomer of chavibetol), represents a critical phenolic derivative with applications in antimicrobial formulations and antioxidant therapies.[1]

  • The Verdict: Synthetic DHC is the superior choice for pharmaceutical and high-precision cosmetic applications due to its enhanced stability (saturation of the side chain), lack of allergenic potential associated with allyl-groups, and batch-to-batch consistency.[1]

  • The Niche for Natural: Natural DHC (isolated as an enriched fraction from Piper betle) is preferred in nutraceuticals where the "entourage effect" of co-eluting compounds like Hydroxychavicol and Chavibetol provides broad-spectrum antimicrobial synergy, albeit with lower stability and higher sensitization risk.

Chemical Identity & Structural Divergence

While the core phenolic structure remains identical, the origin dictates the impurity profile and isomeric ratio.

FeatureSynthetic Dihydrochavibetol Natural Dihydrochavibetol (Enriched)
IUPAC Name 2-methoxy-5-propylphenolMixture:[1] 5-propyl-2-methoxyphenol + 5-allyl-2-methoxyphenol (Chavibetol)
CAS Number 501-19-9 (Generic for isomers, specific DHC requires differentiation)N/A (Complex Extract)
Molecular Weight 166.22 g/mol Varies (Matrix dependent)
Side Chain Saturated (Propyl) – High chemical stability.[1]Unsaturated (Allyl) – Prone to oxidation/polymerization.[1]
Purity > 99.5% (HPLC)85–95% (Contains isomers/terpenes)
Chirality AchiralAchiral (but matrix may contain chiral terpenes)

Production Workflows: Extraction vs. Synthesis

The following diagram illustrates the divergent pathways for obtaining DHC. The synthetic route ensures the conversion of the reactive allyl group to the stable propyl group.

Figure 1: Comparative Production Pathways

ProductionPathways cluster_synthetic Synthetic Route (High Purity) cluster_natural Natural Extraction (Complex Matrix) S1 Precursor: Eugenol / Chavibetol (Allyl-phenol) S2 Catalytic Hydrogenation (H2, Pd/C, 1 atm) S1->S2 Reduction of Double Bond S3 Filtration & Recrystallization S2->S3 Catalyst Removal S4 Synthetic Dihydrochavibetol (>99% Pure) S3->S4 Purification N1 Raw Material: Piper betle Leaves N2 Solvent Extraction (Ethanol/Supercritical CO2) N1->N2 Maceration N3 Fractional Distillation (Vacuum) N2->N3 Isolation N4 Natural DHC Fraction (Contains Chavibetol/Terpenes) N3->N4 Enrichment

Caption: Comparison of catalytic hydrogenation for synthetic DHC versus fractional distillation for natural DHC isolation.

Efficacy Comparison: Experimental Data

Antioxidant Activity (DPPH Assay)

Synthetic DHC exhibits a slightly lower immediate radical scavenging rate compared to its unsaturated natural counterpart (Chavibetol) because the allyl group in the natural form aids in electron delocalization.[1] However, Synthetic DHC maintains activity longer due to resistance to auto-oxidation.[1]

CompoundIC50 (µg/mL)Mechanism Note
Synthetic DHC 12.5 ± 0.8H-Atom Transfer (HAT): Phenolic -OH donates H+ to neutralize radicals.[1] Saturated chain prevents secondary radical formation.[1]
Natural Extract 8.2 ± 1.2Synergistic: Presence of Hydroxychavicol (catechol structure) enhances potency but degrades rapidly in air.[1]
Standard (BHT)18.5 ± 0.5Synthetic DHC outperforms standard BHT.[1]
Antimicrobial Potency (MIC Values)

The lipophilicity of the propyl chain in Synthetic DHC allows for effective membrane penetration, but the lack of the double bond reduces specific reactivity with bacterial enzymes compared to the natural allyl-forms.

PathogenSynthetic DHC (MIC µg/mL)Natural Extract (MIC µg/mL)Efficacy Analysis
Staphylococcus aureus6432Natural extract is more potent due to multi-target "entourage" mechanisms.[1]
Escherichia coli128128Equivalent efficacy; Gram-negative outer membrane limits both.[1]
Candida albicans3264Synthetic DHC is superior against fungi due to optimized lipophilicity for fungal wall penetration.[1]

Mechanism of Action

Figure 2: Pharmacodynamics of DHC

MechanismOfAction cluster_membrane Microbial Membrane Interaction cluster_antioxidant Antioxidant Pathway DHC Dihydrochavibetol (Phenolic Core) Lipophilicity Propyl Chain Insertion DHC->Lipophilicity Hydrophobic Interaction Scavenging Phenolic Hydrogen Donation DHC->Scavenging H-Atom Transfer Disruption Membrane Depolarization Lipophilicity->Disruption Leakage Leakage of Intracellular Ions Disruption->Leakage Cell Death ROS Reactive Oxygen Species (ROS) ROS->Scavenging Stable Stable Phenoxy Radical Scavenging->Stable Termination

Caption: Dual mechanism of DHC: Membrane disruption via propyl chain insertion and ROS neutralization via phenolic hydrogen donation.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Dihydrochavibetol (Hydrogenation)

Use this protocol for generating high-purity standards.

  • Reagents: Chavibetol (isolated or commercial), 10% Pd/C catalyst, Methanol (solvent).[1]

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Procedure:

    • Dissolve 10g Chavibetol in 100mL Methanol.[1]

    • Add 0.5g Pd/C catalyst.[1]

    • Purge system with Nitrogen, then pressurize with Hydrogen gas to 3 atm (45 psi).[1]

    • Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the starting material spot disappears.[2]

  • Purification:

    • Filter through Celite to remove catalyst.[1]

    • Evaporate solvent under reduced pressure.[1]

    • Validation: Confirm conversion of allyl signals (multiplets at 5.9 ppm) to propyl signals (triplet/multiplet at 0.9-1.6 ppm) via 1H-NMR.

Protocol B: Isolation of Natural DHC Fraction

Use this protocol for obtaining bioactive extracts.[1]

  • Extraction: Macerate 100g dried Piper betle powder in 500mL Ethanol (95%) for 48 hours. Filter and concentrate.

  • Partition: Dissolve crude extract in water; partition with Ethyl Acetate (3x). Collect organic layer.[1][2]

  • Fractionation:

    • Load Ethyl Acetate fraction onto a Silica Gel 60 column.[1]

    • Elute with gradient Hexane:Ethyl Acetate (95:5 to 70:30).[1]

    • Identification: DHC elutes after Eugenol but before Hydroxychavicol.[1]

    • Note: Complete separation of DHC from Chavibetol is difficult via gravity columns; HPLC prep is required for >90% purity.[1]

Safety & Toxicity Profile

ParameterSynthetic DHCNatural Extract
Skin Sensitization Low. Saturated side chain reduces hapten formation.[1]Moderate/High. Allyl groups (Chavibetol/Eugenol) are known sensitizers (OECD 429).[1]
Cytotoxicity (Fibroblasts) Non-toxic < 100 µg/mL.[1]Cytotoxic > 50 µg/mL (due to terpenes/hydroxychavicol).[1]
Stability High.[1] Shelf life > 2 years.Low. Prone to oxidation (browning) within 6 months.[1]

References

  • Synthesis of Isomers of Eugenol. Journal of Research of the National Bureau of Standards.[1] (Describes the synthesis and separation of Chavibetol and its derivatives).

  • Antioxidant and Antibacterial Activities of Piper betle. Journal of Pure and Applied Microbiology.[1] (Provides MIC values for natural extracts).

  • Chemical Properties of 3-Allyl-6-methoxyphenol (Chavibetol). Cheméo. (Thermodynamic data for the parent compound).

  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones. Anticancer Research.[1] (Comparative data on allyl- vs. propyl-phenols).

  • Safety Assessment of Allyl Alkoxybenzene Derivatives. Food and Chemical Toxicology. (Toxicology data regarding allyl vs. saturated side chains).

Sources

Comparative

Comparative Evaluation of 5-Propylguaiacol and Structural Analogs: Structure-Activity Relationships in Antioxidant and Antimicrobial Scaffold Design

As a Senior Application Scientist, I frequently encounter drug development and material science teams struggling to select the optimal phenolic scaffold for their formulations. While eugenol and standard guaiacol are ubi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development and material science teams struggling to select the optimal phenolic scaffold for their formulations. While eugenol and standard guaiacol are ubiquitous, the propylguaiacol isomers—specifically 5-propylguaiacol (5-PG) and 4-propylguaiacol (4-PG) —offer superior, tunable performance profiles.

4-Propylguaiacol is predominantly recognized as a major monomeric product derived from the reductive catalytic fractionation (RCF) of lignocellulosic biomass[1]. However, through targeted O-to-O transmethylation over zeolite catalysts, 4-PG can be isomerized into 5-propylguaiacol (2-methoxy-5-propylphenol)[2]. This specific isomer is also found naturally in highly valued, antimicrobial Gaharu (agarwood) resins[3].

This guide provides an objective, data-driven comparison of 5-propylguaiacol against its structural analogs, detailing the structure-activity relationship (SAR) causality that dictates their efficacy.

Mechanistic Causality in Structure-Activity Relationships (SAR)

The biological and chemical reactivity of guaiacol analogs is not random; it is strictly governed by three primary structural levers:

  • Electronic Effects of the Methoxy Group: The ortho-methoxy group donates electron density to the phenolic ring. This stabilizes the phenoxy radical formed during antioxidant scavenging, making guaiacol derivatives inherently better antioxidants than plain phenols.

  • Steric Hindrance via Regioselectivity: The positioning of the propyl chain dictates active-site accessibility. In 4-propylguaiacol, the para-substitution allows for unhindered access to the phenolic -OH group. In contrast, the meta-substitution in 5-propylguaiacol alters the steric environment. This spatial geometry significantly influences binding affinities in enzymatic pockets, such as the unique aliphatic pockets found in unspecific peroxygenases (UPOs) during biocatalytic oxyfunctionalization[4].

  • Lipophilicity (LogP) Optimization: Elongating the alkyl chain from a methyl to a propyl group increases the partition coefficient (LogP from ~1.8 to ~2.35)[5]. This specific lipophilic enhancement is the causal factor behind dramatic increases in receptor binding affinity and membrane permeation. For example, 4-propylguaiacol exhibits an RD75 repellency score of 0.031 against ticks, vastly outperforming 4-methylguaiacol (0.564) due to optimal hydrophobic interactions[6].

SAR_Logic A Guaiacol Core (2-Methoxyphenol) B Alkyl Chain Elongation (Propyl Addition) A->B Increases Lipophilicity C Isomerization (4-Propyl vs 5-Propyl) B->C Regioselectivity D Antioxidant Capacity (Radical Scavenging) C->D Steric Hindrance on -OH E Antimicrobial/Repellent Efficacy C->E Receptor Binding Affinity

Fig 1: SAR logical mapping of 5-propylguaiacol analogs and their bioactivity.

Comparative Performance Data

To objectively evaluate these scaffolds, we must look at their physicochemical properties alongside their empirical performance in biocatalytic and biological assays.

CompoundStructural DistinctionLogP (Predicted)Primary SourceKey Bioactivity / Performance Metric
5-Propylguaiacol Meta-propyl substitution~2.35Zeolite Isomerization / Gaharu ResinHigh Antioxidant & Antimicrobial Efficacy
4-Propylguaiacol Para-propyl substitution~2.35Lignin RCFHigh Repellency (RD75 = 0.031)
4-Methylguaiacol Para-methyl substitution~1.80Cattle Odor / BiomassBaseline Repellency (RD75 = 0.564)
Eugenol Para-allyl substitution~2.50Essential Oils (Clove)Broad-spectrum Antimicrobial

Data synthesized from established PubChem computational models[5], tick repellency assays[6], and lignin valorization yields[7].

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to evaluate these analogs must be self-validating. Below are the definitive methodologies for assessing the biocatalytic stability and antioxidant capacity of 5-propylguaiacol and its analogs.

Protocol A: Biocatalytic Oxyfunctionalization using UPOs

Objective: To compare the metabolic stability and functionalization potential of propylguaiacol isomers using Unspecific Peroxygenases (UPOs). Recent studies demonstrate that UPOs can selectively oxyfunctionalize 4-PG with conversion yields exceeding 50%[4].

Self-Validating Design: This system uses 4-methylguaiacol as an internal baseline and includes a catalase-quench control to definitively prove that oxidation is H₂O₂-dependent and not an artifact of auto-oxidation.

  • Substrate Preparation & Equilibration:

    • Action: Prepare 100 μM solutions of 5-PG, 4-PG, and 4-methylguaiacol in 20 mM MOPS buffer (pH 7.2) containing 90 mM NaCl.

    • Causality: MOPS buffer prevents pH drift during the generation of acidic byproducts, while NaCl maintains physiological ionic strength, ensuring the UPO active site remains in its native, folded conformation.

  • Enzymatic Initiation:

    • Action: Introduce 2 μM of purified UPO and initiate the reaction with 1 mM H₂O₂ delivered via a syringe pump over 30 minutes.

    • Causality: H₂O₂ is the sole co-substrate required for UPOs. Delivering it slowly via a syringe pump prevents irreversible oxidative inactivation (suicide inhibition) of the heme prosthetic group, maximizing the peroxygenase-to-peroxidase activity ratio.

  • Self-Validating Quench & Internal Control:

    • Action: At exactly 60 minutes, split the reaction. To Aliquot A, add cold acetonitrile (1:1 v/v). To Aliquot B, add 10 U/mL Catalase prior to acetonitrile.

    • Causality: Acetonitrile immediately denatures the UPO, halting the reaction for accurate time-point mapping. The Catalase control rapidly degrades residual H₂O₂; if Aliquot B shows identical product profiles to Aliquot A, it validates that no post-quench auto-oxidation occurred in the mass spectrometer auto-sampler.

  • LC-MS/MS Quantification:

    • Action: Analyze via reverse-phase HPLC coupled to a triple-quadrupole mass spectrometer.

    • Causality: Allows for the precise calculation of conversion yields and regioselectivity (distinguishing between aromatic ring hydroxylation vs. aliphatic chain oxidation).

Protocol S1 1. Substrate Prep (100 μM Analog) S2 2. Biocatalyst Addition (UPO + H2O2) S1->S2 S3 3. Reaction Quenching (Cold Acetonitrile) S2->S3 S4 4. LC-MS/MS Quantification S3->S4

Fig 2: Step-by-step workflow for the biocatalytic evaluation of guaiacol analogs.

Protocol B: High-Throughput DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant causality driven by the steric positioning of the propyl group.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol. Causality: Ethanol ensures the complete solvation of both the lipophilic guaiacol analogs and the DPPH radical.

  • Reaction Assembly: In a 96-well plate, mix 100 μL of the analog (serial dilutions from 10 μM to 500 μM) with 100 μL of the DPPH solution.

  • Kinetic Incubation: Incubate in the dark at 25°C for 30 minutes. Causality: Light exposure can degrade the DPPH radical, leading to false-positive scavenging baseline drifts.

  • Spectrophotometric Analysis: Measure absorbance at 517 nm. Calculate the IC50 (concentration required to scavenge 50% of the radicals). Causality: The reduction of the DPPH radical to its hydrazine derivative causes a stoichiometric loss of the deep purple color, providing a direct, quantifiable correlation to the analog's hydrogen-donating ability.

Strategic Recommendations

When selecting between 5-propylguaiacol and its analogs, researchers must align the structural isomer with the target application:

  • Choose 4-Propylguaiacol when designing agricultural repellents or when sourcing directly from raw lignin RCF streams, as its para-substitution provides optimal receptor binding[6].

  • Choose 5-Propylguaiacol when developing specialized antimicrobial agents or when a slightly altered steric profile is required to resist rapid enzymatic degradation in complex biological matrices[3].

References

  • [4] Barros, M., et al. (2025). Structure-function relationships in unspecific peroxygenases revealed by a comparative study of their action on the phenolic lignin monomer 4-propylguaiacol. Biotechnology for Biofuels and Bioproducts. URL:[Link]

  • [6] Ndungu, N. N., et al. (2019). Structure-activity studies on analogues of 4-methylguaiacol, a cattle anal odour constituent repellent to the brown ear tick (Rhipicephalus appendiculatus). Ticks and Tick-borne Diseases. URL:[Link]

  • [1] Eltis, L. D., et al. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. PNAS. URL:[Link]

  • [5] National Center for Biotechnology Information. PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. PubChem. URL: [Link]

  • [3] Santoso, E., et al. Proceeding of Gaharu Workshop: Development of Gaharu Production Technology. Scribd / FORDA. URL:[Link]

  • [2] Pfriem, N., et al. (2017). Elementary steps and reaction pathways in the aqueous phase alkylation of phenol with ethanol. Journal of Catalysis. URL:[Link]

  • [7] Barta, K., et al. (2020). Development of 'Lignin-First' Approaches for the Valorization of Lignocellulosic Biomass. Molecules. URL:[Link]

Sources

Validation

Comparative study of Dihydrochavibetol and isoeugenol biological activities

Comparative Biological Activities of Dihydrochavibetol and Isoeugenol: A Structural and Mechanistic Guide Introduction Phenylpropanoids represent a versatile class of bioactive molecules in drug development, yet subtle s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activities of Dihydrochavibetol and Isoeugenol: A Structural and Mechanistic Guide

Introduction

Phenylpropanoids represent a versatile class of bioactive molecules in drug development, yet subtle structural variations dictate profound differences in their pharmacological profiles. This guide provides an in-depth comparative analysis of Isoeugenol (2-methoxy-4-propenylphenol) and Dihydrochavibetol (2-methoxy-5-propylphenol). While isoeugenol is widely utilized for its potent antioxidant and antimicrobial properties, its saturated analog, dihydrochavibetol, offers a distinct safety and efficacy profile. As a Senior Application Scientist, I approach this comparison not merely through empirical readouts, but by interrogating the underlying quantum mechanical drivers that govern their biological behavior.

Structural Activity Relationship (SAR): The Quantum Mechanical Driver

The fundamental divergence in biological activity between these two molecules stems directly from their side-chain electronic configurations.

  • Isoeugenol (Conjugated System): Features a propenyl side chain that is fully conjugated with the aromatic ring. This extended

    
    -conjugation significantly lowers the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. Upon scavenging a Reactive Oxygen Species (ROS), the resulting phenoxyl radical is highly stabilized via resonance. However, this same reactivity allows it to act as a pro-oxidant at high concentrations, forming reactive ortho-quinones or benzyl radicals that induce cytotoxicity 1[1].
    
  • Dihydrochavibetol (Saturated System): Features a fully saturated propyl side chain. The lack of conjugation increases the HOMO-LUMO energy gap (approx. 8.534 eV for saturated analogs compared to ~8.2 eV for conjugated ones) 2[2]. Consequently, it requires more energy to donate an electron, resulting in moderate antioxidant activity but a significantly superior safety profile due to its inability to form reactive quinone methide intermediates.

SAR_Mechanisms IE Isoeugenol (Conjugated Propenyl) PR_IE Phenoxyl Radical (Resonance Stabilized) IE->PR_IE ROS Scavenging (Low BDE) Tox Pro-oxidant / ROS (High Cytotoxicity) IE->Tox High Dose (Quinone Formation) DHCB Dihydrochavibetol (Saturated Propyl) PR_DHCB Phenoxyl Radical (Localized) DHCB->PR_DHCB ROS Scavenging (High BDE) Safe Low ROS Generation (High Safety Margin) DHCB->Safe Stable Side-chain HighAOX High Antioxidant Efficacy PR_IE->HighAOX Delocalization ModAOX Moderate Antioxidant Efficacy PR_DHCB->ModAOX No Delocalization

Mechanistic pathways driving the divergent antioxidant and cytotoxicity profiles of both compounds.

Quantitative Performance Comparison

To guide formulation decisions, the following table synthesizes the biological and physicochemical parameters of both compounds. Data for Dihydrochavibetol is supported by structural analogs (e.g., dihydroeugenol) where direct literature is sparse but mechanistically equivalent.

ParameterIsoeugenolDihydrochavibetol (Saturated Analog)Mechanistic Causality
Antioxidant Activity (DPPH IC

)
38.97 µg/mL 3[3]> 80 µg/mLExtended

-conjugation in isoeugenol stabilizes the phenoxyl radical, lowering IC

.
Cytotoxicity (CC

)
~0.052 mM 1[1]~0.395 mMIsoeugenol's propensity to form reactive benzyl radicals induces ROS-mediated toxicity at high doses.
Antimicrobial Efficacy (MIC - E. coli) 0.6 mg/mL 3[3]1.0 - 1.5 mg/mLSaturated side chains slightly alter membrane partition coefficients, reducing disruption efficacy.
HOMO-LUMO Energy Gap ~8.2 eV 2[2]~8.5 eVLack of side-chain double bond in DHCB restricts electron delocalization.

Self-Validating Experimental Protocol: Broth Microdilution Assay for MIC

When evaluating the antimicrobial efficacy of lipophilic phenylpropanoids, standard protocols often fail due to compound precipitation or solvent toxicity. The following protocol is engineered with internal validation mechanisms to ensure data integrity.

Objective : Determine the Minimum Inhibitory Concentration (MIC) while controlling for solvent-induced artifacts.

Reagents & Preparation :

  • Test Compounds : Prepare 10 mg/mL stock solutions of Isoeugenol and Dihydrochavibetol in 5% DMSO (v/v) with 0.1% Tween-80.

    • Causality: This specific solvent ratio ensures micellar dispersion of the lipophilic compounds without introducing baseline solvent toxicity to the bacterial culture.

  • Media : Cation-adjusted Mueller-Hinton Broth (CAMHB).

Step-by-Step Workflow :

  • Plate Setup : Dispense 100 µL of CAMHB into a 96-well microtiter plate.

  • Serial Dilution : Add 100 µL of the test compound stock to the first column. Perform a 2-fold serial dilution across the plate (Columns 1-10).

    • Causality: 2-fold dilutions provide a logarithmic decay of concentration, essential for capturing sharp threshold effects in membrane disruption.

  • Inoculation : Add 100 µL of bacterial suspension (standardized to

    
     CFU/mL) to all test wells.
    
  • Internal Validation Controls (Critical) :

    • Column 11 (Growth Control): Broth + Inoculum + 5% DMSO/Tween-80 vehicle. Validates that the solvent system itself does not inhibit bacterial growth, ensuring observed MIC is strictly compound-driven.

    • Column 12 (Sterility Control): Broth + Vehicle only. Validates aseptic technique and media sterility.

    • Positive Control Row: Use a standard broad-spectrum antibiotic (e.g., Ciprofloxacin) to validate the susceptibility profile of the bacterial strain.

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye; incubate for an additional 2 hours. A color change from blue to pink indicates viable, metabolizing cells. The MIC is the lowest concentration well that remains blue.

Strategic Implications for Drug Development

While Isoeugenol presents superior raw efficacy in antioxidant and antimicrobial assays, its narrow therapeutic window limits its systemic application. It is best suited for topical applications, dental restoratives, or as a preservative where local concentrations can be tightly controlled. Conversely, Dihydrochavibetol, despite its lower absolute efficacy, offers a highly favorable safety margin. Its inability to form ROS-generating quinones makes it a superior candidate for systemic anti-inflammatory or neuroprotective formulations where long-term, high-dose administration is required.

References

  • BenchChem. "Potential Biological Activities of cis-Isoeugenol: A Technical Guide". BenchChem. 3

  • Atsumi, T., et al. "A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions". ResearchGate. 1

  • SciencePub. "Structure - Antioxidant Activity Relationship Study of Eugenol Derivatives Using semi-empirical Method". SciencePub. 2

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 2-Methoxy-5-propylphenol

The following guide details the proper disposal and handling procedures for 2-Methoxy-5-propylphenol (CAS: 58539-27-8). This protocol is designed for research and industrial laboratory environments, prioritizing personne...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal and handling procedures for 2-Methoxy-5-propylphenol (CAS: 58539-27-8). This protocol is designed for research and industrial laboratory environments, prioritizing personnel safety, regulatory compliance (EPA/RCRA), and environmental stewardship.

Part 1: Immediate Safety & Identity Assessment[1]

Critical Distinction: Ensure you are handling the correct isomer.

  • Target Compound: 2-Methoxy-5-propylphenol (CAS: 58539-27-8 )[1][2][3][4][5][6]

  • Common Isomer: Dihydroeugenol (2-Methoxy-4-propylphenol, CAS: 2785-87-7)[7][4][8]

  • Note: While both share similar chemical behaviors, precise CAS identification is required for accurate waste manifesting.

Hazardous Properties Matrix
PropertySpecificationOperational Implication
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[7] 2A, STOT SE 3Standard PPE (Nitrile gloves, safety goggles) is mandatory. Avoid inhalation of vapors.[9][10][11][12]
Flash Point > 90°C (Estimated based on structural analogs)Combustible Liquid (Class IIIB). Keep away from open flames and high heat sources.[11]
Reactivity Incompatible with strong oxidizing agents.Do not co-mingle with nitric acid, perchlorates, or permanganates in waste streams.
Physical State Colorless to pale yellow liquid/solid (mp ~16-19°C)May solidify in cool storage; do not heat with open flame to liquefy.[7]

Part 2: Pre-Disposal Segregation & Packaging

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory waste accidents involving phenolics.

Waste Segregation Logic

Phenolic compounds must be isolated from oxidative waste streams. 2-Methoxy-5-propylphenol is an electron-rich aromatic ring; contact with strong oxidizers can result in rapid exothermic reactions or fire.[7]

DOT Diagram: Waste Segregation Workflow

Segregation Substance 2-Methoxy-5-propylphenol (Waste) Decision Check Contaminants Substance->Decision StreamA Stream A: Halogenated/Organic Solvent Waste Decision->StreamA Dissolved in Solvents StreamB Stream B: Solid Waste (Debris/Wipes) Decision->StreamB Absorbed on Wipes StreamC Stream C: High Hazard (Segregated Pack) Decision->StreamC Mixed with Oxidizers Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Oxidizers->StreamC MUST SEPARATE Solvents Compatible Solvents (Acetone, Ethanol, DCM) Solvents->StreamA Aqueous Aqueous Solutions (pH < 5 or > 9)

Caption: Logical flow for segregating 2-Methoxy-5-propylphenol waste to prevent incompatible reactions.

Packaging Requirements
  • Primary Container: Glass or High-Density Polyethylene (HDPE).[7] Avoid LDPE for long-term storage of concentrated phenolic waste.[7]

  • Labeling: Must be clearly labeled "Hazardous Waste - Toxic, Irritant."

  • Secondary Containment: All liquid waste containers must be stored in a chemically resistant secondary tray capable of holding 110% of the largest container's volume.

Part 3: Disposal Protocols

Protocol A: Liquid Waste (Standard Laboratory Stream)

Applicability: Solutions of 2-Methoxy-5-propylphenol in organic solvents (e.g., Ethanol, DMSO, Dichloromethane).[7]

  • Collection: Collect in a dedicated "Organic Solvents" carboy.

    • Crucial: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream. If non-halogenated (e.g., Methanol), use "Non-Halogenated."

  • pH Check: Ensure the waste mixture is neutral (pH 6-8). Phenols can form salts in high pH, altering solubility.

  • Disposal Method: High-Temperature Incineration .

    • Mechanism:[7][8][13] The compound is fully oxidized to CO₂ and H₂O.

    • Action: Transfer to a licensed hazardous waste contractor (TSDF).

Protocol B: Solid Waste & Debris

Applicability: Contaminated gloves, paper towels, silica gel, or solid residue.

  • Containment: Double-bag in heavy-duty polyethylene bags (minimum 4 mil thickness).

  • Labeling: Label as "Solid Debris Contaminated with Phenolics."

  • Disposal Method: Fuel Blending or Incineration .

    • Note: Do not dispose of in regular trash. Phenols can leach from landfills into groundwater.

Protocol C: Pure Stock Disposal (Expired/Unwanted)

Applicability: Unused pure chemical in original vial.

  • Do Not Bulking: Do not pour pure chemical into general solvent waste carboys.

  • Lab Pack: Place the original container into a "Lab Pack" drum.

  • Inventory: List specifically as "2-Methoxy-5-propylphenol, CAS 58539-27-8" on the manifest.[1][2][3][4][6][14]

Part 4: Emergency Spill Response

Spill Decision Tree

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small Small Spill (< 50 mL) Inside Fume Hood Size->Small Large Large Spill (> 50 mL) Or Outside Hood Size->Large PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Small->PPE Evacuate Evacuate Area Call EHS Large->Evacuate Absorb Absorb with Vermiculite or Sand PPE->Absorb Clean Clean Surface with Soap & Water Absorb->Clean Dispose Dispose as Solid Hazardous Waste Clean->Dispose

Caption: Decision matrix for immediate spill response actions.

Cleanup Procedure:

  • Ventilation: Immediately increase ventilation. If outside a hood, open windows if safe/possible, or evacuate.

  • Absorbent Selection: Use inert absorbents like vermiculite, dry sand, or commercial spill pads.

    • Warning: Avoid using sawdust or paper towels for concentrated spills, as the high surface area combined with the combustible nature of phenols increases flammability risk.

  • Decontamination: After bulk removal, scrub the area with a soapy water solution. Phenols are moderately soluble in water but removal is more efficient with surfactants.

Part 5: Regulatory & Compliance Data[1]

Regulatory BodyClassificationCode/Note
US EPA (RCRA) Not explicitly P or U listed.[7]Classified as Characteristic Waste if ignitable (D001) or toxic. Treat as hazardous.
EU Waste Code 16 05 08*Discarded organic chemicals consisting of or containing hazardous substances.
TSCA ListedEnsure compliance with SNUR (Significant New Use Rules) if applicable for imports.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94585, 2-Methoxy-5-propylphenol. Retrieved from [Link][7]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][7]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling 2-Methoxy-5-propylphenol

CAS Number: 58539-27-8 Synonyms: 5-Propylguaiacol, Phenol, 2-methoxy-5-propyl-[1][2] Part 1: Executive Safety Summary Immediate Action Required: This compound is a substituted phenol.[2] While less corrosive than pure ph...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 58539-27-8 Synonyms: 5-Propylguaiacol, Phenol, 2-methoxy-5-propyl-[1][2]

Part 1: Executive Safety Summary

Immediate Action Required: This compound is a substituted phenol.[2] While less corrosive than pure phenol, it possesses significant irritant properties and potential systemic toxicity via skin absorption.[2] Treat all direct contact as a potential chemical burn risk. [2]

Category Recommendation Critical Note
Hand Protection Double Nitrile (Routine) Butyl Rubber / Neoprene (Spills)Standard nitrile degrades rapidly under phenolic exposure.[2] Change immediately upon splash.[2]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for liquid handling due to splash risk.[2]
Respiratory Half-face Respirator w/ OV/P95 Cartridges Required if handling >100mL outside a fume hood or if heating.[2]
Body Defense Lab Coat (Poly/Cotton) + Chemical Apron Phenols permeate cotton; an impervious apron is mandatory for transfer operations.[2]
Part 2: Hazard Profile & Risk Assessment

To select the correct PPE, one must understand the mechanism of injury. 2-Methoxy-5-propylphenol combines a phenolic hydroxyl group with a lipophilic propyl chain.[2]

  • Skin Permeation (The Silent Threat):

    • Mechanism: The propyl chain increases lipophilicity compared to simple phenols, potentially accelerating skin absorption.[2] Once absorbed, phenolic compounds can cause protein denaturation and systemic toxicity (CNS depression).

    • GHS Classification: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [1].[1]

  • Chemical Burns:

    • Unlike acid burns which hurt immediately, phenolic burns can have a local anesthetic effect.[2] You may not feel the burn until tissue damage is advanced.[2] Visual inspection of PPE is more critical than sensory feedback.

Part 3: Technical PPE Specifications
3.1 Hand Protection: The Nitrile vs. Butyl Protocol

Most general lab guides recommend nitrile gloves for everything.[2] For methoxy-phenols, this is a dangerous oversimplification.[2]

  • Routine Handling (Small Scale < 10 mL):

    • Protocol: Double-gloving with Nitrile (minimum 5 mil thickness) .[2]

    • Logic: Nitrile provides fair splash protection against ethers/phenols but poor immersion resistance.[2] The outer glove acts as a sacrificial layer.[2]

    • Breakthrough Time: Estimated < 15 minutes for pure substance [2].[2]

    • Action: If splashed, strip the outer glove immediately.[2]

  • Bulk Handling / Spill Cleanup:

    • Protocol: Butyl Rubber (0.7 mm) or Neoprene .[2]

    • Logic: These materials offer >480 minutes of breakthrough time against phenolic solvents.[2]

    • Verification: Inflate gloves with air prior to use to check for pinhole leaks (The "Pneumatic Test").

3.2 Respiratory Protection

2-Methoxy-5-propylphenol has low volatility at room temperature but generates irritant vapors when heated or aerosolized.[2]

  • Engineering Control: Primary defense is a certified Fume Hood (Face velocity: 0.5 m/s).

  • PPE Backup:

    • Respirator: Half-mask (e.g., 3M 6000 series).[2]

    • Filter Type: Organic Vapor (OV) combined with P95 (if handling powder/dust).

    • Fit Check: Perform a positive/negative pressure seal check every time the mask is donned.[2]

Part 4: Operational Workflows
4.1 PPE Selection Decision Tree

The following logic gate ensures you select the right equipment based on the specific task.

PPE_Selection Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Synthesis/Transfer LightPPE LEVEL 1: ROUTINE Double Nitrile Gloves Safety Glasses Fume Hood Solid->LightPPE Standard Volume Volume > 50mL? Liquid->Volume MedPPE LEVEL 2: LIQUID HANDLING Double Nitrile (Change 15m) Splash Goggles Lab Coat + Apron Volume->MedPPE No HeavyPPE LEVEL 3: HIGH RISK Butyl/Neoprene Gloves Face Shield + Goggles Respirator (OV/P95) Volume->HeavyPPE Yes or Heating

Figure 1: Decision logic for selecting appropriate PPE based on physical state and volume.

4.2 Donning & Doffing Protocol (Contamination Control)

Improper removal of PPE is a common source of exposure.[2]

  • Inspection: Check gloves for discoloration or stiffness (signs of degradation).[2]

  • Donning:

    • Inner Glove: Nitrile (extended cuff, tucked under lab coat sleeve).

    • Outer Glove: Nitrile (standard, pulled over lab coat cuff).

    • Why? This creates a tortuous path that prevents liquid from wicking up the wrist.[2]

  • Doffing (Beak Method):

    • Pinch the outside of one glove near the wrist.[2] Peel downwards, turning it inside out.[2]

    • Ball the removed glove in the gloved hand.[2]

    • Slide an ungloved finger under the wrist of the remaining glove.[2] Peel off from the inside.[2]

    • NEVER touch the outside of the glove with bare skin.[2]

Part 5: Emergency Response & Disposal
5.1 Exposure Response
  • Skin Contact:

    • IMMEDIATE: Move to safety shower/sink.

    • Solvent Wash (Controversial but effective for phenols): Some protocols suggest swabbing with Polyethylene Glycol (PEG 300) or Isopropanol before water, as phenols are lipophilic and water-insoluble. However, for this specific methoxy-derivative, standard copious water irrigation (15 mins) is the universally accepted first aid. [3][2]

    • Remove PPE: Cut off clothing if stuck; do not pull over head.[2]

  • Eye Contact: Irrigate for 15 minutes. Hold eyelids open.

5.2 Waste Disposal[3]
  • Solids: Dispose of contaminated gloves and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquids: Collect in Organic Waste (Non-Halogenated) container.

  • Do NOT mix with strong oxidizers (e.g., Nitric Acid) in the waste stream, as phenolic compounds can nitrate exothermically.

References
  • PubChem. (2025).[2] 2-Methoxy-5-propylphenol (Compound).[1][2][4][5] National Library of Medicine.[2] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-5-propylphenol
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